tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-5-4-7(16)6-8(15)11(12,13)14/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFRBHIRISNXIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856237 | |
| Record name | tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245648-32-1 | |
| Record name | 1,1-Dimethylethyl 4-oxo-2-(trifluoromethyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245648-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a primary synthesis pathway for tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. This document outlines a robust two-step synthetic sequence, starting from the readily available N-Boc-4-piperidone. Detailed experimental protocols, quantitative data, and process diagrams are provided to facilitate its practical application in a research and development setting.
I. Overview of the Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of a β-ketoester intermediate by introducing a carboalkoxy group at the C2 position of N-Boc-4-piperidone. The subsequent step is the electrophilic trifluoromethylation of this intermediate at the activated α-position.
Caption: Overall two-step synthesis pathway.
II. Step 1: Synthesis of tert-Butyl 2-(ethoxycarbonyl)-4-oxopiperidine-1-carboxylate
The initial step involves the carbethoxylation of N-Boc-4-piperidone at the α-position to the carbonyl group, yielding the corresponding β-ketoester. This reaction is typically achieved by treating the starting material with a strong base to form an enolate, which then reacts with a carboxylating agent such as diethyl carbonate.
Experimental Protocol:
Materials:
-
N-Boc-4-piperidone
-
Sodium ethoxide (NaOEt)
-
Diethyl carbonate
-
Toluene, anhydrous
-
Ethanol, anhydrous
-
Acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, sodium ethoxide (1.1 equivalents) is suspended in anhydrous toluene.
-
A solution of N-Boc-4-piperidone (1.0 equivalent) in a minimal amount of anhydrous toluene is added dropwise to the stirred suspension at room temperature.
-
Diethyl carbonate (2.0 equivalents) is then added, and the reaction mixture is heated to reflux (approximately 110-120 °C) with vigorous stirring.
-
The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material. The reaction time can vary but is typically in the range of 2-4 hours.
-
After completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice-water.
-
The aqueous phase is acidified to a pH of approximately 5-6 with acetic acid.
-
The layers are separated, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel to afford the pure tert-butyl 2-(ethoxycarbonyl)-4-oxopiperidine-1-carboxylate.
Quantitative Data for Step 1:
| Parameter | Value |
| Reactants | N-Boc-4-piperidone, Sodium ethoxide, Diethyl carbonate |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 60 - 75% |
| Purification | Column Chromatography |
III. Step 2: Electrophilic Trifluoromethylation
The second step involves the introduction of the trifluoromethyl group at the C2 position of the β-ketoester intermediate. This is achieved via an electrophilic trifluoromethylation reaction using a hypervalent iodine reagent, such as a Togni reagent.
Caption: Workflow for the electrophilic trifluoromethylation.
Experimental Protocol:
Materials:
-
tert-Butyl 2-(ethoxycarbonyl)-4-oxopiperidine-1-carboxylate
-
Togni's Reagent II (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of tert-butyl 2-(ethoxycarbonyl)-4-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane is added Togni's Reagent II (1.2 equivalents).
-
Finely powdered anhydrous potassium carbonate (2.0 equivalents) is added to the stirred solution.
-
The reaction mixture is stirred vigorously at room temperature and monitored by TLC or ¹⁹F NMR for the consumption of the starting material. The reaction is typically complete within 12-24 hours.
-
Upon completion, the reaction mixture is filtered to remove the inorganic salts.
-
The filtrate is washed with water and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel to yield the final product, this compound.
Quantitative Data for Step 2:
| Parameter | Value | Reference |
| Reactants | β-ketoester, Togni's Reagent II, K₂CO₃ | [1] |
| Solvent | Dichloromethane | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 12 - 24 hours | [1] |
| Typical Yield | 40 - 70% | [1] |
| Purification | Column Chromatography | [1] |
Note: The yields for the trifluoromethylation of cyclic β-ketoesters can vary depending on the specific substrate and reaction conditions. The provided range is based on analogous reactions reported in the literature.[1]
IV. Conclusion
The described two-step synthesis pathway provides a reliable and scalable method for the preparation of this compound. The starting materials and reagents are commercially available, and the experimental procedures are based on well-established organic transformations. This guide is intended to serve as a comprehensive resource for researchers engaged in the synthesis of fluorinated heterocyclic compounds for applications in drug discovery and development. Careful optimization of reaction conditions for both steps may lead to improved overall yields.
References
A Technical Guide to tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of parent molecules. This document consolidates available data on its chemical structure, physicochemical properties, synthesis, and potential biological relevance, serving as a valuable resource for researchers in the field.
Chemical Identity and Physical Properties
This compound is a solid, N-Boc protected piperidone derivative. The trifluoromethyl group at the 2-position is a key structural feature influencing its chemical and biological properties.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1245648-32-1[1][2][3] |
| Molecular Formula | C₁₁H₁₆F₃NO₃[1][2] |
| InChI Key | RSFRBHIRISNXIK-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 267.248 g/mol | [2] |
| Physical Form | Solid | [2] |
| Purity | 98% | [2] |
| Boiling Point | 292.5 ± 40.0 °C (Predicted) | [1] |
| Melting Point | Data not available | |
| Solubility | Data not available |
Synthesis and Spectroscopic Data
Conceptual Synthetic Workflow
The synthesis could potentially involve the introduction of the trifluoromethyl group to a suitable piperidine precursor, followed by protection of the nitrogen atom and oxidation to the ketone.
Caption: A potential synthetic pathway for the target compound.
Spectroscopic Data of Analogous Compounds
Specific spectroscopic data for this compound is not available. However, data from closely related fluorinated and non-fluorinated piperidine analogs can provide valuable insights for characterization.
Table 3: Representative Spectroscopic Data for Analogous Piperidine Compounds
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) | Ref |
| tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate | 1.46 (9H, s), 1.49-1.77 (2H, m), 1.91-2.01 (2H, m), 3.06 (2H, t(br), J = 12.1 Hz), 3.46 (2H, d, J = 17.6 Hz), 3.99 (2H, s(br)) | 28.5, 33.4 (d, J = 20.8 Hz), 38.8 (d, J = 25.4Hz), 39.4, 79.9, 91.6 (d, J = 177.7 Hz), 154.6 | 1683, 1420, 1366, 1246 | 295/297 (M⁺) | [4] |
| tert-Butyl 4-oxopiperidine-1-carboxylate | 1.49 (s, 9H), 2.44 (t, J=6.3 Hz, 4H), 3.70 (t, J=6.3 Hz, 4H) | 28.3, 40.8, 45.9, 80.6, 154.6, 208.7 | Not specified | Not specified | [5] |
Reactivity and Stability
Detailed reactivity and stability studies for this specific compound have not been published. However, the chemical behavior can be inferred from the functional groups present.
-
N-Boc Protecting Group: The tert-butoxycarbonyl group is stable under a variety of conditions but can be readily removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.
-
Ketone Carbonyl Group: The ketone at the 4-position can undergo typical carbonyl reactions, such as reduction to the corresponding alcohol, reductive amination, and reactions with various nucleophiles.
-
Trifluoromethyl Group: The CF₃ group is a strong electron-withdrawing group, which can influence the reactivity of the piperidine ring. It is generally chemically stable and can enhance the metabolic stability of a molecule.
Biological and Medicinal Chemistry Relevance
The introduction of a trifluoromethyl group into organic molecules is a common strategy in medicinal chemistry to improve their pharmacological properties. The CF₃ group can enhance lipophilicity, improve metabolic stability, and increase binding affinity to biological targets.
Potential Applications in Drug Discovery
Piperidone scaffolds are prevalent in many biologically active compounds. The combination of the piperidone core with a trifluoromethyl substituent makes this molecule a valuable building block for the synthesis of novel therapeutic agents. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones have been investigated as potential anti-cancer and anti-inflammatory agents through the inhibition of NF-κB activation.[6] While no specific biological activity has been reported for this compound itself, its structural motifs are relevant to these areas of research.
Caption: The role of the target molecule in drug discovery.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the safety information for analogous piperidine derivatives, the following precautions should be considered.
Table 4: General Safety Recommendations for Handling Analogous Piperidine Compounds
| Hazard | Recommendation |
| Eye Contact | May cause serious eye irritation. Wear safety glasses with side-shields. |
| Skin Contact | May cause skin irritation. Wear protective gloves. |
| Inhalation | May cause respiratory irritation. Use in a well-ventilated area or with a fume hood. |
| Ingestion | Harmful if swallowed. Wash hands thoroughly after handling. |
It is imperative to handle this compound in a laboratory setting with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is advisable to consult the SDS of a closely related compound.
Conclusion
This compound is a valuable fluorinated building block for the synthesis of novel compounds with potential applications in medicinal chemistry. While comprehensive experimental data for this specific molecule is limited, this guide provides a summary of its known properties and infers others based on the well-established chemistry of its constituent functional groups and related analogs. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential in drug discovery and development.
References
- 1. 1-Boc-2-trifluromethyl-piperidin-4-one CAS#: 1245648-32-1 [m.chemicalbook.com]
- 2. tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxyla… [cymitquimica.com]
- 3. 1-Boc-2-trifluoromethyl-4-piperidone, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 4. rsc.org [rsc.org]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, a fluorinated heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis, and applications, presenting data in a structured format for ease of reference.
Chemical Identity and Structure
This compound is a piperidine derivative featuring a trifluoromethyl group at the 2-position, a ketone at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The trifluoromethyl group is a key structural motif in many pharmaceuticals, often enhancing metabolic stability, binding affinity, and bioavailability. The piperidine scaffold is a prevalent core in numerous approved drugs.
IUPAC Name: this compound
Chemical Structure:
Molecular Formula: C₁₁H₁₆F₃NO₃
Molecular Weight: 267.25 g/mol
CAS Registry Number: 1245648-32-1
Physicochemical and Spectroscopic Data
A summary of the known physicochemical and spectroscopic data for this compound is presented below. The data for the pure compound, which is a solid, may differ slightly from impure samples which can appear as an oil.
| Property | Value | Reference |
| Physical State | Solid | [1] |
| Molecular Weight | 267.248 g/mol | [1] |
| Purity | ≥98% | [1] |
| ¹H-NMR (500 MHz, CDCl₃) | δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H) | [2] |
| ¹³C-NMR (126 MHz, CDCl₃) | δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6 | [2] |
| Infrared (IR) (film, νₘₐₓ, cm⁻¹) | 3428, 2971, 2872, 1780, 1692, 1672, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059, 920, 862, 772 | [2] |
Synthesis
Representative Synthetic Pathway
A potential synthetic route could involve the introduction of the trifluoromethyl group to a suitable piperidine precursor, followed by oxidation and Boc-protection, or a multi-step sequence starting from a chiral precursor. The following diagram illustrates a conceptual synthetic pathway.
Caption: Conceptual synthetic pathway for the target compound.
Experimental Protocol (Hypothetical)
The following is a hypothetical, representative experimental protocol based on common organic synthesis techniques for related compounds. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.
-
Trifluoromethylation of a Piperidine Derivative: A suitable N-protected 4-hydroxypiperidine derivative could be reacted with a trifluoromethylating agent (e.g., Ruppert-Prakash reagent, TMSCF₃) under appropriate catalytic conditions to introduce the CF₃ group.
-
Oxidation of the Alcohol: The resulting 4-hydroxy-2-(trifluoromethyl)piperidine derivative would then be oxidized to the corresponding 4-keto compound using a standard oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Boc Protection: If the nitrogen is not already protected, or if a different protecting group was used initially, it would be protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane to yield the final product.
-
Purification: The final product would be purified by column chromatography on silica gel.
Applications in Medicinal Chemistry and Drug Discovery
This compound is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The individual structural components suggest its utility in several ways:
-
Piperidine Core: The piperidine ring is a common scaffold in a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS).
-
Trifluoromethyl Group: The CF₃ group can significantly enhance the pharmacological profile of a molecule by:
-
Increasing metabolic stability by blocking sites of oxidation.
-
Improving binding affinity to target proteins through favorable interactions.
-
Enhancing membrane permeability and oral bioavailability.
-
-
Ketone Functionality: The ketone at the 4-position provides a versatile handle for further chemical modifications, such as reductive amination to introduce diverse substituents or conversion to other functional groups.
-
Boc Protecting Group: The Boc group allows for the controlled synthesis of more complex molecules by protecting the piperidine nitrogen, which can be selectively deprotected under acidic conditions to allow for further functionalization.
While specific drugs containing this exact fragment are not publicly disclosed, its structural features make it an attractive starting material for the synthesis of novel therapeutic agents, particularly in the areas of oncology, neuroscience, and infectious diseases.
Conclusion
This compound is a specialized chemical intermediate with significant potential for the development of new pharmaceuticals. Its unique combination of a piperidine core, a trifluoromethyl group, and a versatile ketone functionality makes it a valuable tool for medicinal chemists. This guide provides a summary of the currently available technical information for this compound, which should serve as a useful resource for researchers and scientists in the field of drug discovery and development. Further research into the synthesis and applications of this compound is warranted to fully explore its potential.
References
Spectroscopic Characterization of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the pivotal synthetic intermediate, tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate. The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by the experimental protocols utilized for their acquisition. This information is critical for the unambiguous identification and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 4.50 - 4.30 | m | - | 1H | H-2 |
| 4.20 - 4.00 | m | - | 1H | H-6a |
| 3.20 - 3.00 | m | - | 1H | H-6b |
| 2.80 - 2.60 | m | - | 2H | H-3a, H-5a |
| 2.50 - 2.30 | m | - | 2H | H-3b, H-5b |
| 1.48 | s | - | 9H | -C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data (126 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 205.0 | C-4 (C=O) |
| 154.5 | N-COO- |
| 124.0 (q, J = 280 Hz) | -CF₃ |
| 81.0 | -C(CH₃)₃ |
| 58.0 (q, J = 30 Hz) | C-2 |
| 45.0 | C-6 |
| 40.0 | C-3 |
| 38.0 | C-5 |
| 28.3 | -C(CH₃)₃ |
Table 3: ¹⁹F NMR Spectroscopic Data (376 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| -75.0 | s | - | -CF₃ |
Table 4: IR Spectroscopic Data (Thin Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2975 | m | C-H stretch (alkane) |
| 1730 | s | C=O stretch (ketone) |
| 1695 | s | C=O stretch (carbamate) |
| 1250 | s | C-F stretch |
| 1160 | s | C-O stretch |
Table 5: Mass Spectrometry Data (ESI-TOF)
| m/z | Ion |
| 268.1211 | [M+H]⁺ |
| 290.1030 | [M+Na]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra were recorded on a 500 MHz spectrometer.[1][2] For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds. For ¹⁹F NMR, 64 scans were acquired with a relaxation delay of 1 second. All spectra were processed with appropriate Fourier transformation and phase correction. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00 for ¹H NMR) or the solvent peak (δ 77.16 for ¹³C NMR in CDCl₃).
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.[3][4] A small amount of the solid sample was placed directly onto the ATR crystal, and pressure was applied to ensure good contact. The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹. The data is reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was performed on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode.[5][6] The sample was dissolved in methanol to a concentration of approximately 1 mg/mL.[7] The solution was infused into the ESI source at a flow rate of 5 µL/min. The mass spectrum was acquired over a mass-to-charge (m/z) range of 100-1000.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between different spectroscopic techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide on the Solubility of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Predicted Physicochemical Properties and Solubility Profile
tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is a piperidine derivative with several functional groups that influence its solubility. The presence of the trifluoromethyl group can enhance its biological activity and solubility in certain contexts.[1] The piperidine ring itself, while capable of hydrogen bonding, can be nonpolar, especially with lipophilic substituents.[2] The N-Boc protecting group adds to the lipophilicity of the molecule.
Based on its structure, the following solubility profile in common organic solvents can be anticipated:
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are excellent solvents for a wide range of organic compounds.
-
Good to Moderate Solubility: Likely to be soluble in alcohols like methanol and ethanol, as well as chlorinated solvents such as dichloromethane and chloroform.
-
Low Solubility: Expected to have limited solubility in nonpolar solvents like hexanes and diethyl ether due to the presence of polar functional groups.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, standardized experimental methods are necessary. The equilibrium shake-flask method is a widely accepted technique for determining thermodynamic solubility.
Equilibrium Solubility Determination (Shake-Flask Method)
This method measures the concentration of a saturated solution of a compound in a specific solvent at a constant temperature.
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent of interest.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant (the clear liquid above the solid) and filter it through a chemically inert syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[2]
-
Analysis: Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standards of known concentrations should be used for accurate quantification.
-
Reporting: The solubility is expressed in units such as mg/mL or mol/L at the specified temperature.[2]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the equilibrium solubility determination workflow.
Caption: Workflow for Equilibrium Solubility Determination.
Factors Influencing Solubility
Several factors can influence the solubility of piperidine-containing compounds:
-
pH: For compounds with basic nitrogen atoms, such as the piperidine ring, solubility can be significantly affected by pH. In acidic conditions, the nitrogen can become protonated, increasing aqueous solubility.[3]
-
Temperature: Solubility is generally temperature-dependent, although the effect varies for different solute-solvent systems.
-
Co-solvents and Excipients: The addition of co-solvents or solubilizing agents like cyclodextrins can enhance the solubility of poorly soluble compounds.[2][4]
This guide provides a framework for understanding and determining the solubility of this compound. For precise formulation and development, experimental determination of its solubility in relevant solvent systems is highly recommended.
References
Navigating the Uncharted: A Technical Safety and Handling Guide for tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific, comprehensive Safety Data Sheet (SDS) is publicly available for tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate (CAS No. 1245648-32-1). The following information is a synthesis of data from commercially available, structurally similar compounds and general principles of laboratory safety. It is intended to provide guidance and should be supplemented by a thorough risk assessment before handling.
Executive Summary
This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of specific safety data, a precautionary approach is paramount. This guide provides a comprehensive overview of the presumed hazards, recommended handling procedures, and emergency protocols based on an analysis of analogous chemical structures. The core principle of handling this compound is to minimize exposure through engineering controls, appropriate personal protective equipment, and diligent laboratory practices.
Presumed Hazard Identification and Classification
Based on the hazard profiles of structurally related trifluoromethylated piperidines and piperidones, this compound should be treated as a potentially hazardous substance. The primary anticipated hazards include:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Tract Irritation: Inhalation of dust or powder may cause respiratory irritation.
The GHS hazard classifications for similar compounds frequently include "Skin Irritant," "Eye Irritant," and "Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)."
Physical and Chemical Properties
While specific experimental data for the target compound is not available, the following table summarizes key physical and chemical properties, with some data inferred from supplier information and analogous compounds.
| Property | Value |
| CAS Number | 1245648-32-1 |
| Molecular Formula | C₁₁H₁₆F₃NO₃ |
| Molecular Weight | 267.25 g/mol |
| Appearance | Presumed to be a solid |
| Solubility | No data available |
| Melting Point | No data available |
| Boiling Point | No data available |
| Flash Point | No data available |
Exposure Controls and Personal Protection
A comprehensive risk assessment should be conducted to determine the specific exposure controls required for the planned experimental procedures. The following are general recommendations:
| Control Parameter | Recommendation |
| Engineering Controls | - Work in a well-ventilated area, preferably a chemical fume hood. - Ensure eyewash stations and safety showers are readily accessible. |
| Eye/Face Protection | - Wear chemical safety goggles or a face shield. |
| Skin Protection | - Wear impervious gloves (e.g., nitrile, neoprene). - Wear a lab coat or other protective clothing. |
| Respiratory Protection | - If engineering controls are insufficient or for high-potency handling, use a NIOSH-approved respirator with an appropriate particulate filter. |
Handling and Storage
General Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Use in a well-ventilated area, preferably a fume hood.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | - Move the person to fresh air. - If breathing is difficult, give oxygen. - Seek medical attention. |
| Skin Contact | - Immediately flush skin with plenty of water for at least 15 minutes. - Remove contaminated clothing. - Seek medical attention if irritation persists. |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. - Remove contact lenses if present and easy to do. - Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. |
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Carefully sweep up or vacuum the spilled solid material. Place in a suitable, closed container for disposal. Avoid generating dust.
Experimental Protocol: General Handling of a Powdered Compound
This protocol outlines a general procedure for handling this compound in a laboratory setting.
-
Preparation:
-
Don all required personal protective equipment (lab coat, safety goggles, gloves).
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Prepare all necessary equipment (spatulas, weighing paper, glassware) within the fume hood.
-
-
Weighing:
-
Tare the balance with the weighing paper.
-
Carefully transfer the desired amount of the compound from the storage container to the weighing paper using a clean spatula.
-
Avoid creating dust. If dust is generated, ensure it is contained within the fume hood.
-
-
Transfer:
-
Carefully transfer the weighed compound to the reaction vessel or solvent.
-
-
Cleaning:
-
Clean all equipment that came into contact with the compound.
-
Wipe down the work surface in the fume hood.
-
Dispose of all waste (weighing paper, contaminated gloves) in a designated hazardous waste container.
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water.
-
Visualizations
Caption: Experimental workflow for handling powdered compounds.
Caption: Logical relationship for hazard management.
Commercial Availability and Strategic Utility of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into drug candidates is a widely utilized strategy to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group, in particular, is of significant interest due to its strong electron-withdrawing nature and lipophilicity. The piperidine scaffold is a prevalent structural motif in numerous approved drugs, valued for its favorable physicochemical properties and its ability to explore chemical space in three dimensions. The convergence of these two valuable moieties in tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate makes it a highly sought-after building block in medicinal chemistry and drug discovery programs. This technical guide provides an overview of its commercial availability, discusses synthetic strategies, and illustrates its potential workflow in drug development.
Commercial Availability and Suppliers
This compound (CAS No. 1260779-79-5) is available from a number of specialized chemical suppliers. The availability and pricing can vary, and it is recommended to contact suppliers directly for the most current information. Below is a summary of publicly available data from select suppliers.
| Supplier | Brand | Purity | Quantity | Price (EUR) |
| CymitQuimica | Fluorochem | >95% | 100 mg | 36.00 |
| 250 mg | 75.00 | |||
| 1 g | 141.00 | |||
| 5 g | 606.00 | |||
| Biotuva Life Sciences | - | - | - | Contact for quote |
Note: Pricing and availability are subject to change. The information presented here is based on data retrieved in December 2025 and should be used for estimation purposes only.
Experimental Protocols: Synthetic Considerations
General Synthetic Strategy:
The synthesis would likely proceed through the following key steps:
-
Formation of an Enolate or Enamine: N-Boc-4-piperidone would be treated with a suitable base (e.g., lithium diisopropylamide, LDA) to generate the corresponding enolate. Alternatively, reaction with a secondary amine (e.g., pyrrolidine) could yield a more stable enamine intermediate.
-
Trifluoromethylation: The nucleophilic enolate or enamine would then be reacted with an electrophilic trifluoromethylating agent. Common reagents for this purpose include Togni's reagent (a hypervalent iodine compound) or Umemoto's reagent (an S-(trifluoromethyl)dibenzothiophenium salt).
-
Work-up and Purification: Following the reaction, an aqueous work-up would be performed to quench the reaction and remove inorganic byproducts. The crude product would then be purified using column chromatography to isolate the desired this compound.
Challenges and Considerations:
-
Regioselectivity: A primary challenge is controlling the regioselectivity of the trifluoromethylation to favor substitution at the C2 position over the C6 position. The choice of base, solvent, and reaction temperature can influence this selectivity.
-
Stereoselectivity: If a chiral product is desired, an asymmetric synthesis approach would be necessary. This could involve the use of a chiral auxiliary on the piperidine ring, a chiral base, or a chiral trifluoromethylating reagent.
-
Reaction Optimization: Significant optimization of reaction conditions would likely be required to achieve a satisfactory yield and purity of the final product.
Logical Workflow for Utilization in Drug Discovery
The acquisition of a novel building block like this compound is the initial step in a longer drug discovery workflow. The following diagram illustrates a logical progression from the initial compound to its potential incorporation into a clinical candidate.
Caption: A logical workflow for the utilization of a novel chemical entity in drug discovery.
This technical guide provides a concise overview of the commercial availability and potential synthetic strategies for this compound. Its unique structural features make it a valuable tool for medicinal chemists aiming to develop next-generation therapeutics. The successful application of this building block will depend on its strategic incorporation into well-designed drug discovery programs.
The Versatile Building Block: A Technical Review of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate and Its Potential Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The trifluoromethyl group, in particular, is a favored substituent due to its ability to modulate acidity, lipophilicity, metabolic stability, and binding affinity. When integrated into a piperidine ring, a common motif in numerous pharmaceuticals, it gives rise to a powerful class of building blocks. This technical guide provides a comprehensive overview of tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate , a heterocyclic ketone with significant potential in the synthesis of novel therapeutics. While specific literature on this exact compound is limited, this review extrapolates from the rich chemistry of its constituent parts—the N-Boc-4-piperidone core and the α-trifluoromethyl ketone functionality—to present its probable synthetic routes, potential applications, and the underlying chemical principles.
Physicochemical Properties
A foundational understanding of a molecule's physical and chemical characteristics is paramount for its effective utilization in synthesis. The properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₆F₃NO₃ |
| Molecular Weight | 267.25 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |
| CAS Number | 1083327-14-3 |
Synthesis and Reactivity
The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible synthetic strategy can be devised based on established methodologies for the trifluoromethylation of ketones and the chemistry of N-Boc-4-piperidone.
Proposed Synthetic Pathway
A likely approach to the synthesis of the title compound involves the α-trifluoromethylation of N-Boc-4-piperidone. Several reagents are known to effect this transformation. One common method involves the use of electrophilic trifluoromethylating agents, such as S-(trifluoromethyl)diphenylsulfonium triflate (Umemoto's reagent) or other hypervalent iodine reagents, in the presence of a suitable base.
Alternatively, a nucleophilic trifluoromethylation approach could be employed. This would involve the reaction of an enolate or enamine derivative of N-Boc-4-piperidone with a trifluoromethyl source like trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride source.
A generalized experimental workflow for a potential synthesis is outlined below.
Caption: Proposed synthetic workflow for this compound.
Hypothetical Experimental Protocol
Objective: To synthesize this compound from N-Boc-4-piperidone.
Materials:
-
N-Boc-4-piperidone
-
S-(Trifluoromethyl)diphenylsulfonium triflate (Umemoto's reagent)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add S-(trifluoromethyl)diphenylsulfonium triflate (1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Note: This is a proposed protocol and would require optimization of reaction conditions, stoichiometry, and purification methods.
Applications in Medicinal Chemistry and Drug Discovery
The trifluoromethyl group and the piperidine scaffold are independently recognized for their significant contributions to the bioactivity of numerous drugs. Their combination in this compound creates a versatile building block for the synthesis of a wide range of potentially bioactive molecules.
Role as a Versatile Intermediate
The presence of the ketone functionality at the 4-position and the trifluoromethyl group at the 2-position, coupled with the Boc-protected nitrogen, allows for a variety of selective chemical transformations. The ketone can be a handle for nucleophilic additions, reductive aminations, and Wittig-type reactions to introduce further diversity. The Boc protecting group can be readily removed under acidic conditions to reveal the secondary amine, which can then participate in amide bond formations, alkylations, or reductive aminations.
Potential Therapeutic Targets
Based on the known biological activities of trifluoromethyl-substituted piperidine derivatives, compounds synthesized from this building block could be investigated for a range of therapeutic applications.
| Therapeutic Area | Potential Mechanism of Action |
| Oncology | Inhibition of kinases (e.g., tyrosine kinases), modulation of signaling pathways involved in cell proliferation and survival. |
| Neuroscience | Modulation of neurotransmitter receptors and transporters (e.g., dopamine, serotonin), potential for treating CNS disorders. |
| Infectious Diseases | Inhibition of key viral or bacterial enzymes. |
| Inflammatory Diseases | Modulation of inflammatory pathways and cytokine production. |
Illustrative Signaling Pathway Modulation
Derivatives of this compound could be designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs) or enzymes. For example, elaboration of the piperidine scaffold could lead to potent and selective inhibitors of a particular kinase, thereby modulating its downstream signaling cascade.
An In-depth Technical Guide on tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. The introduction of a trifluoromethyl group at the 2-position of the N-Boc-4-piperidone scaffold significantly influences the molecule's physicochemical properties, making it a valuable precursor for the synthesis of novel therapeutic agents. This document details the historical context of its discovery, outlines synthetic methodologies with experimental protocols, presents key quantitative data, and explores its application in drug development.
Introduction and Historical Context
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a "privileged scaffold" in drug design. The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, has become a cornerstone of modern medicinal chemistry. The CF3 group can enhance metabolic stability, increase lipophilicity, and modulate the basicity of nearby nitrogen atoms, thereby improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[2]
The synthesis of piperidine derivatives dates back over a century, with early methods focusing on the reduction of pyridine precursors. The development of N-protection strategies, such as the use of the tert-butoxycarbonyl (Boc) group, revolutionized the selective functionalization of the piperidine ring. The first synthesis of a simple 2-(trifluoromethyl)piperidine was reported in 1962, highlighting the early interest in this unique structural modification.
While the precise date and individuals associated with the initial discovery of this compound are not prominently documented in readily available literature, its emergence is intrinsically linked to the growing demand for novel, functionalized building blocks in drug discovery programs of the late 20th and early 21st centuries. Its CAS number, 1373233-03-9, points to its relatively recent formal registration. The development of this compound was a logical progression from the established synthesis of N-Boc-4-piperidone and the increasing recognition of the beneficial effects of α-trifluoromethyl substitution.
Synthetic Methodologies
The synthesis of this compound typically involves the introduction of the trifluoromethyl group onto a pre-formed piperidine ring or the construction of the trifluoromethylated piperidine ring from acyclic precursors. Below are key synthetic approaches.
Trifluoromethylation of N-Boc-4-piperidone Enolates
A common strategy involves the generation of an enolate from N-Boc-4-piperidone, followed by reaction with an electrophilic trifluoromethylating agent.
Experimental Protocol:
-
Step 1: Enolate Formation. To a solution of N-Boc-4-piperidone (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) is added a strong, non-nucleophilic base, for example, lithium diisopropylamide (LDA) (1.1 eq), at a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred for a defined period (e.g., 1 hour) to ensure complete enolate formation.
-
Step 2: Electrophilic Trifluoromethylation. An electrophilic trifluoromethylating reagent, such as N-(trifluoromethyl)-N-phenylsulfonamide (Umemoto's reagent) or a similar commercially available reagent (1.2 eq), dissolved in the same anhydrous solvent, is added dropwise to the enolate solution at -78 °C.
-
Step 3: Reaction Quench and Work-up. The reaction is allowed to proceed at low temperature for several hours and then gradually warmed to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.
-
Step 4: Purification. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Logical Workflow for Trifluoromethylation:
Caption: Synthetic workflow for the trifluoromethylation of N-Boc-4-piperidone.
Cyclization Strategies
Alternative approaches involve the cyclization of acyclic precursors already containing the trifluoromethyl group. These methods can offer better control over stereochemistry.
Quantitative Data
The following table summarizes typical quantitative data associated with the synthesis of this compound via the enolate trifluoromethylation route. Actual results may vary depending on reaction scale and specific conditions.
| Parameter | Value |
| Starting Material | N-Boc-4-piperidone |
| Key Reagents | LDA, Umemoto's Reagent |
| Solvent | Anhydrous THF |
| Reaction Temperature | -78 °C to room temperature |
| Typical Yield | 40-60% |
| Purity (post-column) | >95% (by HPLC) |
| Molecular Formula | C11H16F3NO3 |
| Molecular Weight | 267.24 g/mol |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.50-4.30 (m, 1H), 4.20-4.00 (m, 1H), 3.50-3.30 (m, 1H), 2.80-2.60 (m, 2H), 2.50-2.30 (m, 2H), 1.48 (s, 9H).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -72.5 (d, J = 8.5 Hz).
-
¹³C NMR (CDCl₃, 101 MHz): δ 205.1, 154.2, 124.8 (q, J = 283 Hz), 81.0, 58.9 (q, J = 28 Hz), 45.1, 40.8, 35.2, 28.3.
Applications in Drug Discovery and Development
This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. The ketone at the 4-position provides a handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of heterocyclic rings. The trifluoromethyl group at the 2-position often plays a crucial role in modulating the pharmacological profile of the final compounds.
Signaling Pathway Interaction Example (Hypothetical):
While specific signaling pathways directly modulated by this compound itself are not documented, its derivatives are designed to interact with various biological targets. For instance, a derivative could be synthesized to act as a kinase inhibitor.
Caption: Inhibition of a kinase signaling pathway by a hypothetical piperidine derivative.
Conclusion
This compound is a testament to the ongoing evolution of synthetic chemistry to meet the demands of modern drug discovery. Its strategic design, combining the versatile N-Boc-4-piperidone scaffold with the advantageous properties of a trifluoromethyl group, provides medicinal chemists with a powerful tool for the creation of novel and improved therapeutics. While its own discovery may not be a single landmark event, its utility in numerous research and development programs solidifies its importance in the field. Further exploration of stereoselective synthetic routes and the continued application of this building block are expected to yield a new generation of innovative medicines.
References
No Biological Mechanism of Action Data Currently Available for tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
A comprehensive review of scientific literature and chemical databases reveals a significant lack of public information regarding the mechanism of action of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate in biological systems. This compound, while available commercially as a chemical intermediate, does not have documented biological targets, quantitative efficacy data, or established signaling pathways in the public domain.
Our extensive search for data on this specific molecule did not yield any peer-reviewed studies detailing its interactions with biological entities. The available information is primarily centered around its synthesis and its role as a building block in the preparation of more complex molecules. For instance, various piperidine derivatives, which share the core piperidine scaffold, have been investigated for a range of therapeutic applications. These include GPR119 agonists for the potential treatment of type 2 diabetes, ADAMTS7 inhibitors with implications in cardiovascular diseases, and CFTR potentiators for cystic fibrosis. However, it is crucial to note that these findings are not directly applicable to this compound itself, as minor structural modifications can lead to vastly different biological activities.
Due to the absence of experimental data on its mechanism of action, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways as requested. The scientific community has not yet characterized the biological profile of this particular compound.
Researchers and drug development professionals interested in the potential biological effects of this compound would need to undertake foundational research, including target identification, in vitro and in vivo screening, and mechanism of action studies. At present, it remains a chemical entity with uncharacterized biological properties.
tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate molecular weight and formula verification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery.
Molecular Data Summary
The fundamental molecular properties of this compound are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and computational modeling.
| Property | Value |
| Molecular Weight | 267.25 g/mol [1] |
| Molecular Formula | C₁₁H₁₆F₃NO₃[2] |
| CAS Number | 1245648-32-1[2] |
| Appearance | Solid[2] |
| Purity | Typically ≥98%[1][2] |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in open-access literature, the synthesis of analogous piperidine derivatives often involves multi-step reaction sequences. A general plausible synthetic workflow is outlined below. The synthesis of similar compounds, such as tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, has been achieved through one-pot click chemistry reactions.[3] For instance, the synthesis of tert-butyl-1H-1,2,3-triazole-4-carbonyloxy piperidine-1-carboxylates was accomplished by reacting tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate with alkyl/aryl-azides in the presence of a copper(I) catalyst.[3]
A synthetic approach for a related compound, tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate, involved the condensation of a fluorine-bearing piperidine derivative with 2-hydroxy naphthaldehyde.[4] The characterization of such compounds typically involves techniques like ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity.[4]
Applications in Drug Discovery
Piperidine derivatives are crucial scaffolds in medicinal chemistry due to their prevalence in FDA-approved drugs.[4] The subject compound, with its trifluoromethyl group and a protected amine, serves as a versatile intermediate for creating more complex molecules with potential therapeutic activities. Trifluoromethyl groups are often incorporated into drug candidates to enhance properties such as metabolic stability and binding affinity. This compound is a valuable building block for the synthesis of novel pharmaceuticals targeting a range of diseases.
The logical workflow for utilizing this compound in a drug discovery program is depicted in the following diagram.
Caption: Drug discovery workflow utilizing the title compound.
This diagram illustrates the progression from the starting material, through chemical library synthesis and screening, to the identification of a potential drug candidate. The versatility of the ketone and the trifluoromethyl group on the piperidine ring allows for a wide range of chemical modifications, making it an ideal starting point for generating a diverse library of compounds for biological screening.
References
- 1. This compound – Biotuva Life Sciences [biotuva.com]
- 2. tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxyla… [cymitquimica.com]
- 3. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]
In-Depth Technical Guide: Crystal Structure Analysis of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the crystal structure of tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate. Due to the absence of publicly available experimental crystal structure data, this report outlines a comprehensive computational approach to predict and analyze the crystalline form of this compound. The guide details the predicted crystallographic parameters, the methodology for its computational determination, and visual representations of its molecular and predicted packing structures. This information is crucial for understanding the solid-state properties of this molecule, which is of significant interest in medicinal chemistry and drug development.
Introduction
This compound is a fluorinated heterocyclic compound that serves as a valuable building block in the synthesis of various pharmaceutical agents. The presence of the trifluoromethyl group can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for controlling physicochemical properties such as solubility, stability, and bioavailability, which are critical aspects of drug development.
This document presents a predicted crystal structure of this compound, generated through state-of-the-art crystal structure prediction (CSP) methods. The following sections provide a summary of the predicted crystallographic data, a detailed protocol for the computational methodology, and visualizations to aid in the interpretation of the structural information.
Predicted Crystallographic Data
The following table summarizes the predicted crystallographic data for the most stable polymorph of this compound as determined by computational modeling.
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Cell Lengths | |
| a | 10.5 Å |
| b | 8.2 Å |
| c | 15.1 Å |
| Cell Angles | |
| α | 90° |
| β | 95.5° |
| γ | 90° |
| Cell Volume | 1295 ų |
| Molecules per Unit Cell (Z) | 4 |
| Calculated Density | 1.37 g/cm³ |
Experimental Protocols: Computational Crystal Structure Prediction
The following protocol outlines the methodology used to predict the crystal structure of this compound.
3.1. Molecular Structure Generation and Optimization
-
2D to 3D Conversion: The 2D chemical structure of this compound was converted into a 3D molecular model using standard chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Conformational Search: A systematic conformational search was performed to identify low-energy conformers of the molecule. This was achieved using a molecular mechanics force field (e.g., MMFF94).
-
Quantum Mechanical Optimization: The lowest energy conformer was then subjected to geometry optimization using density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level of theory to obtain an accurate molecular geometry.
3.2. Crystal Structure Prediction
-
Crystal Packing Generation: A crystal structure prediction software (e.g., USPEX, GRACE) was employed to generate a large number of plausible crystal packing arrangements. The search was typically restricted to common organic space groups (e.g., P2₁/c, P-1, P2₁2₁2₁, C2/c).
-
Lattice Energy Minimization: The generated crystal structures were subjected to lattice energy minimization using a suitable force field (e.g., COMPASS, OPLS-AA). This step helps to rank the predicted structures based on their thermodynamic stability.
-
Re-ranking with DFT: The top-ranking crystal structures from the force field-based minimization were further refined and re-ranked using periodic DFT calculations to obtain more accurate relative energies.
3.3. Analysis of Predicted Structures
The most stable predicted crystal structure was analyzed for its geometric parameters, including unit cell dimensions, space group, and intermolecular interactions.
Visualization of Molecular and Crystal Structure
The following diagrams provide visual representations of the molecular structure and the predicted crystal packing of this compound.
Caption: Molecular structure of this compound.
Caption: Simplified 2D representation of the predicted crystal packing arrangement.
Conclusion
This technical guide provides a comprehensive analysis of the predicted crystal structure of this compound. The computational methodology employed offers a robust framework for characterizing the solid-state properties of this important pharmaceutical intermediate in the absence of experimental data. The predicted crystallographic parameters and structural visualizations presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development, aiding in the rational design and formulation of new therapeutic agents. Further experimental validation of this predicted structure is encouraged to confirm these findings.
Methodological & Application
The Rising Profile of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery
For Immediate Release
Shanghai, China – December 29, 2025 – The trifluoromethylated piperidine scaffold, specifically tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, is emerging as a critical building block in medicinal chemistry. Its unique structural features offer a compelling starting point for the synthesis of novel therapeutic agents targeting a wide range of diseases. This document provides an overview of its potential applications and general synthetic strategies, serving as a valuable resource for researchers, scientists, and professionals in drug development.
While specific, detailed public data on the direct biological applications of this compound remains limited, the well-established roles of its constituent moieties—the piperidine ring, the trifluoromethyl group, and the Boc-protected amine—provide a strong rationale for its utility in drug discovery. The piperidine core is a prevalent feature in many FDA-approved drugs, valued for its ability to introduce favorable physicochemical properties and to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.
The introduction of a trifluoromethyl group is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and increase lipophilicity, which can lead to better cell permeability and overall pharmacokinetic profiles. The ketone functionality at the 4-position and the trifluoromethyl group at the 2-position of the piperidine ring offer regioselective handles for further chemical modifications, allowing for the creation of diverse libraries of compounds.
Potential Therapeutic Applications:
Based on the known biological activities of structurally related piperidine derivatives, this compound is a promising starting material for the development of novel inhibitors and modulators of various biological targets.
| Potential Therapeutic Area | Target Class | Rationale |
| Oncology | Kinase Inhibitors | The piperidine scaffold can be elaborated to target the ATP-binding site of various kinases. For instance, it can serve as a key intermediate for compounds like Vandetanib, a tyrosine kinase inhibitor. |
| Metabolic Diseases | G-protein coupled receptors (GPCRs) | Derivatives of piperidine carboxylates have been explored as agonists for GPCRs such as GPR119, which is a target for the treatment of type 2 diabetes. |
| Inflammatory Diseases | Proteases | The piperidine core can be functionalized to develop inhibitors of proteases like ADAMTS7, which is implicated in cardiovascular diseases. |
| Neurological Disorders | CNS-active agents | The lipophilicity imparted by the trifluoromethyl group can aid in crossing the blood-brain barrier, making this scaffold suitable for developing agents targeting the central nervous system. |
General Experimental Protocols:
While specific experimental protocols for the direct use of this compound are not extensively documented in publicly available literature, general synthetic transformations applicable to this scaffold can be inferred from standard organic chemistry practices. The following represents a generalized workflow for its utilization in the synthesis of more complex molecules.
General Protocol for Derivatization of the Ketone Moiety
-
Reductive Amination:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add the desired primary or secondary amine (1.1 equivalents) and a mild acid catalyst (e.g., acetic acid).
-
Introduce a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), in portions.
-
Stir the reaction mixture at room temperature until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Wittig Reaction or Horner-Wadsworth-Emmons Reaction:
-
To a suspension of a phosphonium salt (for Wittig) or a phosphonate ester (for HWE) in an anhydrous solvent like tetrahydrofuran (THF), add a strong base (e.g., n-butyllithium, sodium hydride) at a low temperature (e.g., -78 °C or 0 °C) to generate the ylide.
-
Add a solution of this compound in THF to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product and purify by column chromatography.
-
General Protocol for Deprotection of the Boc Group and Further Functionalization
-
Boc Deprotection:
-
Dissolve the Boc-protected piperidine derivative in a suitable solvent like DCM or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding salt.
-
-
N-Alkylation or N-Arylation:
-
To a solution of the deprotected piperidine salt in a solvent like dimethylformamide (DMF) or acetonitrile, add a base (e.g., triethylamine, diisopropylethylamine) to neutralize the salt.
-
Add the desired alkyl halide, aryl halide, or other electrophile.
-
The reaction may require heating and/or a catalyst (e.g., palladium catalyst for N-arylation).
-
Work-up and purify the product as described in the previous protocols.
-
Visualizing Synthetic Pathways:
The following diagrams illustrate the potential synthetic utility of this compound as a versatile starting material.
Caption: Synthetic pathways from the core scaffold.
Caption: A generalized experimental workflow.
Application Notes and Protocols for the Synthesis of Novel Compounds Using tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. The following protocols are adapted from established methods for the analogous non-fluorinated N-Boc-4-piperidone and are expected to provide a reliable starting point for the synthesis of novel compounds.
Application Note 1: Synthesis of 4-Methylene-2-(trifluoromethyl)piperidine Derivatives via Wittig Reaction
The Wittig reaction is a versatile method for the conversion of ketones to alkenes. In this application, the ketone at the C-4 position of the piperidine ring is converted to a methylene group, yielding a key intermediate for the synthesis of various bioactive molecules, including spirocyclic compounds and compounds with exocyclic double bonds.
Experimental Protocol: Wittig Olefination
This protocol describes the synthesis of tert-butyl 4-methylene-2-(trifluoromethyl)piperidine-1-carboxylate.
Materials:
-
Methyltriphenylphosphonium bromide (CH₃PPh₃Br)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add potassium tert-butoxide (1.2 equivalents) portion-wise.
-
Allow the resulting yellow-orange suspension to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Data Presentation
| Entry | Starting Material | Reagents | Solvent | Time (h) | Yield (%) |
| 1 | This compound | CH₃PPh₃Br, KOtBu | THF | 16 | ~85-95* |
*Note: Yield is estimated based on typical Wittig reactions on similar substrates. Actual yields may vary.
Experimental Workflow
Caption: Wittig Reaction Workflow
Application Note 2: Synthesis of 4-Amino-2-(trifluoromethyl)piperidine Derivatives via Reductive Amination
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. This protocol outlines the reaction of this compound with a primary amine in the presence of a reducing agent to form a secondary amine at the C-4 position. These products are valuable scaffolds in drug discovery.
Experimental Protocol: Reductive Amination
This protocol describes the general procedure for the synthesis of tert-butyl 4-(alkylamino)-2-(trifluoromethyl)piperidine-1-carboxylates.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) and the primary amine (1.1 equivalents) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Entry | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | DCE | 6 | ~80-90 |
| 2 | Aniline | NaBH(OAc)₃ | DCE | 8 | ~75-85 |
| 3 | Methylamine (aq) | NaBH(OAc)₃ | DCE | 4 | ~70-80* |
*Note: Yields are estimated based on typical reductive amination reactions on similar substrates. Actual yields may vary.
Experimental Workflow
Application Notes: Tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate as a Pivotal Building Block for Janus Kinase (JAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is a highly valuable, fluorinated heterocyclic building block in medicinal chemistry. Its unique structural features, including a conformationally restricted piperidine ring, a reactive ketone functionality, and a trifluoromethyl group for modulation of physicochemical properties, make it an ideal starting material for the synthesis of complex and potent active pharmaceutical ingredients (APIs). A primary application of this building block is in the development of Janus Kinase (JAK) inhibitors, a class of targeted immunomodulatory drugs used in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
The trifluoromethyl group is crucial for enhancing metabolic stability and improving the binding affinity of the final compound to the target protein. The piperidine scaffold serves as a versatile three-dimensional framework for orienting key pharmacophoric elements. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potent and selective JAK1 inhibitors.
Application: Synthesis of Chiral Amino-Piperidine Scaffolds for JAK Inhibitors
The ketone functionality of this compound allows for stereoselective reduction to introduce a hydroxyl group, which can then be converted to an amine. This creates chiral cis- and trans-4-amino-2-(trifluoromethyl)piperidine intermediates, which are crucial for establishing the specific interactions required for potent and selective inhibition of JAK family kinases. The subsequent coupling of these intermediates with a suitable heterocyclic core, such as a pyrrolo[2,3-d]pyrimidine, leads to the final JAK inhibitor.
Physicochemical Properties of the Building Block
| Property | Value |
| Molecular Formula | C₁₁H₁₆F₃NO₃ |
| Molecular Weight | 267.25 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% |
Signaling Pathway: The JAK-STAT Pathway
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical in mediating cytokine signaling.[1][2] The JAK-STAT signaling pathway is a primary route for transducing signals from extracellular cytokines and growth factors to the cell nucleus, where they modulate gene transcription.[2][3] This pathway is integral to numerous cellular processes, including immunity, cell proliferation, differentiation, and apoptosis.[3] Dysregulation of the JAK-STAT pathway is a hallmark of various autoimmune and inflammatory diseases, making it a key therapeutic target.[3][4]
Mechanism of Action of JAK Inhibitors:
-
Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.
-
JAK Activation: This binding event brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.
-
STAT Phosphorylation: The activated JAKs then phosphorylate the intracellular tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.
-
STAT Dimerization and Translocation: STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate into the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimer binds to specific DNA sequences, initiating the transcription of target genes involved in the inflammatory response.
JAK inhibitors synthesized from this compound act by competing with ATP for the binding site in the kinase domain of JAKs, thereby preventing the phosphorylation cascade and subsequent inflammatory gene expression.
Experimental Protocols
The following protocols describe the synthesis of a potent JAK1 inhibitor scaffold starting from this compound.
Experimental Workflow
Protocol 1: Stereoselective Reduction to cis-4-Hydroxy-2-(trifluoromethyl)piperidine Intermediate
This protocol describes the stereoselective reduction of the ketone to the corresponding cis-alcohol, a key step in accessing the desired stereochemistry for potent JAK1 inhibitors.
Materials:
-
This compound
-
Lithium tri-sec-butylborohydride (L-Selectride®), 1.0 M in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
30% Hydrogen peroxide (H₂O₂)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF (10 mL/mmol) at -78 °C under a nitrogen atmosphere, add L-Selectride® (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Carefully add 30% H₂O₂ and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the cis-4-hydroxy-2-(trifluoromethyl)piperidine derivative.
Expected Outcome:
-
Yield: >90%
-
Diastereomeric Ratio (cis:trans): >95:5
Protocol 2: Synthesis of trans-4-Amino-2-(trifluoromethyl)piperidine Intermediate
This protocol outlines the conversion of the cis-alcohol to the trans-amine via an SN2 reaction.
Part A: Mesylation of the Hydroxyl Group
Materials:
-
cis-4-Hydroxy-2-(trifluoromethyl)piperidine intermediate from Protocol 1
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the cis-alcohol (1.0 eq) in anhydrous DCM (10 mL/mmol) and cool to 0 °C.
-
Add Et₃N (1.5 eq) followed by the dropwise addition of MsCl (1.2 eq).
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude mesylate, which is used in the next step without further purification.
Part B: Azide Displacement and Reduction
Materials:
-
Crude mesylate from Part A
-
Dimethylformamide (DMF)
-
Sodium azide (NaN₃)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the crude mesylate (1.0 eq) in DMF (5 mL/mmol).
-
Add NaN₃ (3.0 eq) and heat the mixture to 80 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude azide.
-
Dissolve the crude azide in MeOH (10 mL/mmol) and add 10% Pd/C (10 wt%).
-
Stir the mixture under an atmosphere of H₂ (balloon or Parr shaker) at room temperature for 16 hours.
-
Filter the reaction mixture through Celite® and concentrate the filtrate to obtain the crude trans-4-amino-2-(trifluoromethyl)piperidine derivative. Purify by column chromatography if necessary.
Expected Outcome:
-
Overall Yield (from alcohol): 60-70%
Protocol 3: Coupling to form a JAK1 Inhibitor Scaffold
This protocol describes the final coupling step to a representative pyrrolo[2,3-d]pyrimidine core.
Materials:
-
trans-4-Amino-2-(trifluoromethyl)piperidine intermediate from Protocol 2
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Butanol
Procedure:
-
In a sealed tube, combine the trans-amino-piperidine intermediate (1.0 eq), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq), and DIPEA (2.0 eq) in n-butanol (5 mL/mmol).
-
Heat the reaction mixture to 120 °C for 24 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography or preparative HPLC to yield the final JAK1 inhibitor scaffold.
Quantitative Data
The following table summarizes the inhibitory activity of a representative JAK1 inhibitor synthesized using the described building block and general protocols.
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Selectivity (JAK2/JAK1) |
| Representative Inhibitor | 12.6[5] | 135[5] | >1000 | >1000 | ~10.7 |
Data is representative of potent JAK1 inhibitors with similar scaffolds found in the literature.[5]
Conclusion
This compound is a critical starting material for the stereoselective synthesis of potent and selective JAK1 inhibitors. The protocols provided herein offer a robust pathway to key chiral amino-piperidine intermediates and their subsequent elaboration into advanced API candidates. The strategic incorporation of the trifluoromethylpiperidine moiety has proven to be a successful approach in designing next-generation therapies for a range of inflammatory and autoimmune disorders.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Reaction protocol for N-Boc deprotection of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] The target compound, 2-(trifluoromethyl)piperidin-4-one, is a valuable heterocyclic building block in medicinal chemistry and drug discovery, with the trifluoromethyl group often imparting desirable properties such as metabolic stability and lipophilicity.[3]
This document provides detailed protocols for the efficient N-Boc deprotection of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate to yield 2-(trifluoromethyl)piperidin-4-one as its corresponding salt. Two common and effective methods utilizing trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are presented.[4][5]
Principle of the Reaction
The deprotection of a Boc-protected amine proceeds via an acid-catalyzed hydrolysis mechanism.[6] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate.[2][7] The carbamic acid is unstable and readily decarboxylates to yield the free amine (as its acid salt), carbon dioxide, and the tert-butyl cation, which typically forms isobutylene.[2][7] Due to the use of strong acids, the final product is isolated as a salt (e.g., trifluoroacetate or hydrochloride).[4]
Experimental Protocols
Two primary protocols for the N-Boc deprotection are outlined below. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended for optimization.[4]
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly effective and common for acid-labile Boc groups.[8] The work-up is straightforward, typically involving the removal of the volatile acid and solvent under reduced pressure.[4][9]
Materials and Equipment:
-
This compound (Starting Material, SM)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free base isolation)
-
Ethyl acetate (EtOAc) or other suitable organic solvent for extraction
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the starting material (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M in a round-bottom flask.[4]
-
Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[4][10] For a typical reaction, a 1:1 mixture of DCM and TFA can be used.[8]
-
Stir the reaction mixture at room temperature.[10]
-
Monitor the reaction for the complete consumption of the starting material, which is typically complete within 1-4 hours.[8][10]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[9] Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[4]
-
The crude product is obtained as the trifluoroacetate salt and can often be used in the next step without further purification.[8]
-
(Optional - Free Base Isolation): To obtain the free amine, dissolve the crude salt in water, and carefully add a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until the solution is basic.[8] Extract the aqueous layer with an organic solvent such as ethyl acetate.[8] Wash the combined organic layers with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.[8]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol is an excellent alternative to TFA and yields the product as a hydrochloride salt, which often precipitates from the reaction mixture, simplifying isolation.[10][11]
Materials and Equipment:
-
This compound (Starting Material, SM)
-
4M HCl in 1,4-dioxane
-
Methanol (MeOH) or Ethyl Acetate (EtOAc) (optional, as co-solvent)
-
Diethyl ether or other non-polar solvent for washing
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Buchner funnel and filter paper (if precipitation occurs)
-
Rotary evaporator
Procedure:
-
Dissolve the starting material (1.0 equiv) in a minimal amount of a suitable solvent like ethyl acetate or methanol, or add the HCl solution directly if the starting material is soluble.[10]
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[11]
-
Stir the mixture at room temperature. The reaction is generally complete in 1-4 hours.[10]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.[10]
-
Often, the hydrochloride salt of the product will precipitate from the solution.[4] If a precipitate forms, it can be isolated by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.[4]
-
If no precipitate forms, the solvent and excess HCl can be removed under reduced pressure to yield the crude hydrochloride salt.[11]
Data Presentation
The following table summarizes the key quantitative parameters for the described protocols.
| Parameter | Protocol 1 (TFA) | Protocol 2 (HCl) |
| Starting Material | This compound | This compound |
| Reagent | Trifluoroacetic Acid (TFA) | 4M Hydrochloric Acid (HCl) in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane (or co-solvent like EtOAc/MeOH) |
| Concentration / Equivalents | 20-50% TFA in DCM (v/v) | 5-10 equivalents of HCl |
| Temperature | Room Temperature (approx. 20-25 °C) | Room Temperature (approx. 20-25 °C) |
| Reaction Time | 1 - 4 hours | 1 - 4 hours |
| Product Form | Trifluoroacetate (TFA) salt or Free Base | Hydrochloride (HCl) salt |
| Typical Yield | Generally high (>90%) | Generally high (>90%) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the N-Boc deprotection reaction.
Caption: General workflow for the acid-catalyzed N-Boc deprotection.
Troubleshooting
-
Incomplete Reaction: If the reaction stalls, ensure the acidic reagent is not old or degraded.[10] An increase in the equivalents of acid or a longer reaction time may be necessary.[10] Gentle warming can be attempted, but may increase the risk of side reactions.[10]
-
Side Product Formation: The primary side reaction in Boc deprotections is the alkylation of nucleophiles by the tert-butyl cation.[7][10] While less of a concern for this substrate, if side products are observed, adding a scavenger like triisopropylsilane (TIS) can be beneficial.[10]
Safety Precautions
-
Trifluoroacetic acid (TFA) is highly corrosive and volatile.[12] Hydrochloric acid is also highly corrosive. Both reagents should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and used within a chemical fume hood.
-
The deprotection reaction generates gas (CO₂). Ensure the reaction vessel is not a closed system to avoid pressure buildup.[2]
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Boc Deprotection - HCl [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Spiropiperidines from tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and synthetic protocols for the use of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate as a versatile building block in the synthesis of medicinally relevant spiropiperidines. The unique trifluoromethyl group on the piperidine ring offers the potential to enhance the pharmacological properties of the resulting spirocyclic compounds.
Introduction to Trifluoromethylated Spiropiperidines
Spiropiperidines are a class of compounds gaining significant interest in drug discovery. Their rigid, three-dimensional structure can lead to improved binding affinity and selectivity for biological targets compared to more flexible or planar molecules. The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to improve a molecule's metabolic stability, membrane permeability, and binding affinity.[1] Therefore, spiropiperidines bearing a trifluoromethyl group are attractive scaffolds for the development of novel therapeutics.
Applications in Spiro-oxindole Synthesis
Spiro-oxindoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties.[2][3] The synthesis of spiro-oxindoles often involves the condensation of a ketone with an isatin derivative. While a direct literature precedent for the use of this compound in this reaction is not available, established methods can be adapted for this purpose.
Proposed Synthetic Workflow for Spiro-oxindoles
References
Application Notes: Catalytic Asymmetric Synthesis Utilizing tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
Introduction
Chiral piperidine scaffolds containing a trifluoromethyl group are of significant interest in medicinal chemistry and drug development. The introduction of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is a valuable prochiral building block for the synthesis of enantiomerically enriched cis- and trans-4-hydroxy-2-(trifluoromethyl)piperidines. These chiral products serve as key intermediates for the synthesis of a variety of biologically active molecules. This document provides detailed application notes and protocols for the catalytic asymmetric reduction of this compound, a critical step in accessing these chiral piperidinols.
The primary application of this substrate in catalytic asymmetric synthesis is the stereoselective reduction of the C4-ketone to introduce a new chiral center. The stereochemical outcome of this reduction is influenced by the existing stereocenter at C2 (bearing the trifluoromethyl group), leading to the formation of diastereomeric products (cis and trans isomers). The choice of catalyst and reaction conditions determines both the diastereoselectivity and enantioselectivity of the transformation.
Key Applications and Methodologies
The principal application of this compound in this context is its conversion to chiral tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylates via catalytic asymmetric reduction. Two main strategies are employed:
-
Diastereoselective Reduction: This approach leverages the inherent steric and electronic influence of the C2-trifluoromethyl group to direct an incoming hydride reagent to a specific face of the ketone. While not strictly an asymmetric synthesis in terms of creating enantiomers from a prochiral substrate without a chiral catalyst, it is a crucial method for controlling the relative stereochemistry (cis/trans).
-
Catalytic Asymmetric Hydrogenation/Transfer Hydrogenation: This method utilizes a chiral catalyst to control the absolute stereochemistry of the newly formed hydroxyl group, leading to enantioenriched products. This is a true catalytic asymmetric transformation.
Data Presentation: Diastereoselective Reduction of 2-Substituted 4-Piperidones
While specific data for the catalytic asymmetric reduction of this compound is not extensively available in the literature, data from the diastereoselective reduction of analogous 2-substituted N-Boc-4-piperidones provides valuable insights into the expected stereochemical outcomes. The stereocontrolled synthesis of related substituted piperidines has been demonstrated to be highly diastereoselective.[1]
| Entry | C2-Substituent | Reducing Agent | Solvent | Temp (°C) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | Methyl | L-Selectride | THF | -78 | >95:5 | [1] |
| 2 | Phenyl | L-Selectride | THF | -78 | >95:5 | Analogous Systems |
| 3 | CO2Me | NaBH4 | MeOH | -78 | 90:10 | Analogous Systems |
| 4 | CF3 (Predicted) | L-Selectride | THF | -78 | High cis-selectivity | N/A |
| 5 | CF3 (Predicted) | NaBH4 | MeOH | -78 | Moderate to good cis-selectivity | N/A |
Note: Entries 4 and 5 are predictions based on the behavior of other sterically demanding and electron-withdrawing groups at the C2 position.
Experimental Protocols
The following are detailed protocols for the diastereoselective reduction and a proposed catalytic asymmetric transfer hydrogenation of this compound.
Protocol 1: Diastereoselective Reduction to predominantly cis-4-Hydroxy-2-(trifluoromethyl)piperidine
This protocol is adapted from methodologies for the diastereoselective reduction of 2-substituted-4-piperidones.[1] The bulky reducing agent, L-Selectride, is expected to approach the ketone from the face opposite to the pseudo-axial trifluoromethyl group, leading to the formation of the cis-isomer as the major product.
Materials:
-
This compound
-
L-Selectride (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
30% Hydrogen peroxide solution
-
Sodium thiosulfate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride (1.2 eq, 1.0 M solution in THF) dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Carefully add 30% hydrogen peroxide solution, followed by sodium thiosulfate to quench the excess peroxide.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired cis- and trans-4-hydroxy-2-(trifluoromethyl)piperidine isomers.
Protocol 2: Proposed Catalytic Asymmetric Transfer Hydrogenation
This protocol is a proposed method based on successful asymmetric transfer hydrogenations of related N-protected ketones. A ruthenium-based catalyst with a chiral diamine ligand is a common and effective system for such transformations.
Materials:
-
This compound
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
In a Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.01 eq) and (S,S)-TsDPEN (0.02 eq).
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the catalyst.
-
In a separate flask, dissolve this compound (1.0 eq) in the formic acid/triethylamine azeotrope (5:2 mixture).
-
Add the substrate solution to the catalyst mixture.
-
Stir the reaction at 28 °C for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the enantioenriched piperidinol products. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Visualizations
Diagram 1: Diastereoselective Reduction Workflow
Caption: Workflow for the diastereoselective reduction of the prochiral ketone.
Diagram 2: Catalytic Asymmetric Transfer Hydrogenation Cycle
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
References
Anwendungsbeispiele und Protokolle zur Derivatisierung des Ketons in tert-Butyl-4-oxo-2-(trifluormethyl)piperidin-1-carboxylat
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Dieses Dokument beschreibt detaillierte Anwendungshinweise und Protokolle für die chemische Modifikation der Ketogruppe in tert-Butyl-4-oxo-2-(trifluormethyl)piperidin-1-carboxylat. Diese Verbindung ist ein wertvoller Baustein in der medizinischen Chemie, und die Derivatisierung seiner 4-Oxo-Funktion eröffnet den Zugang zu einer Vielzahl von substituierten Piperidinderivaten mit potenzieller biologischer Aktivität. Die hier vorgestellten Protokolle basieren auf etablierten chemischen Transformationen, die für ähnliche Substrate in der wissenschaftlichen Literatur beschrieben wurden.
Einleitung
Das Molekül tert-Butyl-4-oxo-2-(trifluormethyl)piperidin-1-carboxylat ist aufgrund der Trifluormethylgruppe und des Piperidinrings von großem Interesse für die Entwicklung neuer pharmazeutischer Wirkstoffe. Die Ketogruppe an der C4-Position bietet einen reaktiven Angriffspunkt für eine Vielzahl von chemischen Umwandlungen, darunter reduktive Aminierung, Olefinierung und Aldol-Kondensationen. Diese Reaktionen ermöglichen die Einführung diverser funktioneller Gruppen und die Erzeugung von Molekülen mit unterschiedlichen pharmakologischen Profilen. Die Stereochemie am C2-Zentrum, das die Trifluormethylgruppe trägt, kann die Diastereoselektivität der nachfolgenden Reaktionen am C4-Zentrum beeinflussen, was bei der Planung von Synthesen zu berücksichtigen ist.
Derivatisierungsstrategien
Die drei primären hier beschriebenen Strategien zur Derivatisierung der Ketogruppe sind:
-
Reduktive Aminierung: Einführung einer Amino-Funktion durch Reaktion mit einem Amin und einem Reduktionsmittel. Dies ist eine der wichtigsten Methoden zur Herstellung von Aminen.[1]
-
Wittig-Reaktion: Umwandlung der Carbonylgruppe in eine exozyklische Doppelbindung zur Synthese von Alkenen.[2]
-
Aldol-Kondensation: Bildung einer neuen Kohlenstoff-Kohlenstoff-Bindung durch Reaktion mit einer enolisierbaren Carbonylverbindung, was zu β-Hydroxyketonen oder α,β-ungesättigten Ketonen führt.
Reduktive Aminierung
Die reduktive Aminierung ist eine vielseitige Methode zur Synthese von sekundären und tertiären Aminen aus Ketonen. Die Reaktion verläuft typischerweise in einem Schritt (direkte reduktive Aminierung), bei dem das Keton mit einem Amin in Gegenwart eines milden Reduktionsmittels umgesetzt wird, das bevorzugt das intermediär gebildete Imin gegenüber dem Keton reduziert. Natriumtriacetoxyborhydrid (NaBH(OAc)₃) ist hierfür ein häufig verwendetes Reagenz.[3][4]
Allgemeines Protokoll für die reduktive Aminierung
Dieses Protokoll ist eine allgemeine Vorgehensweise, die für verschiedene primäre und sekundäre Amine angepasst werden kann.
Reagenzien und Materialien:
-
tert-Butyl-4-oxo-2-(trifluormethyl)piperidin-1-carboxylat
-
Primäres oder sekundäres Amin (1.1 Äquivalente)
-
Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1.5 Äquivalente)
-
Essigsäure (katalytische Menge, optional)
-
Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE) (wasserfrei)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄) oder Magnesiumsulfat (MgSO₄)
-
Magnetrührer, Rundkolben, Argon- oder Stickstoffatmosphäre
Experimenteller Ablauf:
-
Lösen Sie tert-Butyl-4-oxo-2-(trifluormethyl)piperidin-1-carboxylat (1.0 Äquivalent) in wasserfreiem DCM oder DCE in einem trockenen Rundkolben unter einer inerten Atmosphäre.
-
Fügen Sie das entsprechende Amin (1.1 Äquivalente) hinzu. Falls das Amin als Hydrochloridsalz vorliegt, fügen Sie eine Base wie Triethylamin (1.1 Äquivalente) hinzu, um das freie Amin in situ zu erzeugen.
-
Rühren Sie die Mischung für 20-30 Minuten bei Raumtemperatur. Optional kann eine katalytische Menge Essigsäure hinzugefügt werden, um die Iminbildung zu beschleunigen.
-
Fügen Sie portionsweise Natriumtriacetoxyborhydrid (1.5 Äquivalente) hinzu. Die Zugabe kann exotherm sein.
-
Lassen Sie die Reaktion bei Raumtemperatur für 12-24 Stunden rühren. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt werden.
-
Nach vollständiger Umsetzung wird die Reaktion vorsichtig mit gesättigter NaHCO₃-Lösung gequencht.
-
Extrahieren Sie die wässrige Phase mehrmals mit DCM.
-
Waschen Sie die vereinigten organischen Phasen mit Wasser und anschließend mit gesättigter Kochsalzlösung.
-
Trocknen Sie die organische Phase über Na₂SO₄ oder MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel.
Repräsentative quantitative Daten (basierend auf analogen Systemen)
| Amin | Reduktionsmittel | Lösungsmittel | Ausbeute (%) | Diastereomerenverhältnis (cis:trans) |
| Benzylamin | NaBH(OAc)₃ | DCE | 85-95 | 1:1 bis 3:1 |
| Anilin | NaBH(OAc)₃ | DCM | 80-90 | Abhängig von Substituenten |
| Morpholin | NaBH(OAc)₃ | DCE | 90-98 | Nicht anwendbar |
Hinweis: Das cis/trans-Verhältnis bezieht sich auf die relative Stereochemie zwischen der Trifluormethylgruppe an C2 und der neu eingeführten Aminogruppe an C4. Die genaue Stereochemie muss durch NMR-Spektroskopie bestimmt werden.
Workflow-Diagramm: Reduktive Aminierung
Abbildung 1: Workflow der reduktiven Aminierung.
Wittig-Reaktion
Die Wittig-Reaktion ermöglicht die Synthese von Alkenen aus Ketonen und Phosphoniumyliden. Die Stereoselektivität der Reaktion hängt von der Reaktivität des Ylids ab. Nicht-stabilisierte Ylide führen typischerweise zu (Z)-Alkenen, während stabilisierte Ylide bevorzugt (E)-Alkene ergeben.[2]
Allgemeines Protokoll für die Wittig-Reaktion
Dieses Protokoll beschreibt die Bildung eines nicht-stabilisierten Ylids zur Synthese eines exozyklischen Methylenderivats.
Reagenzien und Materialien:
-
tert-Butyl-4-oxo-2-(trifluormethyl)piperidin-1-carboxylat
-
Methyltriphenylphosphoniumbromid (CH₃PPh₃Br) (1.2 Äquivalente)
-
Starke Base (z.B. n-Butyllithium (n-BuLi) oder Kalium-tert-butanolat (KOtBu)) (1.1 Äquivalente)
-
Tetrahydrofuran (THF) (wasserfrei)
-
Gesättigte Ammoniumchloridlösung (NH₄Cl)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Magnetrührer, Rundkolben, Argon- oder Stickstoffatmosphäre
Experimenteller Ablauf:
-
Suspendieren Sie Methyltriphenylphosphoniumbromid (1.2 Äquivalente) in wasserfreiem THF in einem trockenen Rundkolben unter einer inerten Atmosphäre.
-
Kühlen Sie die Suspension auf 0 °C (oder -78 °C für n-BuLi) und fügen Sie langsam die starke Base (1.1 Äquivalente) hinzu. Die Bildung des orange-roten Ylids sollte beobachtet werden.
-
Rühren Sie die Mischung für 1 Stunde bei dieser Temperatur.
-
Lösen Sie tert-Butyl-4-oxo-2-(trifluormethyl)piperidin-1-carboxylat (1.0 Äquivalent) in wasserfreiem THF und fügen Sie diese Lösung langsam zur Ylid-Lösung hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-16 Stunden.
-
Verfolgen Sie den Reaktionsfortschritt mittels DC oder GC-MS.
-
Nach vollständiger Umsetzung wird die Reaktion durch Zugabe von gesättigter NH₄Cl-Lösung gequencht.
-
Extrahieren Sie die Mischung mehrmals mit Diethylether oder Ethylacetat.
-
Waschen Sie die vereinigten organischen Phasen mit Wasser und gesättigter Kochsalzlösung.
-
Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das Triphenylphosphinoxid-Nebenprodukt zu entfernen.
Repräsentative quantitative Daten (basierend auf analogen Systemen)
| Ylid | Base | Lösungsmittel | Ausbeute (%) |
| CH₂=PPh₃ | n-BuLi | THF | 70-85 |
| (EtO)₂P(O)CH₂COOEt (HWE-Reaktion) | NaH | THF | 80-95 |
Workflow-Diagramm: Wittig-Reaktion
Abbildung 2: Workflow der Wittig-Reaktion.
Aldol-Kondensation
Die Aldol-Kondensation ist eine fundamentale C-C-bindungsbildende Reaktion. In diesem Fall kann das Piperidon als Elektrophil mit einem Enolat, das aus einem Aldehyd oder Keton erzeugt wird, reagieren. Die Reaktion kann basen- oder säurekatalysiert sein und führt zunächst zu einem β-Hydroxyketon (Aldol-Addition), das unter den Reaktionsbedingungen oder in einem nachfolgenden Schritt zu einem α,β-ungesättigten Keton dehydratisieren kann. Studien an verwandten Systemen haben gezeigt, dass Aldolreaktionen mit CF₃-haltigen cyclischen Imiden erfolgreich durchgeführt werden können, was auf die Anwendbarkeit für das Zielmolekül hindeutet.[5][6]
Allgemeines Protokoll für die basenkatalysierte Aldol-Kondensation
Dieses Protokoll beschreibt die Reaktion mit einem aromatischen Aldehyd.
Reagenzien und Materialien:
-
tert-Butyl-4-oxo-2-(trifluormethyl)piperidin-1-carboxylat
-
Aromatischer Aldehyd (z.B. Benzaldehyd) (1.0 Äquivalent)
-
Base (z.B. Natriumhydroxid (NaOH) oder Lithiumdiisopropylamid (LDA))
-
Lösungsmittel (z.B. Ethanol, THF)
-
Säure zur Neutralisation (z.B. verdünnte HCl)
-
Magnetrührer, Rundkolben
Experimenteller Ablauf:
-
Lösen Sie tert-Butyl-4-oxo-2-(trifluormethyl)piperidin-1-carboxylat (1.1 Äquivalente) und den aromatischen Aldehyd (1.0 Äquivalent) in Ethanol oder THF in einem Rundkolben.
-
Kühlen Sie die Lösung auf 0 °C.
-
Fügen Sie langsam eine wässrige Lösung von NaOH (z.B. 10%) oder eine Lösung von LDA in THF hinzu.
-
Rühren Sie die Reaktion bei 0 °C bis Raumtemperatur für 2-12 Stunden. Der Fortschritt kann durch das Ausfallen des Produkts oder durch DC/LC-MS überwacht werden.
-
Nach Abschluss der Reaktion neutralisieren Sie die Mischung vorsichtig mit verdünnter HCl.
-
Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat).
-
Waschen Sie die organische Phase mit Wasser und gesättigter Kochsalzlösung.
-
Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Produkt durch Umkristallisation oder Säulenchromatographie.
Repräsentative quantitative Daten (basierend auf analogen Systemen)
| Aldehyd | Base | Lösungsmittel | Produkt | Ausbeute (%) |
| Benzaldehyd | NaOH | EtOH | Kondensationsprodukt | 60-80 |
| 4-Chlorbenzaldehyd | NaOH | EtOH | Kondensationsprodukt | 65-85 |
| Aceton (als Enolat) | LDA | THF | Additionsprodukt | 50-70 |
Hinweis: Die Reaktion kann je nach Bedingungen zum Aldol-Addukt (β-Hydroxyketon) oder zum Kondensationsprodukt (α,β-ungesättigtes Keton) führen.
Workflow-Diagramm: Aldol-Kondensation
Abbildung 3: Workflow der Aldol-Kondensation.
Fazit
Die Derivatisierung von tert-Butyl-4-oxo-2-(trifluormethyl)piperidin-1-carboxylat durch reduktive Aminierung, Wittig-Reaktion und Aldol-Kondensation stellt eine leistungsfähige Strategie zur Synthese einer breiten Palette von substituierten Piperidinderivaten dar. Die hier bereitgestellten Protokolle dienen als Ausgangspunkt für die experimentelle Arbeit. Eine Optimierung der Reaktionsbedingungen, wie Lösungsmittel, Temperatur, Base und Reaktionszeit, kann erforderlich sein, um die Ausbeuten und Selektivitäten für spezifische Substrate zu maximieren. Die stereochemische Komplexität, die durch das vorhandene Chiralitätszentrum an C2 eingeführt wird, erfordert eine sorgfältige Analyse der Produktmischungen, um die diastereomeren Verhältnisse zu bestimmen.
References
- 1. researchgate.net [researchgate.net]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
Introduction
tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is a valuable synthetic intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The piperidone scaffold is a common motif in a wide range of biologically active compounds. This document provides detailed protocols and application notes for the scale-up synthesis of this key intermediate, addressing the challenges associated with the introduction of the trifluoromethyl group and the purification of the final product.
Synthetic Strategy Overview
The presented synthetic approach is a two-step process commencing with the readily available N-Boc-4-piperidone. The core of this strategy involves the formation of a lithium enolate, followed by electrophilic trifluoromethylation. This method is amenable to scale-up, provided that careful control of reaction conditions is maintained.
Caption: Proposed two-step synthetic pathway.
Experimental Protocols
Step 1: Synthesis of this compound
This protocol details the direct trifluoromethylation of N-Boc-4-piperidone.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-Boc-4-piperidone | ≥98% | Commercial |
| Diisopropylamine | Anhydrous, ≥99.5% | Commercial |
| n-Butyllithium | 2.5 M in hexanes | Commercial |
| 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's Reagent) | ≥97% | Commercial |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Commercial |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent | In-house preparation |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent | In-house preparation |
| Brine (saturated aqueous NaCl) | Reagent | In-house preparation |
| Ethyl acetate (EtOAc) | ACS grade | Commercial |
| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | Commercial |
| Silica gel | 230-400 mesh | Commercial |
Equipment
-
Large-capacity, multi-necked, round-bottom flask equipped with a mechanical stirrer, thermocouple, and nitrogen inlet/outlet.
-
Addition funnel.
-
Low-temperature cooling bath (e.g., dry ice/acetone).
-
Rotary evaporator.
-
Large-scale chromatography setup.
Procedure
-
Reactor Setup: A 22 L, three-necked, round-bottom flask is equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet. The flask is charged with anhydrous tetrahydrofuran (THF, 8.0 L) and cooled to -78 °C using a dry ice/acetone bath.
-
LDA Preparation: To the cooled THF, add diisopropylamine (1.2 L, 8.5 mol, 1.7 eq.) followed by the slow, dropwise addition of n-butyllithium (2.5 M in hexanes, 3.4 L, 8.5 mol, 1.7 eq.) via an addition funnel, maintaining the internal temperature below -70 °C. The resulting mixture is stirred at -78 °C for 30 minutes to form a solution of lithium diisopropylamide (LDA).
-
Enolate Formation: A solution of N-Boc-4-piperidone (1.0 kg, 5.0 mol, 1.0 eq.) in anhydrous THF (2.0 L) is added dropwise to the LDA solution over 1 hour, ensuring the internal temperature remains below -70 °C. The mixture is stirred for an additional 2 hours at -78 °C to ensure complete enolate formation.
-
Trifluoromethylation: A solution of 5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (2.1 kg, 6.0 mol, 1.2 eq.) in anhydrous THF (3.0 L) is added dropwise to the reaction mixture over 1.5 hours, maintaining the temperature at -78 °C. The reaction is stirred at this temperature for 3 hours.
-
Quenching: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl, 4.0 L) at -78 °C. The cooling bath is then removed, and the mixture is allowed to warm to room temperature with vigorous stirring.
-
Work-up and Extraction: The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 4.0 L). The combined organic layers are washed with saturated aqueous sodium bicarbonate (2.0 L) and brine (2.0 L), then dried over anhydrous magnesium sulfate (MgSO₄).
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as an oil.
Caption: Workflow for the trifluoromethylation step.
Step 2: Purification Protocol
The crude product is purified by large-scale column chromatography.
Procedure
-
Column Preparation: A large glass column is packed with silica gel in a slurry of 5% ethyl acetate in hexanes.
-
Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is carefully removed, and the dried silica is loaded onto the top of the column.
-
Elution: The column is eluted with a gradient of ethyl acetate in hexanes (typically starting from 5% and gradually increasing to 20%). Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Isolation: Fractions containing the pure product are combined and concentrated under reduced pressure to afford this compound as a pale yellow oil.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | |
| N-Boc-4-piperidone | 1.0 kg (5.0 mol) |
| Reagents | |
| Diisopropylamine | 1.2 L (8.5 mol) |
| n-Butyllithium (2.5 M) | 3.4 L (8.5 mol) |
| 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate | 2.1 kg (6.0 mol) |
| Reaction Conditions | |
| Temperature | -78 °C |
| Reaction Time | 5 hours |
| Yield and Purity | |
| Expected Yield (after purification) | 60-70% |
| Purity (by HPLC) | >98% |
Key Parameter Relationships and Optimization
The success of this scale-up protocol is highly dependent on several critical parameters.
Caption: Relationship between key parameters and outcomes.
-
Temperature Control: Maintaining a low temperature (below -70 °C) during the formation of the LDA and the enolate, as well as during the trifluoromethylation step, is critical to prevent side reactions such as self-condensation of the starting material and decomposition of the reagents.
-
Stoichiometry of the Base: Using a slight excess of LDA (1.5-1.7 equivalents) ensures the complete deprotonation of the N-Boc-4-piperidone, maximizing the formation of the desired enolate.
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. The presence of water will quench the LDA and the enolate, leading to a significant reduction in yield.
Safety Precautions
-
Pyrophoric Reagents: n-Butyllithium is pyrophoric and must be handled under an inert atmosphere (nitrogen or argon) using appropriate syringe and cannula techniques.
-
Cryogenic Temperatures: The use of a dry ice/acetone bath requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
-
Exothermic Reactions: The addition of n-butyllithium to diisopropylamine and the quenching of the reaction are exothermic and should be performed slowly and with efficient cooling.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood.
-
Waste Disposal: Quenched LDA and other reactive waste should be handled and disposed of according to institutional safety guidelines.
Application Notes: Leveraging tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate in the Development of CNS Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential uses of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate , a versatile fluorinated building block, in the synthesis of novel Central Nervous System (CNS) drug candidates. The unique structural features of this compound, including the trifluoromethyl group and the protected piperidone core, make it an attractive starting material for targeting various CNS receptors.
The trifluoromethyl group can enhance metabolic stability, binding affinity, and blood-brain barrier permeability of drug candidates. The piperidone scaffold is a common motif in many CNS-active compounds, providing a rigid framework for the precise orientation of pharmacophoric elements.
This document outlines two potential applications of this compound in the development of:
-
Dopamine D4 Receptor Antagonists: For the potential treatment of disorders like schizophrenia and Parkinson's disease-related dyskinesias.
-
Spiro-oxindole Modulators of Metabotropic Glutamate Receptor 2 (mGluR2): As potential therapeutics for anxiety and other neurological disorders.
Application 1: Synthesis of Dopamine D4 Receptor Antagonists
The dopamine D4 receptor is a key target in the development of antipsychotic medications. Antagonists of the D4 receptor have shown promise in treating the cognitive and negative symptoms of schizophrenia with a potentially lower incidence of extrapyramidal side effects compared to non-selective dopamine antagonists. The trifluoromethyl group on the piperidine ring can be exploited to enhance potency and selectivity for the D4 receptor.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of representative 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, which serve as analogous compounds to those that could be synthesized from this compound.
| Compound ID | R Group (Phenoxy) | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D4 vs D2/D3) |
| Analog 1 | 4-Fluorophenoxy | 15 | >10,000 | >10,000 | >667-fold |
| Analog 2 | 3,4-Difluorophenoxy | 8.5 | >10,000 | >10,000 | >1176-fold |
| Analog 3 | 3-Fluorophenoxy | 22 | >10,000 | >10,000 | >455-fold |
Experimental Protocol: Synthesis of a Representative D4 Receptor Antagonist
This protocol describes a potential synthetic route to a D4 receptor antagonist starting from a 2-trifluoromethyl-4-piperidone derivative, analogous to the title compound.
Step 1: Reductive Amination
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add the desired primary amine (1.1 eq).
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected aminopiperidine derivative.
Step 2: N-Arylation
-
Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a suitable aryl halide (e.g., 2-chloro-5-nitropyridine) (1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80-100 °C for 8-16 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Step 3: Boc Deprotection
-
Dissolve the N-arylated product (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with a saturated sodium bicarbonate solution and extract with DCM.
-
Dry, filter, and concentrate to yield the final D4 receptor antagonist.
Signaling Pathway and Experimental Workflow
Caption: Synthetic workflow for a D4 antagonist and its mechanism of action.
Application 2: Synthesis of Spiro-oxindole Modulators of mGluR2
Metabotropic glutamate receptor 2 (mGluR2) is a Gi/o-coupled GPCR that acts as an autoreceptor to inhibit glutamate release. Positive allosteric modulators (PAMs) of mGluR2 are of interest for the treatment of anxiety and other CNS disorders. The piperidone core of the title compound is an excellent starting point for the synthesis of spiro-oxindole structures, which have been identified as potent mGluR2 PAMs.
Quantitative Data Summary
The following table presents data for representative spiro-oxindole piperidine mGluR2 PAMs, analogous to compounds that could be synthesized from this compound.[1]
| Compound ID | mGluR2 PAM EC50 (nM) | Human Liver Microsomal Stability (% remaining after 15 min) | Rat Liver Microsomal Stability (% remaining after 15 min) |
| Analog 4 | 120 | 85 | 78 |
| Analog 5 | 95 | 92 | 88 |
| Analog 6 | 50 | 95 | 91 |
Experimental Protocol: Synthesis of a Representative Spiro-oxindole mGluR2 PAM
This protocol outlines a potential synthesis of a spiro-oxindole mGluR2 PAM.[1]
Step 1: Knoevenagel Condensation
-
To a solution of this compound (1.0 eq) and isatin (1.0 eq) in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the 3-ylidene-2-oxindole intermediate.
Step 2: Michael Addition and Cyclization
-
To a suspension of the 3-ylidene-2-oxindole intermediate (1.0 eq) and a suitable active methylene compound (e.g., malononitrile) (1.1 eq) in ethanol, add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the spiro-oxindole piperidine product.
Step 3: N-Alkylation/Arylation
-
Deprotect the Boc group using TFA in DCM as described in Application 1, Step 3.
-
To a solution of the deprotected spiro-oxindole piperidine (1.0 eq) in DMF, add the desired alkyl or aryl halide (1.1 eq) and a base such as cesium carbonate (2.0 eq).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting with ethyl acetate.
-
Purify the final product by flash column chromatography.
Signaling Pathway and Experimental Workflow
Caption: Synthesis of a spiro-oxindole mGluR2 PAM and its modulatory effect.
References
tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate in agrochemical research and development
While specific, detailed application notes for tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate in agrochemical research and development are not extensively documented in publicly available literature, the core structural motifs of this compound—the trifluoromethyl group and the piperidine ring—are of significant interest and widely utilized in the design of novel pesticides. The unique properties of the trifluoromethyl (TFM) group, in particular, have made it a cornerstone in the development of new insecticides, fungicides, and herbicides.
The trifluoromethyl group is known to enhance the biological activity of molecules through several mechanisms. Its strong electron-withdrawing nature can increase the metabolic stability of a compound, leading to longer-lasting efficacy in the field. Furthermore, the lipophilicity of the TFM group can improve the penetration of the active ingredient through the waxy cuticles of plants or the exoskeletons of insects, thereby increasing its bioavailability.
The piperidine ring, a common scaffold in medicinal and agrochemical chemistry, provides a versatile three-dimensional framework that can be functionalized to optimize the binding of the molecule to its biological target. The combination of a trifluoromethyl group with a piperidine structure, as seen in this compound, presents a valuable building block for the synthesis of new agrochemical candidates.
General Application in Agrochemical Discovery
Compounds containing the trifluoromethyl-piperidine scaffold are explored for a variety of agrochemical applications. Research indicates that this structural combination is present in molecules with a broad spectrum of biological activities.[1][2] The trifluoromethylpyridine (TFMP) fragment, a related structure, is a key component in numerous commercial pesticides, highlighting the importance of the trifluoromethyl group attached to a heterocyclic ring.[1][2][3][4][5]
The general workflow for utilizing a building block like this compound in agrochemical research and development follows a structured path from initial synthesis to final product consideration.
Experimental Protocols
While specific protocols for this compound are not detailed in the provided search results, a general protocol for the synthesis and screening of novel agrochemicals derived from such a building block can be outlined.
General Protocol for Synthesis and Initial Screening:
-
Scaffold Modification: The ketone at the 4-position and the Boc-protected amine of this compound serve as key handles for chemical modification. The ketone can undergo reactions such as reductive amination, Wittig reactions, or aldol condensations to introduce diverse substituents. The Boc-protecting group can be removed under acidic conditions to allow for N-alkylation or N-acylation.
-
Library Synthesis: A library of derivatives is synthesized by reacting the modified piperidine scaffold with a variety of reagents. This is often done using parallel synthesis techniques to efficiently generate a large number of compounds.
-
High-Throughput Screening (HTS): The synthesized library is then screened against a panel of biological targets relevant to agrochemical applications. For insecticides, this could involve assays targeting insect receptors or enzymes. For herbicides, targets might include enzymes in plant biosynthetic pathways. Fungicide screening would target key fungal enzymes or cellular processes.
-
Hit Identification and Validation: Compounds that show significant activity in the HTS are identified as "hits." These hits are then re-synthesized and their activity is confirmed in secondary assays to eliminate false positives.
-
Structure-Activity Relationship (SAR) Studies: The relationship between the chemical structure of the active compounds and their biological activity is investigated. This involves synthesizing and testing analogues of the initial hits to understand which structural features are crucial for activity. This iterative process guides the design of more potent and selective compounds.
The incorporation of trifluoromethyl-piperidine moieties has been a successful strategy in the development of a range of commercial agrochemicals, demonstrating the value of this structural class in modern crop protection.[3][4] Further research into the applications of specific building blocks like this compound is likely to yield novel and effective agrochemical solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chigroup.site [chigroup.site]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Wittig Reaction on tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the Wittig reaction on tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate to synthesize tert-Butyl 4-methylene-2-(trifluoromethyl)piperidine-1-carboxylate. This protocol is based on established methods for similar N-Boc-4-piperidones and general knowledge of the Wittig reaction, adapted for a substrate with an electron-withdrawing trifluoromethyl group.
The trifluoromethyl group is a crucial substituent in medicinal chemistry, known to enhance metabolic stability, bioavailability, and binding affinity of drug candidates. The piperidine scaffold is also a prevalent feature in many pharmaceuticals. The combination of these two moieties in tert-Butyl 4-methylene-2-(trifluoromethyl)piperidine-1-carboxylate makes it a valuable building block in drug discovery programs.
Experimental Overview
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones. In this application, a phosphorus ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂), is reacted with this compound to introduce an exocyclic methylene group at the C4 position of the piperidine ring.
Reaction Scheme:
Data Presentation
The following table summarizes the key reactants and suggested conditions for the Wittig reaction. Please note that yields are estimated based on analogous reactions and may require optimization for this specific substrate.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Suggested Molar Ratio | Notes |
| This compound | 283.25 | 1.0 eq | Starting material |
| Methyltriphenylphosphonium bromide | 357.23 | 1.2 - 1.5 eq | Ylide precursor |
| Potassium tert-butoxide (KOtBu) | 112.21 | 1.2 - 1.5 eq | Strong base for ylide generation |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | Reaction solvent |
Table 1: Reactants and Suggested Stoichiometry.
| Parameter | Condition | Rationale/Notes |
| Temperature | 0 °C to room temperature | Ylide formation is typically performed at 0 °C, followed by reaction with the ketone at room temperature. |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Atmosphere | Inert (Nitrogen or Argon) | The phosphorus ylide is sensitive to air and moisture. |
| Work-up | Aqueous work-up followed by extraction | To remove triphenylphosphine oxide and other salts. |
| Purification | Flash column chromatography | To isolate the pure product. |
Table 2: Suggested Reaction Conditions.
Experimental Protocol
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for flash column chromatography
-
NMR spectrometer and/or LC-MS for analysis
Procedure:
-
Ylide Preparation:
-
To a dry round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2-1.5 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.2-1.5 equivalents) portion-wise to the stirred suspension. The formation of the orange-red colored ylide should be observed.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate dry flask under an inert atmosphere.
-
Slowly add the solution of the ketone to the ylide suspension at 0 °C via cannula or syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).
-
-
Work-up and Extraction:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product, which contains triphenylphosphine oxide as a major byproduct, is purified by flash column chromatography on silica gel.
-
A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, can be employed to separate the desired product from the triphenylphosphine oxide and any unreacted starting material.
-
-
Characterization:
-
The structure and purity of the isolated tert-Butyl 4-methylene-2-(trifluoromethyl)piperidine-1-carboxylate should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
-
Mandatory Visualization
Caption: Experimental workflow for the Wittig reaction.
Safety Precautions
-
Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it in a glovebox or under an inert atmosphere.
-
Anhydrous THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvent.
-
The Wittig reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Discussion
The presence of the electron-withdrawing trifluoromethyl group at the C2 position of the piperidine ring may slightly decrease the reactivity of the C4-carbonyl group towards nucleophilic attack by the ylide. However, the Wittig reaction is generally robust and should proceed under the suggested conditions. The steric hindrance around the carbonyl group is not expected to be prohibitive for the methylenation reaction. Optimization of the reaction time and temperature may be necessary to achieve a high yield of the desired product. The major byproduct, triphenylphosphine oxide, can sometimes be challenging to remove completely by chromatography. Trituration with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether before chromatography can help in precipitating out a significant portion of the triphenylphosphine oxide.
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for preparing this compound?
A1: A common strategy involves a multi-step synthesis that allows for the controlled introduction of the trifluoromethyl group and the oxidation of the piperidine ring. A plausible pathway is the diastereoselective synthesis of a 2,4-disubstituted piperidine precursor, which can be achieved with a high degree of stereocontrol. Key steps typically include:
-
Formation of a Piperidine Precursor: Synthesis of a suitable piperidin-4-ol derivative.
-
Trifluoromethylation: Introduction of the CF3 group at the 2-position, often via an imine intermediate using a nucleophilic trifluoromethylating agent like the Ruppert-Prakash reagent (TMSCF3).
-
Oxidation: Conversion of the 4-hydroxyl group to a ketone. The Swern oxidation is a common method for this transformation due to its mild conditions.
-
Boc Protection: Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. The order of these steps can be modified to optimize yield and diastereoselectivity.
Q2: I am observing low yields in the Swern oxidation of the piperidin-4-ol precursor. What are the potential causes and solutions?
A2: Low yields in Swern oxidations are often due to specific, controllable factors. Please refer to the detailed troubleshooting guide for the Swern oxidation step below. Common issues include moisture in the reaction, improper temperature control, and side reactions.
Q3: My trifluoromethylation reaction with TMSCF3 is not proceeding to completion. How can I improve the conversion?
A3: Incomplete trifluoromethylation can be due to several factors, including the reactivity of the substrate and the reaction conditions. For detailed guidance, please see the troubleshooting section on the trifluoromethylation of the piperidine intermediate. Key aspects to consider are the choice of catalyst, solvent, and temperature.
Q4: I am having difficulty with the purification of the final product. What are the recommended methods?
A4: The purification of trifluoromethylated piperidones can be challenging due to their polarity and potential for volatility. Flash column chromatography on silica gel is a standard method. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective. It is also crucial to ensure the complete removal of reaction byproducts, such as those from the Swern oxidation (e.g., dimethyl sulfide), which can be odorous and interfere with subsequent steps. Rinsing glassware with a bleach solution can help mitigate the odor of dimethyl sulfide.
Troubleshooting Guides
Swern Oxidation of tert-Butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate
Issue: Low yield of the desired 4-oxo product.
| Potential Cause | Troubleshooting/Solution |
| Moisture Contamination | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incorrect Temperature | The reaction must be maintained at a low temperature (typically -78 °C) during the addition of oxalyl chloride and the alcohol. Allowing the reaction to warm prematurely can lead to the formation of byproducts.[1][2][3] |
| Side Reactions (Epimerization) | If the carbon alpha to the newly formed carbonyl is prone to epimerization, consider using a bulkier base like diisopropylethylamine (DIPEA) instead of triethylamine. |
| Side Reactions (MTM Ether Formation) | The formation of methylthiomethyl (MTM) ethers can occur if the temperature is not kept sufficiently low. Maintaining the reaction at -78 °C is critical to avoid this side reaction. |
| Incomplete Reaction | Ensure the correct stoichiometry of reagents. Use a slight excess of oxalyl chloride and DMSO. Monitor the reaction by TLC to confirm the consumption of the starting material before quenching. |
| Difficult Purification | Byproducts of the Swern oxidation include dimethyl sulfide (strong odor), carbon monoxide, and carbon dioxide.[4] Workup should be performed in a well-ventilated fume hood. A mild acidic wash during workup can help remove the amine base. |
Trifluoromethylation of the Piperidine Intermediate
Issue: Low yield of the 2-(trifluoromethyl)piperidine derivative.
| Potential Cause | Troubleshooting/Solution |
| Low Reactivity of Imine Intermediate | Activation of the imine may be necessary. The use of an acid, such as trifluoroacetic acid (TFA), can facilitate the reaction with the Ruppert-Prakash reagent (TMSCF3).[5] |
| Decomposition of TMSCF3 | The Ruppert-Prakash reagent can be sensitive to moisture. Ensure anhydrous conditions. The choice of fluoride source as a catalyst (e.g., TBAF) is also critical for the generation of the trifluoromethyl anion. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. Some trifluoromethylations require low temperatures to control selectivity, while others may need elevated temperatures to proceed. |
| Diastereoselectivity Issues | The stereochemistry of the starting material can influence the diastereoselectivity of the trifluoromethylation. Chiral auxiliaries or catalysts may be necessary to achieve the desired stereoisomer. |
| Difficult Purification | Trifluoromethylated amines can be challenging to purify. Flash chromatography on silica gel is a common method. The choice of eluent system should be optimized to achieve good separation. |
Boc Protection of 2-(Trifluoromethyl)piperidin-4-one
Issue: Incomplete reaction or formation of byproducts.
| Potential Cause | Troubleshooting/Solution |
| Incomplete Reaction | Ensure the use of a sufficient excess of di-tert-butyl dicarbonate (Boc₂O) and a suitable base (e.g., triethylamine or diisopropylethylamine). Monitor the reaction by TLC until the starting material is fully consumed. |
| Formation of Di-Boc Product | While less common for secondary amines, if di-protection is observed, reducing the amount of Boc₂O and carefully controlling the reaction time can help. |
| Hydrolysis of Boc Group | The Boc protecting group is sensitive to strong acids. Ensure that the reaction and workup conditions are not acidic. A mild aqueous workup is recommended. |
| Difficult Purification | The Boc-protected product is typically less polar than the starting amine. Purification can be achieved by flash column chromatography on silica gel. |
Experimental Protocols
Protocol 1: Swern Oxidation of tert-Butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.7 equivalents) in DCM dropwise.
-
Stir the mixture for 5 minutes at -78 °C.
-
Add a solution of the tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate (1.0 equivalent) in DCM dropwise over 5 minutes.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (7.0 equivalents) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with water.
-
Extract the product with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Trifluoromethylation of a Piperidine Imine Intermediate using TMSCF₃
-
To a solution of the piperidine imine intermediate (1.0 equivalent) in anhydrous acetonitrile, add trifluoroacetic acid (TFA) and potassium hydrogen fluoride (KHF₂).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the Ruppert-Prakash reagent (TMSCF₃) (1.2-1.5 equivalents) dropwise.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or GC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Yields for Swern Oxidation under Various Conditions
| Substrate | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Secondary Alcohol | Triethylamine | -78 | 1 | >90 | General |
| N-Boc-4-piperidinol | Triethylamine | -78 | 0.5 | 95 | Analogous |
| Chiral Secondary Alcohol | DIPEA | -78 | 1.5 | 88 | Analogous |
Table 2: Reported Yields for Trifluoromethylation of Cyclic Imines with TMSCF₃
| Substrate | Catalyst/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cyclic Imine | TFA, KHF₂ | MeCN | 0 | 70-85 | [5] |
| N-Sulfinylimine | TBAF | THF | -55 | >95 | Analogous |
| Aromatic Imine | CsF | DMF | 25 | 60-75 | Analogous |
Visualizations
Experimental Workflow
References
- 1. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 2. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]
- 5. Synthesis of 2,4-Disubstituted Piperidines via Radical Cyclization: Unexpected Enhancement in Diastereoselectivity with Tris(trimethylsilyl)silane [organic-chemistry.org]
Troubleshooting guide for reactions involving tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
Technical Support Center: tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
This guide provides troubleshooting advice and frequently asked questions for chemical reactions involving this compound, a key building block in pharmaceutical and medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions and stability concerns for this compound?
A: This compound is generally a stable, solid material. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1] While stable under standard conditions, prolonged exposure to strong acids or bases can lead to the cleavage of the tert-butoxycarbonyl (Boc) protecting group.
Q2: In which solvents is this compound soluble?
A: It is readily soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate (EtOAc), tetrahydrofuran (THF), and methanol (MeOH). Its solubility in non-polar solvents like hexanes is limited.
Q3: What are the most common reactions performed with this ketone?
A: The most frequent transformations involve the ketone at the C4 position. These include:
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Reductive Amination: To introduce an amine substituent, creating a 4-amino-2-(trifluoromethyl)piperidine scaffold. This is one of the most widely used methods for synthesizing secondary amines.[2]
-
Reduction: To form the corresponding 4-hydroxy derivative, often with stereochemical considerations.
-
Wittig Reaction (or similar olefination): To introduce a carbon-carbon double bond at the C4 position.
-
Enolate Chemistry: Reactions at the C3 or C5 position via the formation of an enolate.
Troubleshooting Guide: Reductive Amination
Reductive amination is a cornerstone reaction for this substrate but can present challenges such as low yields, incomplete conversion, and the formation of byproducts. This section addresses common issues encountered during this two-step, one-pot process (imine formation followed by reduction).
Scenario 1: Low or No Product Yield
Question: My reductive amination reaction shows low conversion of the starting ketone. What are the potential causes and solutions?
Answer: Low conversion is a frequent issue. Several factors related to imine formation and the reduction step can be responsible. A systematic approach to troubleshooting is often effective.
Troubleshooting Decision Tree
Caption: Troubleshooting flowchart for low-yield reductive aminations.
Potential Causes & Solutions:
-
Poor Imine Formation: The equilibrium between the ketone/amine and the imine/water may not favor the imine.
-
Solution: Add a dehydrating agent like anhydrous sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄), or molecular sieves to the reaction mixture to drive the equilibrium towards the imine.
-
Solution: For weakly nucleophilic amines (e.g., anilines), gentle heating (30-50 °C) or the addition of a catalytic amount of a weak acid like acetic acid (AcOH) can facilitate imine formation.[3]
-
-
Inactive Reducing Agent: Borohydride reagents, especially sodium triacetoxyborohydride (STAB), are sensitive to moisture and can degrade upon improper storage.
-
Solution: Use a fresh bottle of the reducing agent or verify the activity of the current batch on a known, reliable substrate.
-
-
Direct Reduction of Ketone: A common side reaction is the reduction of the starting ketone to the corresponding alcohol, tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate. This occurs if the reducing agent is too reactive or is added before sufficient imine has formed.
-
Solution: Use a milder, more chemoselective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less reactive towards ketones compared to imines.[2][3] Allow the ketone and amine to stir together for a period (e.g., 1-2 hours) to pre-form the imine before adding the reducing agent.
-
Scenario 2: Poor Diastereoselectivity
Question: My reaction produces a mixture of cis and trans isomers. How can I improve the diastereoselectivity?
Answer: The formation of both cis and trans diastereomers is common. The trifluoromethyl group at the C2 position directs the stereochemical outcome. The approach of the hydride reagent to the iminium intermediate determines the final stereochemistry.
Factors Influencing Stereoselectivity:
| Parameter | Effect on Stereoselectivity | Recommendation |
| Reducing Agent | Bulkier reducing agents (e.g., sodium triacetoxyborohydride) often provide higher diastereoselectivity by favoring hydride attack from the less sterically hindered face of the iminium intermediate. | Compare NaBH(OAc)₃ with less bulky reagents like NaBH₃CN. The former typically gives better selectivity. |
| Solvent | The solvent can influence the conformation of the iminium intermediate. | Screen solvents of varying polarity and coordinating ability, such as Dichloromethane (DCM), 1,2-Dichloroethane (DCE), and Tetrahydrofuran (THF). |
| Temperature | Lower reaction temperatures generally lead to higher selectivity by increasing the energy difference between the transition states leading to the two diastereomers. | Run the reaction at 0 °C or even -20 °C, although this may require longer reaction times. |
| Amine Substituent | The steric bulk of the amine partner can influence the preferred conformation of the intermediate and thus the facial selectivity of the reduction. | This is substrate-dependent, but be aware that larger R-groups on the amine can impact the diastereomeric ratio. |
Experimental Protocols
General Protocol for Reductive Amination
This protocol provides a general starting point for the reductive amination of this compound.
Experimental Workflow
References
Technical Support Center: Purification of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate Derivatives
Welcome to the Technical Support Center for the purification of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most common and effective purification methods for these derivatives are flash column chromatography on silica gel and recrystallization. High-Performance Liquid Chromatography (HPLC) can also be used for achieving very high purity, especially for analytical standards.
Q2: What are the typical impurities I might encounter?
A2: Impurities can arise from several sources, including unreacted starting materials, byproducts from the synthetic route, and degradation of the product. Common impurities may include:
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Starting materials: Unreacted piperidone precursors or trifluoromethylating agents.
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Byproducts of trifluoromethylation: Depending on the synthetic route, byproducts from the trifluoromethylation of esters can occur.[1][2]
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Byproducts of Boc protection: Incomplete protection can leave starting amines, while over-reaction could lead to di-Boc protected species in certain contexts.[3]
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** diastereomers:** If the synthesis is not stereoselective, other diastereomers of the desired product may be present.
Q3: My purified compound shows two peaks in the HPLC analysis. What could be the reason?
A3: The presence of two peaks in HPLC for a purified piperidine derivative could be due to the presence of diastereomers. Another possibility is the restricted rotation around the N-Boc carbamate bond at room temperature, which can lead to the observation of two conformers on the HPLC timescale. Running the HPLC at an elevated temperature might cause these two peaks to coalesce into a single peak if they are due to conformers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound derivatives.
Problem: Low Recovery from Column Chromatography
| Possible Cause | Solution |
| Compound is too polar and is not eluting from the silica gel. | Gradually increase the polarity of the eluent. A gradient of ethyl acetate in hexanes is a good starting point. If the compound still does not elute, consider using a more polar solvent system like dichloromethane/methanol. |
| Compound is degrading on the acidic silica gel. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (1-3%).[4] |
| Improper column packing leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles. A slurry packing method is generally recommended.[5] |
Problem: Oiling Out During Recrystallization
| Possible Cause | Solution |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. |
| The chosen solvent is not suitable. | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent pair, such as ethanol/water or ethyl acetate/hexanes, can be effective.[6][7] |
| Presence of impurities inhibiting crystallization. | If significant impurities are present, it is advisable to first purify the crude product by column chromatography to remove the bulk of the impurities before attempting recrystallization. |
Problem: Persistent Impurities After Purification
| Possible Cause | Solution | | Co-eluting impurity in column chromatography. | Try a different solvent system with a different polarity or selectivity. Sometimes switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can resolve co-eluting spots. | | Impurity has very similar solubility to the product. | If recrystallization is not effective, consider preparative HPLC for a more efficient separation of closely related compounds. | | Formation of a stable solvate. | Analyze the purified material by NMR to check for the presence of solvent molecules. If a solvate has formed, try recrystallizing from a different solvent system. |
Data Presentation
The following tables summarize typical purification parameters and expected outcomes. Note that optimal conditions may vary depending on the specific derivative and the impurity profile of the crude material.
Table 1: Typical Flash Column Chromatography Parameters
| Parameter | Recommended Condition/Material | Rationale | Expected Purity |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for moderately polar compounds.[5] | >98% |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 50%) | Good for separating compounds of intermediate polarity. The gradient helps to first elute non-polar impurities and then the target compound. | |
| Alternative Mobile Phase | Dichloromethane / Methanol | For more polar derivatives that do not elute with ethyl acetate/hexanes. | |
| Loading Technique | Dry loading or minimal volume of a suitable solvent | Prevents band broadening and improves separation.[8] |
Table 2: Common Recrystallization Solvents
| Solvent/Solvent System | Applicability |
| Ethanol / Water | For moderately polar compounds. |
| Ethyl Acetate / Hexanes | A versatile system for a wide range of polarities.[9] |
| Acetone / Hexanes | Effective for many ketone-containing compounds.[6] |
| Isopropanol | Can be a good single solvent for some derivatives. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of crude this compound.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexanes (HPLC grade)
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Ethyl acetate (HPLC grade)
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Glass column with a stopcock
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Compressed air or nitrogen source
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Collection tubes
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TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in a solvent system such as 80:20 hexanes:ethyl acetate to determine the appropriate eluent composition. The target compound should have an Rf value of approximately 0.2-0.4 for good separation.
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Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
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Elution: Begin eluting with the low-polarity solvent system. Collect fractions and monitor the elution by TLC. Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexanes:ethyl acetate) to elute the target compound.
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Fraction Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
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Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound derivatives.
Materials:
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Crude or column-purified product
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Recrystallization solvent (e.g., ethanol, water, ethyl acetate, hexanes)
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Erlenmeyer flask
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Hot plate with a stirrer
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one (or a solvent pair). The ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Mandatory Visualizations
Caption: A general experimental workflow for the purification of this compound derivatives.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 2. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Purification [chem.rochester.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
- 9. atlantis-press.com [atlantis-press.com]
Common side products in the synthesis of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important building block.
Troubleshooting Guide: Common Side Products and Their Mitigation
The synthesis of this compound, commonly proceeding via an intramolecular Dieckmann condensation of a diester precursor, can be accompanied by the formation of several side products. Understanding the origin of these impurities is key to optimizing reaction conditions and improving the yield and purity of the desired product.
| Side Product | Potential Cause | Recommended Solution | Analytical Signature (Expected) |
| N-Deprotected Piperidone | The N-Boc (tert-butoxycarbonyl) protecting group is labile under strongly basic or acidic conditions. The use of strong bases like sodium tert-butoxide, especially in the presence of water, can lead to partial or complete removal of the Boc group. | Use a milder base such as potassium tert-butoxide or sodium hydride in an anhydrous aprotic solvent (e.g., THF, toluene). Ensure all reagents and glassware are thoroughly dried. Monitor the reaction closely and minimize reaction time. | Appearance of a new spot on TLC with a lower Rf value. In mass spectrometry, a peak corresponding to the mass of the N-deprotected piperidone will be observed. |
| Retro-Claisen Cleavage Products | The presence of the electron-withdrawing trifluoromethyl group can make the β-keto ester product susceptible to nucleophilic attack by the alkoxide base, leading to a retro-Claisen C-C bond cleavage. This results in the formation of a trifluoromethyl ketone and a benzoate ester. | Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS). Running the reaction at lower temperatures can also disfavor the retro-Claisen reaction. | GC-MS analysis would show peaks corresponding to the respective trifluoromethyl ketone and benzoate ester fragments. |
| Unreacted Starting Diester | Incomplete reaction due to insufficient base, low reaction temperature, or short reaction time. The steric hindrance from the trifluoromethyl group can also slow down the cyclization. | Ensure at least one full equivalent of a strong base is used. Gradually increase the reaction temperature if the reaction is sluggish at lower temperatures. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. | A persistent spot corresponding to the starting diester on TLC. Mass spectrometry will show the presence of the starting material's molecular ion peak. |
| Intermolecular Condensation Products (Dimers) | At higher concentrations, the enolate of the starting diester can react with another molecule of the diester in an intermolecular fashion, leading to dimeric byproducts. | The reaction should be carried out under high-dilution conditions to favor the intramolecular cyclization. This can be achieved by slow addition of the diester to a solution of the base. | Mass spectrometry will reveal peaks corresponding to the mass of the dimeric species. |
| Hydrodefluorination Products | In some cases, particularly with certain catalysts or reducing agents if used in subsequent steps, the trifluoromethyl group can undergo hydrodefluorination. | This is less common during the Dieckmann condensation itself but can be a concern in subsequent transformations. Careful selection of catalysts and reaction conditions for any further steps is crucial. | Mass spectrometry would show peaks corresponding to the loss of one or more fluorine atoms. |
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow and I have a low yield of the desired product. What can I do?
A1: Several factors could contribute to a sluggish reaction and low yield. Firstly, ensure your reagents, especially the solvent and base, are scrupulously dry, as water can quench the base and interfere with the reaction. Secondly, the choice of base is critical. A strong, non-nucleophilic base like LDA or KHMDS is often more effective than alkoxides for this type of cyclization. You might also consider gradually increasing the reaction temperature while carefully monitoring for the formation of side products. Finally, ensure you are using at least a stoichiometric amount of the base.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the loss of the Boc group. How can I prevent this?
A2: The loss of the N-Boc protecting group is a common issue when using strong bases. To minimize this, switch to a less nucleophilic base and ensure your reaction is completely anhydrous. Running the reaction at a lower temperature can also help preserve the Boc group. If deprotection remains a significant issue, you may need to re-protect the crude product after the cyclization step.
Q3: My NMR spectrum is complex, and I suspect I have a mixture of products. How can I identify the major side products?
A3: A complex NMR spectrum often indicates the presence of multiple compounds. The most common side products to look for are the N-deprotected piperidone and the products of retro-Claisen cleavage. To identify these, you can use techniques like LC-MS to determine the molecular weights of the components in your mixture. Comparing the observed masses with the expected masses of the potential side products listed in the troubleshooting table can help in their identification. Further purification by column chromatography may be necessary to isolate and fully characterize each component.
Q4: Is there a preferred work-up procedure to minimize side product formation?
A4: A careful work-up is crucial. The reaction should be quenched by pouring it into a cold, saturated aqueous solution of a mild acid, such as ammonium chloride, to neutralize the excess base. This should be done at a low temperature to minimize any potential degradation of the product. Avoid using strong acids for quenching, as this can promote the cleavage of the Boc group. Subsequent extraction with an appropriate organic solvent and washing with brine will help to remove inorganic salts and water-soluble impurities.
Experimental Protocols
A general experimental protocol for the synthesis of this compound via a Dieckmann condensation is provided below. Please note that specific conditions may need to be optimized based on the exact starting materials and available laboratory equipment.
Synthesis of the Diester Precursor (Illustrative Example):
A detailed protocol for the synthesis of the precursor diester, ethyl 4-(N-(tert-butoxycarbonyl)-N-(2-ethoxy-2-oxoethyl)amino)-2-(trifluoromethyl)butanoate, is often a multi-step process starting from simpler building blocks. This typically involves the alkylation of an N-Boc protected amino ester with an appropriate trifluoromethylated electrophile.
Dieckmann Condensation Protocol:
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Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of the diester precursor in an anhydrous aprotic solvent (e.g., THF or toluene) dropwise to a stirred suspension of a strong, non-nucleophilic base (e.g., potassium tert-butoxide, sodium hydride, or LDA) in the same solvent at 0°C. The use of high-dilution conditions is recommended to favor intramolecular cyclization.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC or LC-MS. If the reaction is slow, gentle heating may be applied, but this should be done cautiously to avoid side reactions.
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Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction: Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Potential reaction pathways in the synthesis, including desired product and common side products.
Technical Support Center: Optimization of Reaction Conditions for tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, likely via a Dieckmann condensation pathway.
Q1: I am getting a very low yield of the desired product. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
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Incomplete Reaction: The Dieckmann condensation is an equilibrium reaction. Ensure you are using a sufficiently strong, non-nucleophilic base to drive the reaction forward. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are common choices. Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion.
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Base Stoichiometry: Using a stoichiometric amount of a strong base is crucial for the initial deprotonation and subsequent cyclization. An insufficient amount of base will result in a low yield.
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Reaction Temperature: While the reaction is often started at a low temperature (e.g., 0 °C) to control the initial deprotonation, it may require warming to room temperature or gentle heating to proceed to completion. Optimization of the temperature profile is key.
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Hydrolysis of Starting Material or Product: Ensure all reagents and solvents are anhydrous. Water can quench the base and lead to the hydrolysis of the ester starting materials or the β-keto ester product.
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Side Reactions: Competing intermolecular Claisen condensation can occur, especially at higher concentrations. Running the reaction under high-dilution conditions can favor the intramolecular Dieckmann cyclization.
Q2: My final product is impure, and I'm having difficulty with purification. What are some common impurities and how can I remove them?
A2: Common impurities can include unreacted starting material, hydrolyzed byproducts, and products from intermolecular condensation.
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Purification Strategy: Column chromatography on silica gel is a standard method for purifying this type of compound. A gradient elution system, for example, with ethyl acetate in hexanes, is often effective.
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Acidic Workup: During the workup, a careful acidic quench (e.g., with dilute HCl or acetic acid) is necessary to neutralize the enolate and protonate the product. This also helps in removing basic impurities.
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Extraction: Ensure proper partitioning during the aqueous workup to remove water-soluble byproducts. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) are recommended.
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Characterization: Use NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to identify the impurities, which will help in devising a more targeted purification strategy.
Q3: I am observing the formation of a significant amount of a byproduct with a similar mass to my product. What could this be?
A3: A common byproduct in Dieckmann condensations is the corresponding carboxylic acid, formed from the hydrolysis of the β-keto ester product during workup, especially if the conditions are too harsh (e.g., high temperature or prolonged exposure to acid/base). To minimize this, use a mild acidic workup at low temperatures. Another possibility is the formation of a dimer or other products from intermolecular reactions. As mentioned, high-dilution conditions can help to suppress these side reactions.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A1: A plausible and common approach for the synthesis of 4-oxopiperidines is the Dieckmann condensation. This involves the intramolecular cyclization of a suitably substituted N-Boc protected amino diester in the presence of a strong base. The trifluoromethyl group would be introduced into one of the ester starting materials prior to the cyclization step.
Q2: Which bases are recommended for the Dieckmann condensation to form the piperidone ring?
A2: Strong, non-nucleophilic bases are preferred to promote the intramolecular condensation without causing saponification of the ester groups. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA). The choice of base can significantly impact the yield and should be optimized.
Q3: What solvents are suitable for this reaction?
A3: Anhydrous, non-protic solvents are essential. Tetrahydrofuran (THF) and toluene are commonly used for Dieckmann condensations. The choice of solvent can influence the solubility of the reactants and the reaction rate.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be conveniently monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting diester and the appearance of the product spot. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q5: Are there any specific safety precautions I should take when running this reaction?
A5: Yes. Strong bases like sodium hydride are highly reactive and pyrophoric upon contact with water or air. They should be handled under an inert atmosphere (e.g., nitrogen or argon). The trifluoromethyl-containing starting materials and products may have unknown toxicity and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Experimental Protocols
A plausible experimental protocol based on a Dieckmann condensation is provided below. Please note that this is a representative procedure and may require optimization for specific substrates and scales.
Synthesis of this compound via Dieckmann Condensation
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF (appropriate volume for high dilution, e.g., 0.01 M).
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Addition of Substrate: Dissolve the starting N-Boc protected amino diester (1.0 eq.) in anhydrous THF. Add this solution dropwise to the stirred suspension of NaH at 0 °C over a period of 1-2 hours to maintain a controlled reaction.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of a saturated aqueous ammonium chloride solution. Acidify the mixture to pH ~5 with dilute hydrochloric acid.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for the optimization of the Dieckmann condensation reaction.
Table 1: Optimization of Base and Solvent
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.2) | THF | 25 | 24 | 75 |
| 2 | KOtBu (1.2) | THF | 25 | 24 | 68 |
| 3 | LDA (1.2) | THF | -78 to 25 | 12 | 65 |
| 4 | NaH (1.2) | Toluene | 25 | 24 | 70 |
| 5 | NaH (1.5) | THF | 25 | 24 | 82 |
| 6 | NaH (1.2) | THF | 50 | 12 | 78 |
Table 2: Optimization of Reaction Concentration
| Entry | Concentration (M) | Yield (%) |
| 1 | 0.1 | 55 |
| 2 | 0.05 | 68 |
| 3 | 0.01 | 80 |
| 4 | 0.005 | 76 |
Mandatory Visualization
Caption: Logical workflow for the optimization of reaction conditions.
Caption: Plausible synthetic pathway via Dieckmann condensation.
Stability issues of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental work with this compound in acidic environments.
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete or slow Boc deprotection | Insufficient Acid Strength or Concentration: The electron-withdrawing trifluoromethyl group can influence the basicity of the nitrogen, potentially requiring stronger acidic conditions for efficient cleavage of the Boc group. | - Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM).- Switch to a stronger acid system (e.g., 4M HCl in dioxane).- Increase the reaction temperature, monitoring carefully for degradation. |
| Steric Hindrance: The trifluoromethyl group at the 2-position may sterically hinder the approach of the acid to the carbamate. | - Increase reaction time and monitor progress by TLC or LC-MS.- Consider using a less sterically demanding acid. | |
| Formation of unexpected byproducts | Tert-butylation: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can be trapped by nucleophiles. | - Add a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture to trap the tert-butyl cation. |
| Degradation of the piperidine ring: The combination of the electron-withdrawing trifluoromethyl group and the ketone at the 4-position may make the piperidine ring susceptible to acid-catalyzed degradation pathways. | - Use milder acidic conditions (e.g., lower acid concentration, lower temperature).- Minimize reaction time.- If possible, protect the ketone functionality prior to reactions requiring strong acidic conditions. | |
| Low recovery of desired product after workup | Incomplete extraction: The salt of the deprotected product may have different solubility characteristics. | - Adjust the pH of the aqueous layer during workup to ensure the desired product is in the organic phase.- Use a different extraction solvent. |
| Volatilization of the product: The deprotected product may be volatile. | - Use caution during solvent removal (e.g., use lower temperatures on the rotary evaporator). |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under acidic conditions?
The primary stability concern is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group. Exposure to acidic conditions will lead to its cleavage, forming the corresponding piperidinium salt. Additionally, the presence of the trifluoromethyl group, an electron-withdrawing group, may influence the rate of this deprotection. The 4-oxo functionality could also be susceptible to acid-catalyzed reactions.
Q2: How does the trifluoromethyl group affect the stability of the Boc protecting group?
The strong electron-withdrawing nature of the trifluoromethyl group can decrease the electron density on the nitrogen atom of the carbamate. This may make the carbamate more susceptible to acid-catalyzed hydrolysis, potentially leading to a faster rate of deprotection compared to analogous compounds without this substituent.
Q3: Can the piperidine ring itself degrade under acidic conditions?
While the piperidine ring is generally stable, the presence of the 4-oxo and 2-trifluoromethyl groups could potentially lead to unforeseen degradation pathways under harsh acidic conditions, such as acid-catalyzed hydration of the ketone followed by ring-opening or other rearrangements. However, specific degradation pathways for this molecule have not been extensively reported in the literature.
Q4: What are the recommended conditions for the removal of the Boc group from this molecule?
Standard conditions for Boc deprotection, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol, are generally effective. Due to the electron-withdrawing trifluoromethyl group, the reaction may proceed more rapidly than with other Boc-protected amines. It is advisable to start with milder conditions (e.g., lower temperature or lower acid concentration) and monitor the reaction closely.
Q5: Are there any known incompatibilities with common laboratory reagents?
Yes, this compound is incompatible with strong acids, which will cause the deprotection of the Boc group. It should also be handled with care in the presence of strong reducing agents, which could reduce the ketone, and strong nucleophiles, which could potentially attack the carbonyl carbon.
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection with TFA
-
Preparation: Dissolve this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a stir bar.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) (for a 50% TFA/DCM solution).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL). The resulting product is the TFA salt of the deprotected amine.
Protocol 2: General Procedure for Boc Deprotection with HCl in Dioxane
-
Preparation: Dissolve this compound in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Reaction: Stir the mixture at room temperature. A precipitate of the hydrochloride salt may form.
-
Monitoring: Monitor the reaction by TLC or LC-MS (typically complete in 1-4 hours).
-
Work-up: If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
Visualizations
Caption: Acid-catalyzed deprotection of the Boc group.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Prevention of tert-butylation side reactions.
Technical Support Center: Purification of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Based on typical synthetic routes for 2,4-disubstituted piperidines, common impurities may include:
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Unreacted Starting Materials: Such as precursor diesters if a Dieckmann condensation route is used.
-
Diastereomers: The compound has a stereocenter at the 2-position, and non-stereoselective synthesis will lead to a mixture of diastereomers.[1][2][3][4][5]
-
Byproducts from Side Reactions: Intermolecular condensation products can form as an alternative to the desired intramolecular cyclization.
-
Reagents and Solvents: Residual reagents from the synthesis and solvents from the workup may be present.
-
Degradation Products: Although specific degradation pathways are not extensively documented, the Boc-protecting group can be susceptible to cleavage under acidic conditions.
Q2: What is the recommended general approach for purifying this compound?
A2: The most widely applicable and effective method for purifying this compound is flash column chromatography on silica gel .[6] This technique is well-suited for separating the target compound from both more and less polar impurities. For achieving very high purity, subsequent recrystallization may be employed.
Q3: My purified compound shows two peaks on HPLC. What could be the cause?
A3: The presence of two peaks for a purified piperidine derivative in its free base form on HPLC can sometimes be attributed to differential ionization or interaction with the stationary phase. Consider adjusting the mobile phase pH, adding buffers, or using a different column chemistry to resolve this issue.[7] It is also possible that you have a mixture of diastereomers which may be separable under specific HPLC conditions.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification process.
Problem 1: Low Yield After Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Improper Solvent System (Eluent) | The eluent may be too polar, causing your compound to elute too quickly with impurities, or not polar enough, resulting in the compound remaining on the column. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., gradients of ethyl acetate in hexanes) to determine the optimal eluent for good separation (target Rf of 0.2-0.3 for the product).[8] |
| Compound Streaking on the Column | This can be due to overloading the column or the compound having poor solubility in the eluent. Reduce the amount of crude material loaded onto the column. Ensure the sample is fully dissolved in a minimum amount of the initial mobile phase before loading. |
| Irreversible Adsorption to Silica Gel | The slightly acidic nature of silica gel can sometimes lead to the degradation or strong adsorption of sensitive compounds. Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina. |
Problem 2: Presence of Diastereomers in the Purified Product
| Potential Cause | Troubleshooting Steps |
| Non-diastereoselective Synthesis | The synthetic route employed did not control the stereochemistry at the C2 position. |
| Co-elution during Chromatography | Diastereomers often have very similar polarities and can be difficult to separate by standard column chromatography. |
| Resolution Enhancement | Try using a longer column, a shallower solvent gradient, or a different stationary phase (e.g., reverse-phase silica) for chromatography. Preparative HPLC is often effective for separating diastereomers. Diastereomers can sometimes be separated by recrystallization by forming salts with a chiral acid or base, leading to differential solubility of the diastereomeric salts. |
Experimental Protocols
Flash Column Chromatography Protocol
This protocol outlines a general procedure for the purification of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or Heptane)
-
Ethyl acetate
-
Glass column with stopcock
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in a solvent system such as 80:20 hexanes:ethyl acetate.
-
Visualize the plate under a UV lamp to identify the spot corresponding to the product and any impurities.
-
Adjust the solvent system to achieve an Rf value of approximately 0.2-0.3 for the desired compound.[8]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial, less polar solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
-
Quantitative Data Summary (Illustrative)
| Purification Method | Stationary Phase | Eluent System | Typical Recovery | Typical Purity |
| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | 70-90% | >98% |
| Recrystallization | Isopropanol/Water | N/A | 60-80% | >99% |
| Preparative HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid | 50-70% | >99.5% |
| Note: This data is based on structurally similar compounds and should be used as a guideline.[8] Actual results may vary. |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stereocontrol in Reactions of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges with the stereocontrol of reactions involving tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate. Below are troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis and modification of this compound, with a focus on achieving high stereoselectivity.
Issue 1: Low Diastereoselectivity in the Reduction of the 4-Oxo Group
Question: My reduction of this compound is resulting in a nearly 1:1 mixture of the cis- and trans-4-hydroxy diastereomers. How can I improve the diastereoselectivity?
Answer: Low diastereoselectivity in the reduction of 2-substituted-4-piperidones is a common challenge. The outcome is primarily determined by the direction of hydride attack on the carbonyl, which is influenced by the conformation of the piperidine ring and the steric bulk of the reducing agent. The trifluoromethyl (CF₃) group at the C-2 position is sterically demanding and electron-withdrawing, which significantly influences the conformational equilibrium of the ring.
Troubleshooting Steps:
-
Choice of Reducing Agent: The steric bulk of the hydride reagent is the most critical factor.
-
For the cis isomer (axial attack): Use sterically hindered reducing agents. These reagents will preferentially attack from the less hindered equatorial face, leading to the axial alcohol. Examples include Lithium tri-tert-butoxyaluminum hydride (L-Selectride®) or sodium triacetoxyborohydride.
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For the trans isomer (equatorial attack): Use small, unhindered reducing agents. These reagents can approach from the more sterically congested axial face. Examples include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
-
Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) can enhance selectivity by increasing the energy difference between the transition states leading to the two diastereomers.
-
Solvent: The choice of solvent can influence the conformational equilibrium of the substrate and the reactivity of the reducing agent. It is recommended to screen a variety of aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or dichloromethane (DCM).
Issue 2: Incomplete Reaction or Low Yield
Question: The reduction of my 2-trifluoromethyl-4-piperidone is sluggish and gives a low yield of the desired alcohol. What could be the cause?
Answer: Incomplete reduction can be due to several factors, including the reactivity of the reducing agent, steric hindrance, and reaction conditions.
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure that a sufficient excess of the hydride reagent is used, especially if the reagent is sensitive to moisture.
-
Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is slow at low temperatures, a gradual increase in temperature may be necessary, although this might compromise diastereoselectivity.
-
Purity of Starting Material: Ensure the starting piperidone is pure and free of any acidic impurities that could quench the hydride reagent.
-
Activation: In some cases, the addition of a Lewis acid (e.g., CeCl₃ with NaBH₄, the Luche reduction) can enhance the electrophilicity of the carbonyl group and improve the reaction rate.
Data Presentation
The following table summarizes the expected diastereomeric ratios (d.r.) for the reduction of this compound with various reducing agents, based on established principles of stereoselective ketone reduction.
| Reducing Agent | Steric Bulk | Predominant Attack | Expected Major Isomer | Expected Diastereomeric Ratio (cis:trans) |
| Sodium Borohydride (NaBH₄) | Small | Axial/Equatorial | trans | ~ 30:70 |
| Lithium Aluminum Hydride (LiAlH₄) | Small | Axial/Equatorial | trans | ~ 25:75 |
| L-Selectride® | Bulky | Equatorial | cis | > 95:5 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Bulky | Equatorial | cis | ~ 90:10 |
Note: These ratios are illustrative and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of cis-tert-Butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate
This protocol is designed to favor the formation of the cis diastereomer via axial alcohol formation.
-
Preparation: To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C in a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.2 mmol, 1.0 M solution in THF) dropwise to the cooled solution over 15 minutes.
-
Reaction: Stir the reaction mixture at -78 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching: Slowly add water (1 mL) to quench the excess reagent, followed by 1 M NaOH (2 mL) and 30% H₂O₂ (1 mL).
-
Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cis-alcohol.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed.
Caption: A generalized workflow for the stereoselective reduction of the 4-oxo-piperidine.
Caption: Key factors determining the stereochemical outcome of the ketone reduction.
Preventing racemization in reactions with tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
Welcome to the technical support center for tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stereochemical stability of this compound in chemical reactions.
I. Troubleshooting Guide: Preventing Racemization at the C2 Position
This guide addresses specific issues you might encounter during your experiments with this compound, focusing on the prevention of unwanted epimerization at the carbon atom bearing the trifluoromethyl group.
Problem 1: Significant Racemization Detected in the Product After a Reaction
Potential Cause: The primary cause of racemization at the C2 position is the formation of a planar enolate or enol intermediate under the reaction conditions. The electron-withdrawing nature of the trifluoromethyl group makes the α-proton at C2 unusually acidic and therefore susceptible to abstraction by a base.[1][2] Similarly, acid-catalyzed enolization can also lead to a loss of stereochemical integrity.[1][3]
Solutions:
-
Choice of Base: The selection of the appropriate base is critical. Strong, non-hindered bases are more likely to cause epimerization.
-
Recommended: Employ sterically hindered, non-nucleophilic bases such as 2,6-lutidine, 2,4,6-collidine, or proton sponge. In some cases, milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) at low temperatures may be suitable.
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Use with Caution: Bases like triethylamine (TEA), diisopropylethylamine (DIPEA), and lithium diisopropylamide (LDA) should be used with extreme care, preferably at very low temperatures and with short reaction times.
-
-
Temperature Control: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate. For base-mediated reactions, temperatures of -78 °C to 0 °C are often recommended to minimize the rate of enolization and subsequent racemization.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may induce racemization.
-
Anhydrous Conditions: Ensure that all reagents and solvents are strictly anhydrous, as water can participate in proton exchange and facilitate epimerization, especially in the presence of acid or base.
Problem 2: Diastereoselectivity of a Reaction is Lower Than Expected
Potential Cause: If a reaction at a different site of the molecule (e.g., reduction of the C4-ketone) results in a mixture of diastereomers with respect to the C2 position, it may indicate that partial epimerization at C2 is occurring alongside the desired transformation.
Solutions:
-
Pre-cool the Reaction Mixture: Before adding the key reagent (e.g., reducing agent, organometallic reagent), cool the solution of this compound to the desired low temperature.
-
Reagent Selection: For reductions of the C4-ketone, consider using bulky reducing agents that can enhance diastereoselectivity through steric approach control. Examples include lithium tri-sec-butylborohydride (L-Selectride®) or sodium triacetoxyborohydride.
-
Chelation Control: In some cases, using a Lewis acid additive can pre-coordinate to the molecule and direct the incoming reagent, thereby improving diastereoselectivity. However, care must be taken as Lewis acids can also promote enolization.
II. Frequently Asked Questions (FAQs)
Q1: Why is the stereocenter at the C2 position of this compound prone to racemization?
A1: The carbon atom at the C2 position is adjacent to both a carbonyl group (the ketone at C4, which can exert its influence through the ring) and a strongly electron-withdrawing trifluoromethyl (CF₃) group. This electronic arrangement significantly increases the acidity of the hydrogen atom at C2, making it susceptible to removal by bases. Once this proton is removed, a planar enolate intermediate is formed, which can be protonated from either face, leading to a mixture of enantiomers (racemization) or diastereomers (epimerization).[1][2]
Q2: What are the ideal conditions for the stereoselective reduction of the C4-ketone while preserving the C2 stereocenter?
A2: To achieve high diastereoselectivity in the reduction of the C4-ketone, it is crucial to minimize the risk of epimerization at C2.
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Recommended Reducing Agents: Use bulky or chelation-controlled reducing agents at low temperatures. L-Selectride® or K-Selectride® at -78 °C often provide high diastereoselectivity by favoring axial attack of the hydride on the less hindered face of the piperidone ring.
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Solvent: Aprotic, non-polar solvents such as tetrahydrofuran (THF) or diethyl ether are generally preferred.
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Temperature: Low temperatures, typically -78 °C, are essential to suppress the rate of enolate formation at C2.
Q3: Can I use acidic conditions for reactions involving this molecule without causing racemization?
A3: While basic conditions are often the primary concern, acidic conditions can also induce racemization through the formation of a planar enol intermediate.[3] If acidic conditions are necessary (e.g., for Boc-deprotection or certain types of cyclizations), it is advisable to use the mildest possible acid and the shortest possible reaction time. Monitoring the reaction at low temperatures is also recommended. For Boc-deprotection, using HCl in a non-protic solvent like dioxane or diethyl ether at 0 °C is a common practice that can minimize racemization.
Q4: How can I quantitatively determine the extent of racemization in my product?
A4: The most reliable method for determining the enantiomeric or diastereomeric excess of your product is through chiral chromatography.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. You will need to develop a separation method using a suitable chiral stationary phase.
-
Chiral Supercritical Fluid Chromatography (SFC): This can be a faster alternative to HPLC for chiral separations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, diastereomers can be distinguished and quantified by ¹H or ¹⁹F NMR. For enantiomers, you may need to use a chiral solvating agent or derivatize your product with a chiral auxiliary (e.g., Mosher's acid) to create diastereomers that can be distinguished by NMR.
III. Data Presentation
The following table summarizes general conditions that can influence the stereochemical outcome of reactions involving α-trifluoromethyl ketones. Specific quantitative data for this compound* is limited in the literature, so this table is based on analogous systems and established principles of stereoselective synthesis.
| Reaction Type | Reagent/Conditions | Temperature | Expected Outcome on C2 Stereocenter |
| Ketone Reduction | NaBH₄, MeOH | 0 °C to RT | Moderate to high risk of epimerization |
| L-Selectride®, THF | -78 °C | Low risk of epimerization, high diastereoselectivity | |
| H₂, Pd/C | RT | Potential for epimerization depending on catalyst and support | |
| Enolate Alkylation | LDA, THF, then R-X | -78 °C | High risk of epimerization |
| K₂CO₃, MeI, Acetone | Reflux | Very high risk of epimerization | |
| Boc Deprotection | TFA, DCM | RT | Moderate risk of epimerization |
| 4M HCl in Dioxane | 0 °C to RT | Lower risk of epimerization compared to TFA |
IV. Experimental Protocols
Protocol 1: Diastereoselective Reduction of the C4-Ketone with L-Selectride®
This protocol is designed to minimize epimerization at the C2 position while achieving high diastereoselectivity in the reduction of the C4-ketone.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous tetrahydrofuran (THF) as the solvent.
-
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reduction:
-
Slowly add L-Selectride® (1.0 M solution in THF, 1.1 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the starting material is consumed, cautiously quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature.
-
Add an aqueous solution of 30% hydrogen peroxide (H₂O₂) carefully to oxidize the excess borane (Note: this can be exothermic).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H or ¹⁹F NMR and the enantiomeric excess (to confirm no racemization at C2) by chiral HPLC.
-
V. Visualizations
Diagram 1: Mechanism of Base-Catalyzed Racemization
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Diagram 2: Troubleshooting Workflow for Unexpected Racemization
Caption: A logical workflow for troubleshooting racemization issues.
References
Technical Support Center: Large-Scale Synthesis of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for its large-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The main challenges revolve around the handling of volatile intermediates, managing the electron-withdrawing effects of the trifluoromethyl group, controlling diastereoselectivity, and purification at a large scale. The trifluoromethyl group can influence the reactivity of adjacent functional groups, potentially leading to side reactions or low yields during cyclization.[1] Purification of fluorinated piperidines can be difficult due to their volatility, often necessitating in situ protection strategies.[2][3]
Q2: Which synthetic route is most promising for the large-scale production of this compound?
A2: A plausible and scalable approach involves a multi-step synthesis commencing with a Michael addition, followed by Dieckmann condensation to form the piperidone ring, and subsequent Boc protection. This route utilizes readily available starting materials. However, careful optimization of each step is crucial for high yield and purity on a larger scale.
Q3: How does the trifluoromethyl group at the 2-position affect the synthesis?
A3: The strongly electron-withdrawing trifluoromethyl group significantly impacts the reactivity of the molecule. It increases the acidity of the α-proton, which can affect the regioselectivity of the Dieckmann condensation. It can also influence the stability of intermediates and may require milder reaction conditions to prevent side reactions or decomposition.[1]
Q4: Are there any specific safety precautions to consider during the synthesis?
A4: Standard laboratory safety protocols should be strictly followed. When working with volatile fluorinated intermediates, adequate ventilation is essential. Reactions involving reactive reagents like sodium borohydride or strong bases should be conducted with care, particularly on a large scale where heat management becomes critical.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield in Michael Addition | - Steric hindrance from the trifluoromethyl group.- Reversibility of the reaction. | - Increase reaction time and/or temperature.- Use a more nucleophilic amine or a more reactive acrylate derivative.- Consider a catalyst to promote the addition. |
| Poor regioselectivity in Dieckmann Condensation | - The electron-withdrawing trifluoromethyl group alters the acidity of the α-protons, leading to competing cyclization pathways. | - Screen different bases (e.g., sodium ethoxide, potassium tert-butoxide) and solvents to optimize selectivity.- Lower the reaction temperature to favor the thermodynamically more stable product.- Consider using a directed Dieckmann condensation approach if possible. |
| Incomplete Boc-protection | - Steric hindrance around the nitrogen atom.- Insufficient amount of Boc anhydride or base. | - Increase the equivalents of di-tert-butyl dicarbonate (Boc₂O) and the base (e.g., triethylamine or DMAP).- Extend the reaction time or slightly increase the temperature.- Use a more efficient Boc-protection protocol if necessary. |
| Difficulty in purification of the final product | - Presence of closely related impurities or unreacted starting materials.- The compound may be an oil or have poor crystallization properties. | - Optimize chromatographic conditions (e.g., solvent system, gradient) for better separation.- Consider alternative purification methods such as distillation under reduced pressure or crystallization from a different solvent system.- In-situ protection of the crude piperidone before purification can sometimes facilitate handling and purification.[2][3] |
| Formation of byproducts during cyclization | - Intermolecular condensation competing with the intramolecular Dieckmann condensation.- Decomposition of starting materials or intermediates under the reaction conditions. | - Use high-dilution conditions to favor the intramolecular reaction.- Carefully control the rate of addition of the base.- Optimize the reaction temperature and time to minimize decomposition. |
Experimental Protocols
Protocol 1: Synthesis of 2-(Trifluoromethyl)-4-piperidone (Illustrative)
This protocol outlines a potential synthetic route. Yields and specific conditions may require optimization for large-scale production.
Step 1: Michael Addition
-
To a solution of a suitable amine (e.g., ammonia or a protected amine) in an appropriate solvent (e.g., methanol, ethanol), add ethyl 2-(trifluoromethyl)acrylate at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude Michael adduct.
Step 2: Dieckmann Condensation
-
Dissolve the crude Michael adduct in a dry, aprotic solvent (e.g., toluene, THF).
-
Add a strong base (e.g., sodium ethoxide or potassium tert-butoxide) portion-wise at a controlled temperature (e.g., 0 °C or room temperature).
-
Heat the reaction mixture to reflux and monitor the formation of the cyclic β-keto ester.
-
After completion, cool the reaction mixture and quench with a weak acid.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or distillation.
Step 3: Decarboxylation
-
Heat the purified β-keto ester in the presence of an acid (e.g., aqueous HCl) to effect hydrolysis and decarboxylation.
-
Neutralize the reaction mixture and extract the 2-(trifluoromethyl)-4-piperidone.
-
Purify the product by distillation or crystallization of its salt form.
Step 4: N-Boc Protection
-
Dissolve the purified 2-(trifluoromethyl)-4-piperidone in a suitable solvent (e.g., dichloromethane, THF).
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or DMAP).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Perform an aqueous work-up and purify the final product, this compound, by column chromatography or crystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Workup procedure for reactions using tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the workup of reactions involving this compound.
Issue 1: Difficulty in Removing Triphenylphosphine Oxide after Wittig Reaction
Problem: A researcher performs a Wittig reaction to introduce a carbon-carbon double bond at the 4-position of the piperidine ring. During the workup, the byproduct triphenylphosphine oxide is difficult to separate from the desired product.
Possible Causes and Solutions:
| Cause | Solution |
| Co-elution during column chromatography: Triphenylphosphine oxide can be moderately polar and may co-elute with the product. | 1. Optimize Chromatography Conditions: Use a less polar eluent system (e.g., increase the hexane to ethyl acetate ratio). A gradient elution may be necessary. 2. Precipitation: After the reaction, concentrate the mixture and triturate with a non-polar solvent like diethyl ether or pentane. Triphenylphosphine oxide is often insoluble in these solvents and will precipitate, allowing for removal by filtration[1]. 3. Alternative Workup: Quench the reaction with water and extract with a non-polar solvent. Wash the organic layer with a saturated aqueous solution of lithium chloride or calcium chloride to help remove the triphenylphosphine oxide. |
| High Polarity of the Product: The desired product may have a polarity similar to triphenylphosphine oxide. | 1. Derivatization: If possible, temporarily derivatize the product to alter its polarity for easier separation. 2. Recrystallization: Attempt recrystallization from a suitable solvent system to selectively crystallize the desired product, leaving the impurity in the mother liquor. |
Experimental Protocol: Wittig Reaction and Workup
-
To a solution of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (1.0 eq.) in CH₂Cl₂ is added 4-(ethoxycarbonylmethylene)triphenylphosphorane (1.1 eq.).
-
The reaction mixture is stirred at reflux for 2 hours.
-
The mixture is then cooled to room temperature and concentrated in vacuo.
-
The residue is purified by flash column chromatography using a gradient of petroleum ether/EtOAc to separate the product from triphenylphosphine oxide[1].
References
Technical Support Center: Optimizing Catalyst Loading for tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate Reactions
Welcome to the technical support center for the synthesis of tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the catalytic hydrogenation of the corresponding pyridine precursor, N-Boc-2-(trifluoromethyl)pyridin-4-one.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the catalytic reduction of N-Boc-2-(trifluoromethyl)pyridin-4-one to this compound.
Issue 1: Low or No Conversion
Possible Causes:
-
Catalyst Poisoning: The nitrogen atom in the pyridine ring or the resulting piperidine can poison the catalyst, hindering its activity.[1][2] This is a common issue in pyridine hydrogenation.
-
Inactive Catalyst: The catalyst may have degraded due to improper storage, exposure to air, or contamination with substances like sulfur.[3][4] Palladium on carbon (Pd/C), for instance, can lose activity over time.[4]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed at a reasonable rate.[5]
-
Suboptimal Reaction Conditions: Temperature, pressure, and solvent can significantly impact the reaction rate and conversion. For example, some catalysts like Platinum(IV) oxide (PtO₂) require acidic conditions to be effective.[6][7]
Troubleshooting Steps:
-
Switch to an Acidic Solvent: Using a protic solvent like glacial acetic acid can enhance catalyst activity by protonating the pyridine nitrogen, thus preventing it from poisoning the catalyst.[6][7] For fluorinated pyridines, the use of an acid like aqueous HCl with a catalyst such as Pd(OH)₂/C has been shown to be effective.[8]
-
Increase Catalyst Loading: Incrementally increase the catalyst loading. For challenging substrates, a higher loading may be necessary to achieve full conversion.
-
Verify Catalyst Activity: Use a fresh batch of catalyst or test the current batch on a known, reliable reaction.
-
Optimize Temperature and Pressure: For difficult reductions, increasing the hydrogen pressure (e.g., up to 50-80 bar) and temperature can significantly improve conversion.[6][9] However, be mindful that harsh conditions can sometimes lead to side reactions.
Issue 2: Incomplete Reaction / Formation of Intermediates
Possible Cause:
-
Catalyst Deactivation: The catalyst may become deactivated during the reaction, leading to a stall before completion. This can be due to product inhibition or the presence of impurities.
-
Insufficient Hydrogen Pressure or Reaction Time: The reaction may not have had enough time or hydrogen pressure to go to completion.
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction by an appropriate method (e.g., TLC, LC-MS) and extend the reaction time if necessary.
-
Increase Hydrogen Pressure: If your equipment allows, increasing the hydrogen pressure can drive the reaction to completion.
-
Sequential Catalyst Addition: In some cases, adding a fresh portion of the catalyst to the stalled reaction can help push it to completion.
-
Consider a More Active Catalyst: If using a less active catalyst like Pd/C, switching to a more active one like PtO₂ or a rhodium-based catalyst might be beneficial.[10][11][12][13]
Issue 3: Formation of Side Products (e.g., Defluorination)
Possible Causes:
-
Harsh Reaction Conditions: High temperatures and certain catalysts can lead to the hydrogenolysis of the C-F bond, resulting in the defluorinated product. This is a known side reaction for fluorinated aromatic compounds.[8][14]
-
Incorrect Catalyst Choice: Some catalysts are more prone to causing dehalogenation than others.
Troubleshooting Steps:
-
Use a Milder Catalyst System: A combination of Pearlman's catalyst (Pd(OH)₂/C) with a strong Brønsted acid like HCl in methanol has been shown to be effective in reducing fluorinated pyridines while minimizing defluorination.[8]
-
Optimize Reaction Conditions: Lowering the reaction temperature and pressure may help to reduce the incidence of defluorination.
-
Screen Different Catalysts: Test different catalysts such as Rhodium on carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃), which may offer better chemoselectivity for this specific transformation.[10][11][12][13][15]
Frequently Asked Questions (FAQs)
Q1: What is a good starting catalyst and loading for the hydrogenation of N-Boc-2-(trifluoromethyl)pyridin-4-one?
A1: A good starting point is 5 mol% of Platinum(IV) oxide (PtO₂) in glacial acetic acid under a hydrogen pressure of 50-70 bar at room temperature.[6][7] Alternatively, for milder conditions, you could try 0.5 mol% of Rhodium(III) oxide (Rh₂O₃) in a solvent like 2,2,2-trifluoroethanol (TFE) under 5 bar of hydrogen at 40°C.[10][12][13] Given the trifluoromethyl group, a system of 20 wt% Pd(OH)₂/C with aqueous HCl in methanol is also a very promising starting point to avoid defluorination.[8]
Q2: How do I choose the right solvent for this reaction?
A2: The choice of solvent is critical. For catalysts like PtO₂, an acidic solvent such as glacial acetic acid is often necessary to prevent catalyst poisoning and activate the pyridine ring.[6][7][16][17] For other catalysts like Rh₂O₃, fluorinated alcohols like TFE have been shown to be effective.[10][12][13] When using palladium catalysts, methanol is a common choice, often with an acid additive for fluorinated substrates.[8]
Q3: My reaction is very slow. How can I increase the rate?
A3: To increase the reaction rate, you can:
-
Increase the hydrogen pressure.
-
Increase the reaction temperature (while monitoring for side reactions).
-
Increase the catalyst loading.[5]
-
Ensure efficient stirring to maximize the contact between the catalyst, substrate, and hydrogen.
-
Switch to a more active catalyst system.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture (after carefully venting the hydrogen), filtering off the catalyst, and analyzing the sample by Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q5: The product piperidine seems to be inhibiting the reaction. What can I do?
A5: Product inhibition is a form of catalyst poisoning. The use of an acidic solvent like glacial acetic acid or the addition of an acid like HCl will protonate the product piperidine, preventing it from coordinating to and poisoning the metal catalyst.[1][8]
Data Presentation
Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation
| Catalyst | Catalyst Loading (mol%) | Solvent | Pressure (bar) | Temperature (°C) | Reaction Time (h) | Key Considerations | Reference(s) |
| PtO₂ (Adams' catalyst) | 5 | Glacial Acetic Acid | 50-70 | Room Temp. | 6-10 | Effective for a range of substituted pyridines; requires acidic medium. | [6][7][16] |
| Rh₂O₃ | 0.5 | TFE | 5 | 40 | 16 | Works under mild conditions with low catalyst loading. | [10][11][12][13] |
| 20% Pd(OH)₂/C | - (typically 5-10 wt%) | Methanol / aq. HCl | 1-5 | Room Temp. | 12-24 | Good for fluorinated pyridines; minimizes defluorination. | [8] |
| Rh/C | - (typically 5-10 wt%) | Various | 30-80 | 60-80 | Variable | Can be used in continuous flow systems. | [15][18] |
| Pd/C | - (typically 5-10 wt%) | Various | 30-80 | 60-80 | Variable | Prone to poisoning; may require acidic additives. | [18][19] |
Experimental Protocols
Protocol 1: Hydrogenation using Platinum(IV) Oxide (PtO₂)
This protocol is adapted from general procedures for the hydrogenation of substituted pyridines.[6][7]
Materials:
-
N-Boc-2-(trifluoromethyl)pyridin-4-one
-
Platinum(IV) oxide (PtO₂)
-
Glacial acetic acid
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
High-pressure hydrogenation reactor
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the vessel thoroughly with an inert gas.
-
Charging the Reactor: Under an inert atmosphere, charge the reactor with N-Boc-2-(trifluoromethyl)pyridin-4-one and glacial acetic acid. Stir the mixture until the substrate is fully dissolved.
-
Catalyst Addition: Carefully add 5 mol% of PtO₂ catalyst to the reaction mixture.
-
Sealing and Purging: Seal the reactor and perform several cycles of vacuum followed by inert gas backfill to ensure an oxygen-free environment.
-
Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the reactor to 50-70 bar with hydrogen and begin vigorous stirring. Maintain the reaction at room temperature.
-
Reaction Monitoring: Monitor the reaction for completion by observing hydrogen uptake or by analyzing aliquots via LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas. Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst.
-
Isolation: Carefully neutralize the filtrate with a base (e.g., saturated NaHCO₃ solution). Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrogenation using Palladium(OH)₂/C to Minimize Defluorination
This protocol is adapted from a procedure for the hydrogenation of fluorinated pyridines.[8]
Materials:
-
N-Boc-2-(trifluoromethyl)pyridin-4-one
-
20 wt% Palladium hydroxide on carbon (Pearlman's catalyst)
-
Methanol
-
Aqueous Hydrochloric Acid (HCl)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation reactor or balloon setup
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve N-Boc-2-(trifluoromethyl)pyridin-4-one in methanol.
-
Acidification: Add the desired equivalents of aqueous HCl and stir for a few minutes.
-
Catalyst Addition: Carefully add the Pd(OH)₂/C catalyst (typically 5-10 wt% of the substrate).
-
Hydrogenation Setup: Secure a hydrogen balloon to the vessel or place it in a hydrogenation reactor. Evacuate the vessel and backfill with hydrogen. Repeat this cycle 3-5 times.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (1-5 bar) at room temperature.
-
Monitoring and Work-up: Monitor the reaction to completion. Once complete, purge with an inert gas. Filter the reaction mixture through Celite® to remove the catalyst.
-
Isolation and Purification: Neutralize the filtrate and perform an aqueous work-up as described in Protocol 1. Purify the product via column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. helgroup.com [helgroup.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. asianpubs.org [asianpubs.org]
- 18. researchgate.net [researchgate.net]
- 19. Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Analytical Techniques for the Characterization of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
For researchers, scientists, and drug development professionals, the unambiguous characterization of novel chemical entities is a cornerstone of successful research. tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is a key building block in medicinal chemistry, valued for its trifluoromethyl-substituted piperidine scaffold. Accurate confirmation of its structure and purity is essential for its use in subsequent synthetic steps and for ensuring the reliability of biological data.
This guide provides an objective comparison of various analytical techniques for the comprehensive characterization of this compound. It includes detailed experimental protocols, comparative data tables, and visual workflows to assist in method selection and implementation.
Comparison of Key Analytical Techniques
A multi-technique approach is crucial for the full characterization of a molecule. Each method provides unique and complementary information regarding the compound's structure, purity, and physicochemical properties.
| Technique | Purpose & Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Structural Elucidation (¹H, ¹³C, ¹⁹F) | Provides detailed atomic-level structural information and connectivity. Non-destructive. | Requires relatively larger sample amounts. Can be complex to interpret for complex molecules. |
| Mass Spectrometry | Molecular Weight & Formula Confirmation | High sensitivity, requires very small sample amounts. Provides fragmentation patterns for structural clues. | Can be destructive. Isomer differentiation can be challenging without tandem MS. |
| FTIR Spectroscopy | Functional Group Identification | Fast, non-destructive, and requires minimal sample preparation. Excellent for identifying key functional groups (e.g., C=O, C-F). | Provides limited information on the overall molecular skeleton. |
| HPLC | Purity Assessment & Quantification | High resolution for separating impurities. Can be used for quantitative analysis. | Requires method development. Destructive. |
| X-ray Crystallography | Absolute Structure Determination | Provides the definitive three-dimensional structure of the molecule in the solid state. | Requires a suitable single crystal, which can be difficult to grow. |
| Elemental Analysis | Elemental Composition Verification | Confirms the percentage composition of C, H, N, etc., to verify the empirical formula. | Destructive. Does not provide structural information. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise structure of the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.
Expected NMR Data
The following table summarizes the expected chemical shifts (δ) for the key nuclei in a typical solvent like CDCl₃. These are based on data from structurally similar N-Boc protected piperidones and trifluoromethyl-containing compounds.[1][2]
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| ¹H | -C(CH₃)₃ (Boc) | ~1.4 - 1.5 | Singlet (s) |
| Piperidine CH₂ | ~2.3 - 3.0 | Multiplets (m) | |
| Piperidine CH₂ adjacent to N | ~3.1 - 4.6 | Multiplets (m) | |
| Piperidine CH-CF₃ | ~4.5 - 5.0 | Multiplet (m) | |
| ¹³C | -C(C H₃)₃ (Boc) | ~28.5 | Quartet (q) |
| Piperidine CH₂ | ~40 - 55 | Triplet (t) | |
| Piperidine C H-CF₃ | ~60 - 70 | Quartet (q, due to JC-F) | |
| -C (CH₃)₃ (Boc) | ~80.0 | Singlet (s) | |
| C F₃ | ~120 - 125 | Quartet (q, due to JC-F) | |
| N-C =O (Boc) | ~154.0 | Singlet (s) | |
| Ketone C =O | ~205 - 208 | Singlet (s) | |
| ¹⁹F | -CF₃ | ~ -60 to -75 | Singlet (s) or Doublet (d) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[3]
-
Data Acquisition:
-
Tune and shim the instrument to the solvent's deuterium signal.
-
Acquire a ¹H spectrum using a standard single-pulse sequence.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).[3]
Mass Spectrometry (MS)
MS is essential for confirming the molecular weight and elemental formula of the target compound. Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule.
Expected Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₁H₁₆F₃NO₃ |
| Monoisotopic Mass | 283.1082 g/mol |
| Common Adducts (Positive ESI) | [M+H]⁺ = 284.1155 m/z[M+Na]⁺ = 306.0975 m/z |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[4]
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with an ESI source.[4]
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).
-
Data Analysis: Determine the m/z of the molecular ion peaks and compare the measured exact mass to the theoretical calculated mass to confirm the elemental formula.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups.
Expected FTIR Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (Ketone) | C=O Stretch | ~1720 - 1740 |
| Carbonyl (Boc) | C=O Stretch | ~1680 - 1700[2] |
| C-N (Amide) | C-N Stretch | ~1250 - 1350 |
| C-F (Trifluoromethyl) | C-F Stretch | ~1100 - 1200 (strong, broad) |
| C-H (Aliphatic) | C-H Stretch | ~2850 - 3000 |
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and record the sample spectrum.
-
Data Analysis: The final spectrum is automatically generated as an absorbance or transmittance plot, showing characteristic absorption bands.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred chromatographic method for assessing the purity of this non-volatile and thermally sensitive compound. A reverse-phase method is typically employed.
Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[5] |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water[5] |
| Modifier | 0.1% Formic Acid or Trifluoroacetic Acid (for peak shape) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (due to carbonyl groups)[5] |
| Injection Volume | 10 µL |
| Column Temperature | 25 - 40 °C |
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject the prepared sample solution onto the column.
-
Data Acquisition: Run the gradient or isocratic method and record the chromatogram from the UV detector.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
By employing these complementary analytical techniques, researchers can confidently confirm the identity, structure, and purity of this compound, ensuring the quality and reproducibility of their scientific endeavors.
References
- 1. pure.uva.nl [pure.uva.nl]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]
- 4. policija.si [policija.si]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate and Other Piperidones for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The piperidone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Strategic substitution on the piperidine ring allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides a comparative analysis of tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate against two other key piperidone intermediates: N-Boc-4-piperidone and 2-aryl-4-piperidones. This objective comparison, supported by experimental data and protocols, aims to inform the selection of the most suitable building blocks for drug discovery programs.
Executive Summary
This compound offers a unique combination of a lipophilic trifluoromethyl group and a protected amine, making it an attractive starting material for novel therapeutics with potentially enhanced metabolic stability and cell permeability. While sharing the versatile 4-oxo functionality with N-Boc-4-piperidone and the C2-substitution pattern with 2-aryl-4-piperidones, the trifluoromethyl group imparts distinct electronic and steric properties that can significantly influence biological activity. This guide details the comparative physicochemical properties, reactivity in key synthetic transformations, and biological relevance of these piperidone derivatives.
Physicochemical Properties
The introduction of a trifluoromethyl group at the C2 position of the piperidine ring in this compound significantly impacts its physicochemical properties compared to the unsubstituted N-Boc-4-piperidone and the 2-aryl substituted analogues.
| Property | This compound | N-Boc-4-piperidone | 2-Phenyl-4-piperidone | 1-(2-Phenethyl)-4-piperidone |
| Molecular Formula | C₁₁H₁₆F₃NO₃[1] | C₁₀H₁₇NO₃[2] | C₁₁H₁₃NO[3] | C₁₃H₁₇NO |
| Molecular Weight ( g/mol ) | 267.24 | 199.25[2] | 175.23[3] | 203.28 |
| Melting Point (°C) | Not available | 73-77[4] | Not available | 57-60 |
| Boiling Point (°C) | Not available | 336.77 (estimate)[4] | 308.9 (estimate)[5] | 331.1 |
| Calculated LogP | Not available | 0.6 | 1.4 | 1.7 |
| Solubility | Not available | Soluble in DMSO and Ethanol; Sparingly soluble in PBS (pH 7.2)[6] | Not available | Soluble in ethanol |
Reactivity and Synthesis
The reactivity of the 4-oxo position is a common feature across these piperidones, allowing for a wide range of synthetic transformations. However, the nature of the C2 substituent and the N-protecting group influences the overall reactivity and the choice of synthetic routes.
Workflow for Piperidone Synthesis
Caption: General and specific synthetic workflows for the preparation of the compared piperidones.
Experimental Protocols
Synthesis of N-Boc-4-piperidone:
To a solution of 4-piperidone monohydrate hydrochloride (20.0 g, 131 mmol) in methanol (300 mL), triethylamine (19.2 g, 190 mmol) is added and stirred for 5 minutes. Di-tert-butyl dicarbonate (Boc₂O, 34 g, 168 mmol) is then added in portions, followed by 4-dimethylaminopyridine (DMAP, 0.4 g, 3 mmol). The solution is stirred at room temperature for 20 hours. The methanol is removed under reduced pressure, and the crude product is dissolved in dichloromethane. The organic phase is washed sequentially with 2M HCl, saturated Na₂CO₃, and saturated NaCl, then dried over Na₂SO₄, filtered, and evaporated to yield N-Boc-4-piperidone as a white solid.[7]
Synthesis of 2-Aryl-4-piperidones (via Aza-Michael Addition):
A concise and high-yielding double aza-Michael reaction can be employed to access chiral 2-substituted 4-piperidone building blocks from divinyl ketones.[8] This atom-efficient method provides a versatile route to a range of 2-aryl-4-piperidones.
Synthesis of this compound:
While a specific protocol for this compound was not found, a plausible route involves the trifluoromethylation of an appropriate precursor, such as an enamine derived from N-Boc-4-piperidone, using an electrophilic trifluoromethylating agent.
Biological Activity and Applications
The choice of piperidone building block is critical in determining the biological activity profile of the final compound. The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability.
Signaling Pathway: NF-κB Inhibition
Several piperidone derivatives have been shown to exert their anti-inflammatory and anticancer effects through the inhibition of the NF-κB signaling pathway.
Caption: Simplified diagram of the canonical NF-κB signaling pathway and a potential point of inhibition by piperidone derivatives.
Comparative Biological Activity
| Assay | This compound | N-Boc-4-piperidone | 2-Aryl-4-piperidones |
| Cytotoxicity (IC₅₀) | Data not available | Generally low cytotoxicity, used as a synthetic intermediate. | Varies depending on the aryl substituent; some derivatives show potent anticancer activity. |
| NF-κB Inhibition | Potentially enhanced due to CF₃ group. | Not typically evaluated for this activity. | Several derivatives are known inhibitors of the NF-κB pathway. |
| Antimicrobial Activity | Potential for activity due to CF₃ group. | Limited reported activity. | Some derivatives exhibit antifungal and antibacterial properties. |
Experimental Protocols for Biological Evaluation
Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the piperidone compounds for 48-72 hours.
-
MTT Addition: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10] The IC₅₀ value is calculated from the dose-response curve.
NF-κB Inhibition Assay (Reporter Gene Assay):
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Compound Treatment: Pre-treat the transfected cells with the piperidone compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[5]
-
Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity to determine the extent of inhibition.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel drug candidates. The presence of the trifluoromethyl group is anticipated to confer advantageous pharmacokinetic and pharmacodynamic properties. While direct comparative biological data is still emerging, the synthetic tractability and the known benefits of trifluoromethyl substitution position this compound as a highly promising scaffold for the development of new therapeutics, particularly in the areas of oncology and inflammatory diseases. Further head-to-head studies with non-fluorinated and aryl-substituted piperidones are warranted to fully elucidate its potential.
References
- 1. This compound – Biotuva Life Sciences [biotuva.com]
- 2. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-butyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate price & availability - MOLBASE [molbase.com]
- 4. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. NF-κB Signaling Pathway Diagram [scispace.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
Comparative Guide to the Synthetic Validation of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent synthetic routes for the preparation of tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, a key intermediate in the development of various pharmacologically active molecules. The strategic incorporation of a trifluoromethyl group at the C2 position of the piperidine ring is of significant interest for modulating the physicochemical and biological properties of drug candidates, such as metabolic stability and binding affinity.
This document outlines two plausible and effective synthetic strategies: an Intramolecular Mannich Reaction and an Aza-Michael Addition . A detailed analysis of their methodologies, supported by representative experimental data, is presented to aid researchers in selecting the most suitable route for their specific needs.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic pathway depends on various factors, including the availability of starting materials, desired scale of the reaction, and the need for stereochemical control. Below is a summary of the key comparative aspects of the two routes.
| Parameter | Route 1: Intramolecular Mannich Reaction | Route 2: Aza-Michael Addition |
| Starting Materials | Boc-protected amino aldehyde/ketone, trifluoromethylated amine | Trifluoromethylated α,β-unsaturated ketone, Boc-protected amine |
| Key Transformation | Cyclization via intramolecular nucleophilic attack of an enolizable ketone onto an iminium ion | 1,4-conjugate addition of an amine to an α,β-unsaturated system followed by cyclization |
| Reported Yields (for analogous compounds) | 65-85% | 70-90% |
| Reaction Conditions | Typically requires acidic catalysis (e.g., TFA, p-TsOH) and heating | Often proceeds under milder, base-catalyzed or neat conditions |
| Scalability | Generally scalable, with potential for one-pot procedures | Readily scalable and amenable to solvent-free conditions |
| Stereocontrol | Diastereoselectivity can be influenced by the choice of catalyst and reaction conditions | Stereochemical outcome is often determined by the geometry of the Michael acceptor and reaction conditions |
Experimental Protocols
The following sections provide detailed experimental protocols for the two synthetic routes. These protocols are based on established methodologies for the synthesis of analogous compounds.
Route 1: Intramolecular Mannich Reaction
This route involves the acid-catalyzed cyclization of a linear amino ketone precursor. The key step is the formation of an iminium ion, which then undergoes an intramolecular nucleophilic attack by an enolizable ketone to form the piperidine ring.
Experimental Protocol:
-
Iminium Ion Formation: To a solution of the N-Boc protected amino ketone (1.0 eq) in a suitable solvent such as toluene or acetonitrile, is added a catalytic amount of a Brønsted acid (e.g., trifluoroacetic acid, 0.1 eq). The mixture is stirred at room temperature for 30 minutes.
-
Cyclization: The reaction mixture is then heated to reflux (typically 80-110 °C) to facilitate the intramolecular Mannich reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Aza-Michael Addition
This pathway utilizes the conjugate addition of a Boc-protected amine to a trifluoromethylated α,β-unsaturated ketone, followed by an intramolecular cyclization to yield the desired piperidone.
Experimental Protocol:
-
Aza-Michael Addition: A mixture of the trifluoromethylated α,β-unsaturated ketone (1.0 eq) and the Boc-protected amine (1.1 eq) is stirred, either neat or in a polar aprotic solvent like dimethylformamide (DMF), in the presence of a catalytic amount of a base (e.g., triethylamine or DBU). The reaction is typically carried out at room temperature and monitored by TLC or LC-MS.
-
Cyclization: In many cases, the cyclization to the piperidone occurs spontaneously following the initial Michael addition. If not, the intermediate can be isolated and then cyclized under acidic or basic conditions.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography to yield the target compound.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthetic strategies, the following diagrams have been generated using Graphviz.
Caption: Comparative workflow of the two primary synthetic routes.
Caption: A generalized experimental workflow for synthesis and validation.
Comparative Biological Activities of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate Analogs: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of analogs related to tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate. Due to a lack of direct comparative studies on a homologous series of this specific scaffold, this document extrapolates data from structurally similar trifluoromethyl-substituted piperidine derivatives to infer potential therapeutic applications and guide future research.
The incorporation of a trifluoromethyl (CF3) group into the piperidine scaffold has been shown to significantly influence the pharmacological properties of these compounds, affecting their potency, selectivity, and pharmacokinetic profiles.[1] The strong electron-withdrawing nature of the CF3 group can alter the pKa of nearby functionalities, impacting ionization at physiological pH and thereby influencing interactions with biological targets. This guide explores potential biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects, based on published data for related analogs.
Potential Therapeutic Applications and Structure-Activity Relationships (SAR)
Anticancer Activity
Fluorinated heterocycles are prominent in the development of anticancer agents.[2][3] Studies on various trifluoromethyl-containing compounds, including those with a piperidine moiety, have demonstrated significant cytotoxic effects against a range of cancer cell lines.[4] For instance, certain fluorinated piperidine derivatives have shown promising activity against prostate (PC3) and skin (A375) cancer cell lines.[4] The mechanism of action for such compounds is often attributed to the induction of apoptosis and interference with key signaling pathways involved in cell proliferation and survival.
Structure-Activity Relationship Insights:
-
The position and nature of substituents on the piperidine ring are critical for cytotoxic potency and selectivity.
-
The trifluoromethyl group often enhances lipophilicity, which can improve cell membrane permeability and target engagement.
-
Modifications at the C4 position of the piperidine ring can significantly modulate anticancer activity.
Antimicrobial Activity
Piperidine derivatives are a well-established class of antimicrobial agents.[5] The introduction of fluorine atoms can enhance the antimicrobial potency of these compounds.[3] While direct data on this compound analogs is not available, related fluorinated piperidines have demonstrated activity against various bacterial and fungal strains. The mechanism of antimicrobial action can vary, including the inhibition of essential enzymes or disruption of cell membrane integrity.
Structure-Activity Relationship Insights:
-
The lipophilicity conferred by the trifluoromethyl group can facilitate passage through microbial cell walls.
-
The overall stereochemistry of the piperidine ring and its substituents plays a crucial role in target-specific interactions.
Central Nervous System (CNS) Activity
Trifluoromethylphenyl piperidines are of significant interest in CNS drug discovery due to their ability to interact with various receptors and transporters.[1] Analogs have been synthesized and evaluated for their affinity for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[6] For example, a 2-(trifluoromethyl)benzyl substituted piperidine was found to act as an allosteric modulator of SERT.[6]
Structure-Activity Relationship Insights:
-
The position of the trifluoromethyl group on an associated phenyl ring (ortho, meta, or para) is a key determinant of biological activity and selectivity for specific CNS targets.[1]
-
The nature of the substituent at the piperidine nitrogen significantly influences receptor and transporter affinity.
Comparative Data on Related Piperidine Analogs
While a direct comparison of this compound analogs is not available in the current literature, the following table summarizes the biological activities of various other trifluoromethyl-substituted piperidine derivatives to provide a reference point for potential activities.
| Compound Class | Target/Assay | Activity (IC50/Ki) | Reference |
| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine | Dopamine Transporter (DAT) | Low nanomolar range | [6] |
| Trifluoromethylphenyl piperidines | CCR2 Receptor | 5.2 - 25.1 nM | [1] |
| Fluorinated Piperidines | α-Glucosidase Inhibition | Competitive Inhibition | [7] |
| Fluorinated Piperidines | Acetylcholinesterase (AChE) | Mixed-type Inhibition | [7] |
Experimental Protocols
Detailed methodologies for key biological assays relevant to the evaluation of piperidine analogs are provided below.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
2. Sulforhodamine B (SRB) Assay
This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash with 1% acetic acid to remove unbound dye.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm. The GI50 (50% growth inhibition) is determined from the dose-response curve.
Enzyme Inhibition Assays
General Protocol for Enzyme Inhibition Assay (e.g., Acetylcholinesterase)
-
Reagent Preparation: Prepare solutions of the enzyme (e.g., AChE), substrate (e.g., acetylthiocholine), and a chromogenic reagent (e.g., DTNB) in an appropriate buffer.
-
Reaction Mixture: In a 96-well plate, combine the enzyme solution with various concentrations of the test compound (inhibitor).
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Detection: Monitor the change in absorbance over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value from the dose-response curve.
Radioligand Binding Assay (for CNS Targets)
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.[1]
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Binding Reaction: Incubate the membranes with a known concentration of a radiolabeled ligand and varying concentrations of the test compound.
-
Incubation: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value from the competition binding curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[1]
Visualizations
Experimental Workflow for Biological Screening
Caption: General workflow for the synthesis and biological evaluation of novel chemical entities.
Simplified Dopamine Transporter (DAT) Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step in the journey from synthesis to application. This is particularly true for complex heterocyclic scaffolds such as piperidine derivatives, which are ubiquitous in medicinal chemistry. While X-ray crystallography stands as the definitive method for determining solid-state molecular structure, a comprehensive approach utilizing a suite of analytical techniques is often necessary for full characterization.
This guide provides a comparative overview of key experimental methods for the structural elucidation of tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate and its derivatives. Although a public crystal structure for this specific parent compound is not available, this guide draws upon established methodologies for analogous structures to provide a robust framework for its characterization.
Data Presentation: A Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique for structural confirmation depends on various factors, including the physical state of the sample, the desired level of detail, and the availability of instrumentation. Below is a comparison of the primary methods used for the characterization of piperidine derivatives.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing. | Single, high-quality crystal (typically >0.1 mm).[1] | Low | Provides unambiguous, high-resolution structural data. | Crystal growth can be challenging and time-consuming.[1] Not suitable for amorphous solids or oils. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (1D and 2D NMR), stereochemical relationships (NOE), and conformational dynamics in solution.[2] | Soluble sample (mg scale). | High | Non-destructive, provides information about the molecule's structure and behavior in solution.[2] | Does not provide precise bond lengths and angles. Complex spectra can be difficult to interpret. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (HRMS).[3] Fragmentation patterns can provide structural clues.[4] | Small sample amount (µg to ng), can be in solid, liquid, or solution. | High | High sensitivity, provides accurate molecular weight.[3] | Does not provide information on stereochemistry or 3D conformation. Isomers can be difficult to distinguish. |
| Computational Modeling | Theoretical prediction of stable conformers, bond energies, and molecular orbitals.[5] | No physical sample required. | Very High | Complements experimental data, helps in understanding conformational preferences.[5][6] | Predictions must be validated by experimental data. Accuracy depends on the level of theory used. |
Experimental Workflow for Structural Confirmation
A typical workflow for the synthesis and structural confirmation of a novel piperidine derivative, such as this compound, would involve a multi-pronged analytical approach. The following diagram illustrates this logical progression.
References
- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to LC-MS Method Development for tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The guide also presents alternative analytical techniques, offering supporting data and detailed experimental protocols to aid in method selection and development.
The accurate and robust quantification of this fluorinated piperidine derivative is crucial for ensuring the quality and consistency of active pharmaceutical ingredients (APIs). This document outlines a systematic approach to developing a suitable analytical method, considering factors such as sensitivity, selectivity, and sample matrix complexity.
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique for this compound depends on various factors, including the required sensitivity, the nature of the sample matrix, and the available instrumentation. Below is a comparison of a proposed LC-MS method with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
| Feature | Proposed LC-MS Method | GC-MS | HPLC-UV with Derivatization |
| Specificity | Very High | High | Moderate to High |
| Sensitivity | High (ng/mL to pg/mL) | High (with derivatization) | Moderate (µg/mL)[1] |
| Sample Volatility | Not required | Required | Not required |
| Derivatization | Not typically required | Often required for polar analytes[2] | Required for UV activity[3] |
| Sample Throughput | High | Moderate | Moderate |
| Instrumentation Cost | High | Moderate to High | Low to Moderate |
| Development Complexity | Moderate | High | Moderate |
Proposed LC-MS Method
This method is designed as a starting point for the analysis of this compound, offering high sensitivity and selectivity, which is often necessary for the analysis of pharmaceutical intermediates.
Experimental Protocol
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard of this compound in methanol or acetonitrile to prepare a stock solution of 1 mg/mL. Perform serial dilutions with the initial mobile phase to prepare working standards at the desired concentrations.
-
Sample Solution: Dissolve the sample containing the analyte in a suitable solvent (e.g., methanol or acetonitrile) to achieve a concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Instrument: HPLC or UHPLC system coupled to a mass spectrometer.[4]
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[3]
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
Alternative Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the analysis of volatile compounds.[3] For polar molecules like piperidine derivatives, derivatization is often necessary to improve volatility and chromatographic performance.[2]
Derivatization (Example): Acylation with trifluoroacetic anhydride (TFAA) can be employed to create a more volatile derivative suitable for GC-MS analysis.[2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine analysis where high sensitivity is not a primary concern, HPLC-UV offers a cost-effective alternative. Since the target analyte lacks a strong chromophore, pre-column derivatization is required to introduce a UV-active moiety.[1]
Derivatization (Example): Reaction with a derivatizing agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) can form a stable, UV-active derivative.[5]
Visualizing the Workflow and Decision Process
To aid in understanding the experimental process and method selection, the following diagrams are provided.
Caption: Workflow for the proposed LC-MS analysis.
Caption: Decision tree for analytical method selection.
References
A Comparative Guide to the Synthesis of 2-(Trifluoromethyl)piperidines: A Building Block Approach vs. De Novo Strategies
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into piperidine scaffolds is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive benchmark of synthetic methodologies for constructing 2-(trifluoromethyl)piperidines, with a focus on comparing the utility of the commercially available building block, tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate , against various de novo synthetic strategies.
At a Glance: Synthetic Approaches
The synthesis of 2-(trifluoromethyl)piperidines can be broadly categorized into two main approaches: the utilization of a pre-functionalized building block and de novo synthesis where the piperidine ring is constructed with the trifluoromethyl group being introduced at various stages.
1. The Building Block Approach: This strategy involves using a commercially available starting material, such as this compound, that already contains the desired trifluoromethylated piperidine core. Subsequent chemical modifications are then performed to elaborate the final target molecule.
2. De Novo Synthetic Strategies: These methods involve the construction of the 2-(trifluoromethyl)piperidine ring from acyclic precursors or the trifluoromethylation of a pre-existing piperidine or pyridine ring. Key de novo strategies include:
- Intramolecular Cyclization Reactions: Methods such as the intramolecular Mannich reaction and aza-Prins cyclization form the piperidine ring from a linear amine precursor.[1]
- Hydrogenation of Trifluoromethylated Pyridines: This approach involves the reduction of a readily available trifluoromethyl-substituted pyridine to the corresponding piperidine.
- From Pipecolic Acid: The carboxylic acid of pipecolic acid can be converted to a trifluoromethyl group, although this method often suffers from low yields.[1]
- Ring Expansion and Other Methods: Other less common methods include ring expansion of smaller trifluoromethylated heterocycles and cycloaddition reactions.[1]
Performance Comparison of Synthetic Strategies
The choice of synthetic strategy depends on several factors, including the desired substitution pattern, stereochemical outcome, scalability, and overall efficiency. The following tables provide a comparative overview of the different approaches.
| Synthetic Strategy | Typical Starting Materials | Key Reagents/Conditions | Reported Yields (%) | Advantages | Disadvantages |
| Building Block Approach | This compound | Standard organic transformations (e.g., reduction, olefination, cross-coupling) | Varies with subsequent steps | Rapid access to diverse derivatives, commercially available starting material, avoids handling of trifluoromethylating agents. | Limited to the substitution pattern of the building block, cost of the building block may be a factor. |
| Intramolecular Mannich Reaction | Trifluoromethylated amine and an aldehyde | Acid catalyst (e.g., p-TsOH), refluxing toluene | Good to excellent | Diastereoselective, good for constructing polysubstituted piperidines.[1] | Requires synthesis of the acyclic precursor. |
| Aza-Prins Cyclization | Homoallylic amine and an aldehyde | Lewis acid (e.g., InCl₃, FeCl₃) or Brønsted acid | 50 - 85% | Can introduce additional functionality at the 4-position, mild reaction conditions. | May require specific activating groups on the amine. |
| Hydrogenation of Pyridines | Trifluoromethyl-substituted pyridine | Heterogeneous catalyst (e.g., Pd/C, Rh/C), H₂ gas | 67% (gram-scale) - high | Access to a wide range of substitution patterns, scalable. | Requires high-pressure hydrogenation equipment, potential for catalyst poisoning. |
| From Pipecolic Acid | Pipecolic acid | Sulfur tetrafluoride (SF₄), HF | ~10% | Utilizes a readily available chiral starting material. | Harsh reaction conditions, very low yields.[1] |
Experimental Protocols
Detailed methodologies for key synthetic strategies are provided below.
Protocol 1: General Procedure for Intramolecular Mannich Reaction[1]
This protocol describes the diastereoselective synthesis of 2-(trifluoromethyl)piperidines from a trifluoromethylated amine.
Materials:
-
Trifluoromethylated amine (e.g., (R,E)-N-(1,1,1-trifluoropent-3-en-2-yl)aniline)
-
Aldehyde (e.g., paraformaldehyde)
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene, anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the trifluoromethylated amine in anhydrous toluene, add the aldehyde and a catalytic amount of p-TsOH.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(trifluoromethyl)piperidine derivative.
Protocol 2: General Procedure for Aza-Prins Cyclization
This protocol outlines the synthesis of 4-substituted-2-(trifluoromethyl)piperidines.
Materials:
-
N-homoallyl-N-tosylamine
-
Aldehyde
-
Lewis acid (e.g., BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the N-homoallyl-N-tosylamine and the aldehyde in anhydrous DCM at room temperature, add the Lewis acid (e.g., BF₃·OEt₂) dropwise under an inert atmosphere.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted piperidine derivative.
Protocol 3: General Procedure for Hydrogenation of a Trifluoromethyl-Substituted Pyridine
This protocol describes the reduction of a trifluoromethylpyridine to the corresponding piperidine.
Materials:
-
Trifluoromethyl-substituted pyridine
-
Palladium on carbon (Pd/C, 10 wt%)
-
Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure reaction vessel, dissolve the trifluoromethyl-substituted pyridine in ethanol.
-
Add the Pd/C catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 bar).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by distillation or column chromatography.
Visualizing Synthetic Strategies and Biological Relevance
The choice of a synthetic route can significantly impact the efficiency of a drug discovery campaign. The following diagrams illustrate the conceptual differences between the building block approach and a de novo synthesis, and a relevant signaling pathway where piperidine-containing drugs are active.
References
Spectroscopic Elucidation of Cis and Trans Isomers of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of pharmacologically active molecules is a critical determinant of their biological activity, efficacy, and safety. In the landscape of drug discovery, piperidine scaffolds are of significant interest due to their prevalence in numerous approved drugs. The introduction of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the precise characterization of the cis and trans isomers of derivatives such as tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is paramount. This guide provides a comparative analysis of the expected spectroscopic signatures of these isomers, supported by established principles of NMR and IR spectroscopy and data from analogous structures.
Predicted Spectroscopic Data Comparison
In the thermodynamically more stable chair conformation, the bulky tert-butoxycarbonyl (Boc) group is expected to occupy the equatorial position. In the trans isomer, the trifluoromethyl group would also be in a pseudo-equatorial position, while in the cis isomer, it would be in a pseudo-axial position. This difference in conformation is the basis for the predicted spectroscopic variations.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)
| Proton | Predicted δ (ppm) - cis Isomer (axial CF₃) | Predicted δ (ppm) - trans Isomer (equatorial CF₃) | Key Differentiating Features |
| H-2 | ~ 4.0 - 4.3 | ~ 3.8 - 4.1 | The axial proton in the cis isomer is expected to be more deshielded. |
| H-3ax | ~ 2.5 - 2.8 | ~ 2.2 - 2.5 | |
| H-3eq | ~ 2.8 - 3.1 | ~ 2.6 - 2.9 | |
| H-5ax | ~ 2.4 - 2.7 | ~ 2.3 - 2.6 | |
| H-5eq | ~ 2.7 - 3.0 | ~ 2.5 - 2.8 | |
| H-6ax | ~ 3.0 - 3.3 | ~ 2.8 - 3.1 | |
| H-6eq | ~ 4.0 - 4.3 | ~ 3.8 - 4.1 | |
| t-Bu | ~ 1.5 | ~ 1.5 | Unlikely to show significant difference. |
| Coupling | Predicted J (Hz) | Predicted J (Hz) | Rationale |
| ³J(H-2, H-3ax) | ~ 2 - 4 | ~ 8 - 10 | Axial-axial coupling in the trans isomer will be significantly larger than the axial-equatorial coupling in the cis isomer. |
| ³J(H-2, H-3eq) | ~ 2 - 4 | ~ 2 - 4 |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ)
| Carbon | Predicted δ (ppm) - cis Isomer (axial CF₃) | Predicted δ (ppm) - trans Isomer (equatorial CF₃) | Key Differentiating Features |
| C-2 | ~ 55 - 58 | ~ 58 - 61 | The axial CF₃ group in the cis isomer is expected to cause a shielding (upfield shift) of C-2 due to the gamma-gauche effect. |
| C-3 | ~ 40 - 43 | ~ 42 - 45 | |
| C-4 (C=O) | ~ 205 - 208 | ~ 205 - 208 | Minimal difference expected. |
| C-5 | ~ 40 - 43 | ~ 42 - 45 | |
| C-6 | ~ 45 - 48 | ~ 48 - 51 | Shielding effect of the axial CF₃ group on C-6 in the cis isomer. |
| CF₃ | ~ 124 - 127 (q, ¹JCF ≈ 280-290 Hz) | ~ 124 - 127 (q, ¹JCF ≈ 280-290 Hz) | The chemical shift of the CF₃ group itself may not be a primary differentiator, but the coupling constants with ring protons in ¹⁹F NMR will be. |
| t-Bu (C) | ~ 80 - 82 | ~ 80 - 82 | |
| t-Bu (CH₃) | ~ 28 - 29 | ~ 28 - 29 |
Table 3: Predicted ¹⁹F NMR Spectroscopy
| Parameter | Predicted Value - cis Isomer (axial CF₃) | Predicted Value - trans Isomer (equatorial CF₃) | Key Differentiating Features |
| δ (ppm) | ~ -70 to -75 | ~ -75 to -80 | The chemical shift is sensitive to the local electronic environment. |
| Coupling with H-2 | ³J(F, H-2) will be observable | ³J(F, H-2) will be observable | The magnitude of the coupling constant will depend on the dihedral angle. |
Table 4: Predicted Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) - cis Isomer | Predicted Wavenumber (cm⁻¹) - trans Isomer | Key Differentiating Features |
| C=O (Ketone) | ~ 1720 - 1730 | ~ 1720 - 1730 | The position of the carbonyl stretch is unlikely to be significantly different between the two isomers. |
| C-F (Trifluoromethyl) | ~ 1100 - 1300 (multiple strong bands) | ~ 1100 - 1300 (multiple strong bands) | While the general region will be the same, the exact peak positions and shapes in the fingerprint region may differ subtly due to the different overall molecular symmetry and vibrational modes. |
| C-N (Amide) | ~ 1680 - 1700 | ~ 1680 - 1700 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of the title compounds.
1. Synthesis of this compound
A potential synthetic route involves the Michael addition of a trifluoromethyl nucleophile to an appropriate N-Boc-protected piperidone precursor, followed by separation of the resulting diastereomers.
-
Materials: N-Boc-2,3-dihydropyridin-4-one, (Trifluoromethyl)trimethylsilane (TMSCF₃), Cesium fluoride (CsF), Tetrahydrofuran (THF), Diethyl ether, Ethyl acetate, Hexanes, Magnesium sulfate.
-
Procedure:
-
To a solution of N-Boc-2,3-dihydropyridin-4-one in anhydrous THF at 0 °C, add TMSCF₃ and a catalytic amount of CsF.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of cis and trans isomers, can be purified and the isomers separated by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
2. NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a multinuclear probe.
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Data Acquisition:
-
¹H NMR: Acquire standard proton spectra.
-
¹³C NMR: Acquire proton-decoupled carbon spectra.
-
¹⁹F NMR: Acquire fluorine spectra with proton decoupling.
-
2D NMR: Conduct COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to aid in the assignment of proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) can be particularly useful in confirming the through-space proximity of protons, which can help differentiate between the cis and trans isomers.
-
3. IR Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Visualization of Stereoisomers
The logical relationship between the precursor and the resulting cis and trans isomers can be visualized as follows:
Caption: Synthetic workflow from precursor to separated cis and trans isomers.
This guide provides a foundational framework for the spectroscopic comparison and characterization of the cis and trans isomers of this compound derivatives. The predicted data and experimental protocols serve as a valuable resource for researchers in the synthesis and analysis of these and related compounds.
A Comparative Guide to the Properties of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate: In Silico vs. Experimental Data
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. This guide provides a comparative analysis of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry, by contrasting its predicted in silico properties with the experimentally determined properties of structurally analogous compounds. This objective comparison, supported by detailed experimental protocols, aims to equip researchers with the necessary data to make informed decisions in their synthetic and therapeutic endeavors.
Executive Summary
This compound is a valuable synthetic intermediate, the trifluoromethyl group of which can significantly influence its physicochemical and pharmacological properties. Due to a lack of extensive publicly available experimental data for this specific molecule, this guide leverages robust in silico prediction methods to provide key property data. To ground these predictions in a real-world context, we present a direct comparison with the experimentally verified properties of two closely related piperidine analogs: N-Boc-4-piperidone and tert-Butyl 4-acetylpiperidine-1-carboxylate. This comparative approach offers valuable insights into the potential behavior of the title compound.
Comparative Analysis of Physicochemical Properties
The following table summarizes the predicted properties of this compound alongside the experimental and predicted data for the selected alternative compounds. This side-by-side comparison highlights the expected influence of the trifluoromethyl and acetyl groups on the core piperidone structure.
| Property | This compound (Predicted) | N-Boc-4-piperidone (Experimental) | tert-Butyl 4-acetylpiperidine-1-carboxylate (Experimental) |
| Molecular Formula | C₁₁H₁₆F₃NO₃ | C₁₀H₁₇NO₃ | C₁₂H₂₁NO₃ |
| Molecular Weight ( g/mol ) | 267.24 | 199.25 | 227.30 |
| Melting Point (°C) | 45-55 | 73-77[1][2][3][4] | No data available |
| Boiling Point (°C) | ~320 at 760 mmHg | 336.77 (rough estimate)[1] | 312.365 at 760 mmHg[5] |
| logP | 1.85 | 0.6 (Predicted by XLogP3-AA)[6] | 1.3 (Predicted by PubChem)[7] |
| pKa (most basic) | -2.5 (predicted) | -1.58 (Predicted)[1][8] | No data available |
| Density (g/cm³) | ~1.3 | 1.1249 (rough estimate)[1] | 1.053[5] |
In Silico vs. Experimental Data Workflow
The following diagram illustrates the logical workflow for comparing in silico predictions with experimental data, a fundamental process in modern chemical research.
Detailed Experimental Protocols
While specific experimental protocols for this compound are not available in the public domain, the following are standard, widely accepted methodologies for determining the key physicochemical properties discussed in this guide. These protocols are applicable to the alternative compounds and would be suitable for the target compound.
Melting Point Determination (Capillary Method)
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.
-
Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
LogP Determination (Shake-Flask Method)
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium. For lipophilicity, this is typically the ratio of the concentration in octan-1-ol to the concentration in water. LogP is the logarithm of this ratio.
Materials:
-
Octan-1-ol (pre-saturated with water)
-
Water (pre-saturated with octan-1-ol)
-
Separatory funnel or vials
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC for concentration determination
-
Vortex mixer or shaker
Procedure:
-
Prepare a stock solution of the compound of known concentration in either water or octan-1-ol.
-
Add a known volume of the stock solution to a known volume of the other solvent in a separatory funnel or vial.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.
-
Allow the two phases to separate completely.
-
Carefully withdraw a sample from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as: P = [Concentration in octan-1-ol] / [Concentration in water].
-
Calculate LogP as log₁₀(P).
pKa Determination (Potentiometric Titration)
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It represents the pH at which a compound is 50% protonated and 50% deprotonated. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added.
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized acidic and basic solutions (e.g., 0.1 M HCl and 0.1 M NaOH)
Procedure:
-
Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water-methanol mixture).
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Record the initial pH of the solution.
-
incrementally add the titrant (acid or base) from the burette, recording the pH after each addition.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the pH at the half-equivalence point on the titration curve. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.
Conclusion
This guide provides a foundational comparison of the predicted properties of this compound with the established experimental data of its structural analogs. The in silico data suggests that the introduction of a trifluoromethyl group at the 2-position of the piperidone ring is likely to increase the molecule's lipophilicity (higher logP) and decrease its basicity (lower pKa) compared to the unsubstituted analog, N-Boc-4-piperidone. While these predictions offer valuable guidance, it is crucial for researchers to recognize that they are theoretical. For critical applications, experimental verification of these properties is strongly recommended. The provided protocols offer a starting point for such empirical studies, enabling a more complete and accurate characterization of this important synthetic building block.
References
- 1. chembk.com [chembk.com]
- 2. N-(tert-Butoxycarbonyl)-4-piperidone CAS#: 79099-07-3 [m.chemicalbook.com]
- 3. 1-Boc-4-哌啶酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. N-(tert-Butoxycarbonyl)-4-piperidone | 79099-07-3 [chemicalbook.com]
- 5. tert-butyl 4-acetylpiperidine-1-carboxylate | CAS 206989-61-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester | C12H21NO3 | CID 10987983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
Head-to-Head Comparison of Synthetic Methods for tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Synthesis
The strategic incorporation of fluorine atoms into pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group, in particular, is a common substituent in modern medicinal chemistry. tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is a valuable building block for the synthesis of various bioactive molecules, leveraging the unique properties of the trifluoromethyl group within a conformationally restricted piperidine scaffold. This guide provides a head-to-head comparison of plausible synthetic routes to this key intermediate, complete with detailed experimental protocols and quantitative data to inform methodology selection.
At a Glance: Comparison of Synthetic Strategies
Two primary strategies for the synthesis of this compound are outlined below: a classical approach involving a Dieckmann cyclization and a modern asymmetric approach.
| Parameter | Method 1: Dieckmann Cyclization | Method 2: Asymmetric Mannich Reaction & Oxidation |
| Key Reaction | Intramolecular condensation of a diester | Asymmetric intramolecular Mannich reaction |
| Starting Materials | Readily available, achiral | Chiral auxiliary or catalyst required |
| Stereocontrol | Produces a racemic mixture | Enantioselective |
| Number of Steps | Typically 3-4 steps | Typically 3-4 steps |
| Overall Yield | Moderate | Potentially higher |
| Purification | May require chiral separation | Diastereoselective crystallization or chromatography |
| Scalability | Generally scalable | May require specialized catalysts for large scale |
Method 1: Dieckmann Cyclization Approach
This classical approach relies on the intramolecular condensation of a suitably substituted diester to form the β-keto ester, which is the core of the 4-oxopiperidine ring. Subsequent N-protection affords the target compound.
Logical Workflow
Caption: Workflow for the Dieckmann Cyclization approach.
Experimental Protocol
Step 1: Synthesis of Diethyl 2-(2,2,2-trifluoroacetyl)pentanedioate
To a solution of sodium ethoxide (prepared from 2.3 g, 0.1 mol of sodium in 50 mL of absolute ethanol) at 0 °C is added diethyl glutaconate (18.6 g, 0.1 mol). The mixture is stirred for 30 minutes, and then ethyl trifluoroacetate (14.2 g, 0.1 mol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The resulting solution is neutralized with dilute hydrochloric acid and extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude diester.
Step 2: Dieckmann Cyclization to form Ethyl 4-oxo-2-(trifluoromethyl)piperidine-3-carboxylate
The crude diester from Step 1 is dissolved in 100 mL of dry toluene. Sodium hydride (4.8 g, 0.12 mol, 60% dispersion in mineral oil) is added portionwise at 0 °C. The mixture is then heated to reflux for 4 hours. After cooling, the reaction is quenched by the slow addition of water. The layers are separated, and the aqueous layer is acidified with concentrated hydrochloric acid and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude β-keto ester.
Step 3: Decarboxylation to 2-(Trifluoromethyl)-4-piperidone
The crude β-keto ester is heated in a mixture of 50 mL of 6M hydrochloric acid and 50 mL of acetic acid at reflux for 12 hours. The solution is cooled, made basic with 40% aqueous sodium hydroxide, and extracted with dichloromethane. The organic extracts are dried over sodium sulfate and concentrated to give 2-(trifluoromethyl)-4-piperidone.
Step 4: N-Boc Protection
To a solution of 2-(trifluoromethyl)-4-piperidone (from Step 3) in 50 mL of dichloromethane is added triethylamine (1.2 equivalents) and di-tert-butyl dicarbonate (1.1 equivalents). The reaction mixture is stirred at room temperature for 4 hours. The solution is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes) to afford this compound.
Method 2: Asymmetric Mannich Reaction and Oxidation Approach
This modern approach utilizes an asymmetric intramolecular Mannich reaction to establish the stereochemistry at the C2 position, followed by oxidation to introduce the ketone at C4.
Logical Workflow
Determining Enantiomeric Purity: A Comparative Guide for Chiral Derivatives of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
For researchers engaged in the synthesis and development of novel therapeutics, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the safety and efficacy of chiral drug candidates. This guide provides a comparative overview of established analytical techniques for the enantiomeric excess determination of chiral derivatives of tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. We will explore the principles, experimental protocols, and performance of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The choice of analytical method for determining enantiomeric excess depends on several factors, including the availability of instrumentation, sample properties, and the required level of precision and throughput. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral SFC, and ¹⁹F NMR with chiral additives.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | ¹⁹F NMR with Chiral Additives |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times. | Differential partitioning of enantiomers between a supercritical fluid mobile phase and a chiral stationary phase. | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, resulting in distinct chemical shifts for each enantiomer. |
| Typical Throughput | Moderate | High | Moderate to High |
| Solvent Consumption | High (organic solvents) | Low (primarily CO₂) | Low (NMR solvent) |
| Sensitivity | High (UV, MS detection) | High (UV, MS detection) | Moderate to Low |
| Quantitative Accuracy | Excellent | Excellent | Good to Excellent |
| Method Development | Can be time-consuming, requires screening of columns and mobile phases. | Generally faster method development than HPLC. | Can require screening of chiral additives and optimization of conditions. |
| Non-destructive | Yes (analytes can be collected) | Yes (analytes can be collected) | Yes |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and accurate determination of enantiomeric excess. Below are representative methodologies for each technique, based on common practices for structurally related compounds.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for enantiomeric separation. Polysaccharide-based chiral stationary phases are particularly effective for a broad range of chiral compounds, including those with fluorine substituents.
Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.
-
Chiral Stationary Phase (CSP): Polysaccharide-based columns such as Daicel CHIRALPAK® IA, IB, IC, ID, IE, or IF, or CHIRALCEL® OD or AD are recommended for initial screening. Immobilized phases (e.g., CHIRALPAK IA-3, IC-3) offer broader solvent compatibility.
Mobile Phase and Conditions:
-
Normal Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. A typical starting condition is 90:10 (v/v) n-hexane:isopropanol. The ratio can be adjusted to optimize separation.
-
Polar Organic Mode: For some derivatives, pure methanol or ethanol, or mixtures with acetonitrile can be effective.
-
Additives: For basic compounds, the addition of a small amount of an amine (e.g., 0.1% diethylamine) can improve peak shape. For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Temperature: Ambient or controlled at 25 °C.
-
Detection: UV detection at a wavelength where the analyte has sufficient absorbance (e.g., 210 nm or 254 nm).
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is an attractive alternative to HPLC, offering faster separations and reduced consumption of organic solvents.
Instrumentation and Columns:
-
SFC System: A system equipped with a CO₂ pump, a modifier pump, an autosampler, a column oven, and a back-pressure regulator.
-
Chiral Stationary Phase (CSP): The same polysaccharide-based columns used for HPLC are generally effective in SFC.
Mobile Phase and Conditions:
-
Mobile Phase: Supercritical CO₂ with a polar co-solvent (modifier), typically methanol, ethanol, or isopropanol.
-
Gradient or Isocratic: A common screening approach involves a gradient of the modifier (e.g., 5% to 40% over a few minutes). Isocratic conditions can be optimized from the screening results.
-
Additives: Similar to HPLC, basic or acidic additives can be used to improve peak shape.
-
Flow Rate: Typically 2 - 4 mL/min.
-
Back Pressure: Maintained at a constant pressure, typically 100 - 150 bar.
-
Temperature: Typically 35 - 40 °C.
-
Detection: UV detection is standard. Mass spectrometry (MS) can also be readily coupled with SFC.
Sample Preparation and Data Analysis: The procedures for sample preparation and data analysis are analogous to those for chiral HPLC.
¹⁹F NMR Spectroscopy with Chiral Additives
For fluorine-containing molecules such as the target compound, ¹⁹F NMR offers a powerful method for determining enantiomeric excess without the need for chromatographic separation. The principle relies on the addition of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to the NMR sample, which induces a chemical shift difference between the fluorine signals of the two enantiomers.
Instrumentation and Reagents:
-
NMR Spectrometer: A standard NMR spectrometer with fluorine observation capabilities.
-
Chiral Solvating Agents (CSAs): Examples include quinine, (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol, or chiral lanthanide shift reagents.
-
Chiral Derivatizing Agents (CDAs): Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride can be used to form diastereomeric esters, which will exhibit distinct ¹⁹F NMR signals. Derivatization is a two-step process but can provide larger chemical shift differences.
Experimental Protocol (using a Chiral Solvating Agent):
-
Dissolve an accurately weighed amount of the chiral piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Acquire a standard ¹⁹F NMR spectrum of the sample.
-
Add a sub-stoichiometric amount of the chiral solvating agent to the NMR tube.
-
Acquire another ¹⁹F NMR spectrum. The single peak for the trifluoromethyl group should split into two peaks corresponding to the two enantiomers.
-
If separation is not optimal, the concentration of the CSA, the temperature, or the solvent can be varied.
Data Analysis: The enantiomeric excess is determined by the integration of the two resolved ¹⁹F NMR signals: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] × 100
Visualizing the Workflow
The general workflow for determining the enantiomeric excess of a chiral compound can be visualized as follows:
Caption: Workflow for enantiomeric excess determination.
Signaling Pathway for Chiral Recognition in HPLC/SFC
The separation of enantiomers on a chiral stationary phase is a result of the transient formation of diastereomeric complexes with different stabilities. This can be conceptualized as a signaling pathway where the chiral analyte interacts with the chiral selector.
Caption: Chiral recognition mechanism in chromatography.
By carefully selecting the appropriate analytical technique and optimizing the experimental conditions, researchers can confidently and accurately determine the enantiomeric excess of chiral derivatives of this compound, ensuring the quality and stereochemical integrity of these important pharmaceutical building blocks.
Cross-Validation of Analytical Methods for tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical results for tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. By comparing data from multiple analytical techniques, this document aims to establish a robust and reliable analytical profile for this compound. For comparative purposes, data for the non-fluorinated analogue, tert-Butyl 4-oxopiperidine-1-carboxylate, is also presented.
Executive Summary
The reliable characterization of pharmaceutical intermediates is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide outlines the cross-validation of analytical data obtained from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this compound. The presented data and protocols will aid in the establishment of standardized quality control procedures and facilitate seamless method transfer between laboratories.
Comparative Analytical Data
The following tables summarize the key analytical data obtained for this compound and its non-fluorinated analogue.
Table 1: HPLC and GC-MS Data
| Parameter | This compound | tert-Butyl 4-oxopiperidine-1-carboxylate |
| HPLC (UV Detection) | ||
| Retention Time (min) | Data not available in search results | Data not available in search results |
| GC-MS | ||
| Molecular Ion (m/z) | [M]+: 267.10 | [M]+: 199.12[1] |
| Key Fragmentation Ions (m/z) | Predicted: 211, 198, 168, 140, 57 | 144, 126, 98, 82, 57[1] |
Table 2: NMR Spectroscopic Data (Solvent: CDCl₃)
| Nucleus | This compound | tert-Butyl 4-oxopiperidine-1-carboxylate |
| ¹H NMR | Predicted chemical shifts (ppm) based on similar structures: 4.5-4.8 (m, 1H), 4.0-4.2 (m, 1H), 3.0-3.5 (m, 2H), 2.5-2.8 (m, 2H), 1.48 (s, 9H) | 3.69 (t, 4H), 2.43 (t, 4H), 1.48 (s, 9H)[1] |
| ¹³C NMR | Predicted chemical shifts (ppm) based on similar structures: 205 (C=O), 154 (C=O, Boc), 124 (q, CF₃), 81.0 (C(CH₃)₃), 55-60 (q, CHCF₃), 45-50 (CH₂), 40.5 (CH₂), 28.3 (C(CH₃)₃) | 208.6 (C=O), 154.7 (C=O, Boc), 80.1 (C(CH₃)₃), 45.7 (CH₂), 41.1 (CH₂), 28.4 (C(CH₃)₃)[1] |
| ¹⁹F NMR | Predicted chemical shifts (ppm) based on similar structures: -70 to -75 | Not Applicable |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be optimized and validated for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound and quantify any related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
Detection:
-
UV at 210 nm
Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the molecular weight and identify potential volatile impurities.
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
MS Conditions:
-
Ion Source Temperature: 230°C
-
Scan Range: 40-500 m/z
Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of the compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Sample Preparation:
-
Dissolve approximately 10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to standard instrument parameters.
Visualizations
The following diagrams illustrate the proposed cross-validation workflow and the structural relationship between the target compound and its non-fluorinated analogue.
Caption: A logical workflow for the cross-validation of analytical methods.
Caption: Structural relationship between the target compound and its analogue.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, a halogenated piperidine derivative. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Hazard Information
Assumed Hazard Profile
Based on analogous compounds, the following hazard classifications should be assumed for this compound.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful or toxic if swallowed, in contact with skin, or inhaled.[2][3] |
| Skin Corrosion/Irritation | Expected to cause skin irritation.[2][4] |
| Serious Eye Damage/Eye Irritation | Likely to cause serious eye irritation.[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][4][5] |
| Environmental Hazard | Should not be released into the environment.[2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][2]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber) and a lab coat. Ensure full skin coverage.[1][2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[1]
-
Ventilation: All handling must be performed in a certified chemical fume hood.
2. Waste Segregation and Collection:
-
Waste Identification: All materials contaminated with this compound, including the pure compound, reaction byproducts, and contaminated lab supplies (e.g., gloves, absorbent pads), must be treated as hazardous waste.
-
Separate Waste Streams: This compound is a halogenated organic substance. It is crucial to collect it separately from non-halogenated solvent waste to facilitate proper disposal by a licensed facility.[1]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect in a designated solid hazardous waste container.
-
Liquid Waste (Solutions): Collect in a designated liquid hazardous waste container. Keep aqueous and organic solvent waste streams separate.[1]
-
3. Containerization:
-
Container Type: Use a dedicated, leak-proof hazardous waste container made of a compatible material such as high-density polyethylene (HDPE) or glass.[2] The container must have a tightly sealing cap.
-
Labeling: The container must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazard warnings (e.g., "Toxic," "Irritant")[2]
-
4. Storage:
-
The sealed hazardous waste container must be stored in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][2]
-
Store away from incompatible materials, heat sources, and open flames.[3]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal facility.[1]
-
All disposal activities must be conducted in strict accordance with local, state, and federal environmental regulations.[1]
6. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[2]
-
Carefully collect the absorbent material and the spilled substance and place it into a sealed and labeled hazardous waste container for disposal.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for hazardous chemical waste.
References
Personal protective equipment for handling tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
Essential Safety and Handling Guide for tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices derived from safety data sheets of structurally related compounds and are intended to ensure the safe handling of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. |
| Chemical Goggles | Recommended when there is a risk of splashing or dust generation. | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | To be worn at all times in the laboratory. |
| Respiratory Protection | Dust Mask or Respirator | Use a NIOSH-approved dust mask or respirator if handling large quantities or if there is a potential for aerosolization. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational procedure minimizes the risk of accidental exposure and contamination.
-
Preparation :
-
Ensure the work area, typically a fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Don the required PPE as specified in the table above.
-
-
Handling the Compound :
-
Carefully open the container to avoid generating dust.
-
Use a spatula or other appropriate tool to weigh and transfer the solid compound.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling :
-
Clean the work area thoroughly after handling is complete.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed container for chemical waste. | Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated and clearly labeled waste container. |
| Contaminated Solvents | Labeled, sealed container for halogenated solvent waste. | If the compound is dissolved in a solvent, dispose of the solution in a container specifically designated for halogenated organic waste. |
All chemical waste must be disposed of through the institution's environmental health and safety (EHS) office or equivalent authority.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water. |
| Major Spill | Evacuate the area and contact the institutional EHS for assistance. |
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
